Imidazo[1,5-a]pyridin-1-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h1-4,6,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSCRHULDXXNCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592041 | |
| Record name | (Imidazo[1,5-a]pyridin-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112230-23-6 | |
| Record name | (Imidazo[1,5-a]pyridin-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,5-a]pyridin-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Imidazo[1,5-a]pyridin-1-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining Imidazo[1,5-a]pyridin-1-ylmethanol, a key heterocyclic scaffold of interest in medicinal chemistry. The document details established methodologies, experimental protocols, and relevant biological context for researchers and professionals in drug development.
Introduction
Imidazo[1,5-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities.[1] Members of this family have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The structural core of this compound offers a versatile platform for the development of novel therapeutic agents, making its efficient synthesis a topic of considerable importance.
Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the imidazo[1,5-a]pyridine core followed by functionalization at the 1-position, or the direct introduction of the hydroxymethyl group during the cyclization process. A common and effective strategy involves the preparation of an appropriate precursor, such as an aldehyde or a carboxylic acid ester at the 1-position, followed by a reduction step.
A plausible and widely applicable method for the introduction of a one-carbon unit at the 1-position of the imidazo[1,5-a]pyridine nucleus is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), to achieve formylation of electron-rich heterocyclic systems. The resulting Imidazo[1,5-a]pyridine-1-carbaldehyde can then be selectively reduced to the target alcohol.
Alternatively, the synthesis can commence from 2-aminomethylpyridine, which serves as a key building block for the imidazo[1,5-a]pyridine core. Cyclization with a suitable C1-synthon that already contains or can be readily converted to a hydroxymethyl group presents another viable pathway.
The following diagram illustrates a general synthetic workflow for obtaining this compound.
Caption: General synthetic strategies for this compound.
Experimental Protocols
This section provides detailed experimental procedures for the key transformations in the synthesis of this compound.
Protocol 1: Synthesis of Imidazo[1,5-a]pyridine-1-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of the imidazo[1,5-a]pyridine core.
Materials:
-
Imidazo[1,5-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N,N-dimethylformamide (x eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, phosphorus oxychloride (y eq.) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
A solution of imidazo[1,5-a]pyridine (1 eq.) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for a specified time (monitored by TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford Imidazo[1,5-a]pyridine-1-carbaldehyde.
Protocol 2: Reduction of Imidazo[1,5-a]pyridine-1-carbaldehyde to this compound
This protocol details the reduction of the aldehyde to the corresponding primary alcohol.
Materials:
-
Imidazo[1,5-a]pyridine-1-carbaldehyde
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol or Tetrahydrofuran (THF), anhydrous
-
Distilled water
-
Dilute hydrochloric acid (for workup with LiAlH₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure using Sodium Borohydride:
-
To a stirred solution of Imidazo[1,5-a]pyridine-1-carbaldehyde (1 eq.) in methanol at 0 °C, sodium borohydride (z eq.) is added portion-wise.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature for a specified time (monitored by TLC).
-
The reaction is quenched by the addition of distilled water.
-
The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield this compound.
Procedure using Lithium Aluminum Hydride:
-
To a stirred suspension of lithium aluminum hydride (w eq.) in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere, a solution of Imidazo[1,5-a]pyridine-1-carbaldehyde (1 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C and then at room temperature for a specified time (monitored by TLC).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a dilute solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting precipitate is filtered off and washed with THF.
-
The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound and its immediate precursor. The data presented is based on established methodologies for similar heterocyclic systems.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Formylation | Imidazo[1,5-a]pyridine | POCl₃, DMF, DCM, 0 °C to rt | Imidazo[1,5-a]pyridine-1-carbaldehyde | 60-80 | General Vilsmeier-Haack conditions |
| Reduction | Imidazo[1,5-a]pyridine-1-carbaldehyde | NaBH₄, MeOH, 0 °C to rt | This compound | 85-95 | Standard borohydride reduction |
| Reduction | Imidazo[1,5-a]pyridine-1-carbaldehyde | LiAlH₄, THF, 0 °C to rt | This compound | 90-98 | Standard LAH reduction |
Biological Context and Signaling Pathways
Imidazo[1,5-a]pyridine derivatives have been investigated for their potential to interact with various biological targets. While the specific signaling pathways modulated by this compound are not extensively characterized, the broader class of imidazopyridines has been shown to interact with key cellular signaling cascades implicated in cancer and inflammation. For instance, some derivatives have been explored as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
The diagram below illustrates a hypothetical signaling pathway that could be targeted by Imidazo[1,5-a]pyridine derivatives, based on the known activities of this class of compounds.
Caption: Potential kinase inhibition by Imidazo[1,5-a]pyridine derivatives.
Conclusion
This technical guide provides a foundational understanding of the synthesis of this compound. The outlined synthetic routes, particularly the Vilsmeier-Haack formylation followed by reduction, offer a reliable and efficient approach for obtaining this valuable heterocyclic building block. The provided experimental protocols serve as a practical starting point for researchers in the field. Further investigation into the biological activities and specific molecular targets of this compound is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Chemical Properties of Imidazo[1,5-a]pyridin-1-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-a]pyridin-1-ylmethanol, a heterocyclic compound featuring a fused imidazole and pyridine ring system, belongs to a class of molecules that has garnered significant interest in medicinal chemistry and materials science. The imidazo[1,5-a]pyridine core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on providing detailed experimental insights for research and development.
Chemical Properties
This compound (CAS No. 1251715-47-5) is a small molecule with the molecular formula C8H8N2O. While specific experimental data for this particular isomer is limited in publicly available literature, its chemical characteristics can be inferred from the properties of the core imidazo[1,5-a]pyridine structure and related derivatives. The presence of the hydroxyl group and the nitrogen-containing bicyclic system dictates its reactivity and potential for further functionalization.
Physicochemical Data
Quantitative data for this compound is not extensively reported. The following table summarizes available predicted and general experimental data for the parent imidazo[1,5-a]pyridine core and the target molecule.
| Property | Value | Source |
| Molecular Formula | C8H8N2O | - |
| Molecular Weight | 148.16 g/mol | - |
| Monoisotopic Mass | 148.06366 Da | Predicted |
| CAS Number | 1251715-47-5 | Parchem[1] |
| Predicted XlogP | 1.0 | PubChem |
| Parent Core Melting Point | Not Available | - |
| Parent Core Boiling Point | Not Available | - |
| Parent Core pKa | Not Available | - |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet or doublet for the methylene protons adjacent to the hydroxyl group. A broad singlet for the hydroxyl proton. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. A signal for the methylene carbon around 60-70 ppm. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching in the aromatic region (~3000-3100 cm⁻¹), and C=N and C=C stretching in the fingerprint region (~1400-1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M]+ at m/z 148, with potential fragmentation patterns involving the loss of the hydroxymethyl group. |
Synthesis and Experimental Protocols
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various strategies, including cyclocondensation reactions, transition-metal-catalyzed cross-coupling, and multi-component reactions. A plausible and efficient method for the synthesis of imidazo[1,5-a]pyridines involves a Ritter-type reaction from the corresponding pyridinylmethanol.
General Synthetic Pathway: Ritter-Type Reaction
A general and effective method for the synthesis of substituted imidazo[1,5-a]pyridines is the Ritter-type reaction, which involves the reaction of a pyridinylmethanol with a nitrile in the presence of a strong acid and a Lewis acid catalyst. This approach offers a versatile route to a wide range of derivatives.[2]
Caption: General synthetic scheme for Imidazo[1,5-a]pyridines via a Ritter-type reaction.
Detailed Experimental Protocol (Adapted from Literature)
The following protocol describes a general procedure for the synthesis of an imidazo[1,5-a]pyridine derivative, which can be adapted for the synthesis of this compound by starting with the appropriate pyridinylmethanol precursor.[3]
Materials:
-
Pyridin-2-ylmethanol derivative
-
Acetonitrile
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)
-
para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous solution of NaHCO₃
-
Anhydrous Na₂SO₄
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a sealed tube, add the pyridin-2-ylmethanol (1.0 equiv), Bi(OTf)₃ (5 mol %), and p-TsOH·H₂O (7.5 equiv) in DCE (0.3 M).
-
Add acetonitrile (15.0 equiv) to the reaction mixture.
-
Seal the tube and heat the mixture at 150 °C overnight with stirring.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Imidazo[1,5-a]pyridine derivatives.
Reactivity and Potential for Derivatization
The chemical reactivity of this compound is characterized by the functional groups present in the molecule.
-
Hydroxyl Group: The primary alcohol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be a site for esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.
-
Imidazo[1,5-a]pyridine Core: The bicyclic ring system is generally aromatic and can participate in electrophilic aromatic substitution reactions, although the reactivity and regioselectivity will be influenced by the existing substituents. The nitrogen atoms in the rings also provide sites for coordination with metal ions, making these compounds potential ligands in coordination chemistry.
Biological Activity and Drug Development Potential
While specific biological data for this compound is scarce, the broader class of imidazo[1,5-a]pyridines has been extensively studied for its pharmacological properties. These compounds are known to interact with various biological targets. For instance, certain derivatives have shown inhibitory activity against enzymes such as insulin-regulated aminopeptidase, suggesting potential applications in cognitive enhancement.[4] The structural versatility of the imidazo[1,5-a]pyridine scaffold makes it an attractive starting point for the design of new therapeutic agents.
Conclusion
This compound is a molecule of interest within a well-regarded class of heterocyclic compounds. While detailed experimental characterization of this specific isomer is limited, this guide provides a foundational understanding of its expected chemical properties, a plausible and detailed synthetic approach, and an overview of its potential for further research and development. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and researchers working in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further investigation into the specific properties and biological activities of this compound is warranted to fully explore its potential.
References
Spectroscopic and Synthetic Profile of Imidazo[1,5-a]pyridine Derivatives: A Technical Overview
Researchers, scientists, and drug development professionals often require comprehensive data on heterocyclic compounds. This guide provides a detailed look into the spectroscopic and synthetic aspects of the imidazo[1,5-a]pyridine core, a key structural motif in medicinal chemistry. Due to the limited availability of published experimental data for the specific unsubstituted compound, Imidazo[1,5-a]pyridin-1-ylmethanol, this document presents a general synthetic methodology for the imidazo[1,5-a]pyridine scaffold and detailed spectroscopic data for a representative derivative, 3-phenyl-1-methylimidazo[1,5-a]pyridine, to serve as a valuable reference.
While a dedicated experimental dossier for this compound is not readily found in the current literature, PubChem provides predicted mass spectrometry data for the compound[1]. This lack of extensive experimental characterization highlights an opportunity for further research into this specific derivative.
General Synthesis of the Imidazo[1,5-a]pyridine Core
The synthesis of the imidazo[1,5-a]pyridine ring system can be achieved through various strategies. A common and effective method is the iodine-mediated oxidative annulation of 2-pyridyl ketones with primary amines. This transition-metal-free approach offers a straightforward route to a diverse range of imidazo[1,5-a]pyridine derivatives in a one-pot manner.[2]
The general workflow for this synthesis is outlined below:
Spectroscopic Data for a Representative Derivative: 3-Phenyl-1-methylimidazo[1,5-a]pyridine
To provide a practical reference, the following tables summarize the experimental spectroscopic data for 3-phenyl-1-methylimidazo[1,5-a]pyridine.
Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | CDCl₃ | 8.18 | d | 7.2 | H-5 |
| 7.69 | d | 9.1 | H-8 | ||
| 7.55-7.53 | m | 2H, Phenyl | |||
| 7.47-7.43 | m | 2H, Phenyl | |||
| 7.37-7.34 | m | 1H, Phenyl | |||
| 6.78 | dd | 9.1, 6.4 | H-7 | ||
| 6.58 | t | 6.8 | H-6 | ||
| 2.58 | s | CH₃ | |||
| ¹³C | CDCl₃ | 138.8 | |||
| 134.9 | |||||
| 132.8 | |||||
| 129.0 | |||||
| 128.8 | |||||
| 128.3 | |||||
| 121.8 | |||||
| 120.6 | |||||
| 118.0 | |||||
| 113.1 | |||||
| 13.0 |
Mass Spectrometry (MS) Data
| Technique | Ionization Mode | m/z | Fragment |
| HRMS | ESI | 209.1077 | [M+H]⁺ |
Infrared (IR) Spectroscopy Data
Experimental Protocol: Synthesis of 3-Phenyl-1-methylimidazo[1,5-a]pyridine
The following is a representative experimental protocol for the synthesis of a substituted imidazo[1,5-a]pyridine, adapted from the work of Hu and colleagues.[2]
Materials:
-
2-Acetylpyridine
-
Benzylamine
-
Iodine (I₂)
-
Sodium acetate (NaOAc)
-
1,4-Dioxane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
A mixture of 2-acetylpyridine (0.5 mmol), benzylamine (0.6 mmol), iodine (1.0 mmol), and sodium acetate (1.5 mmol) in 1,4-dioxane (3 mL) is stirred in a sealed tube at 120 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is quenched with saturated aqueous Na₂S₂O₃ solution.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 3-phenyl-1-methylimidazo[1,5-a]pyridine.
This guide serves as a foundational resource for researchers working with imidazo[1,5-a]pyridine derivatives. The provided synthetic strategy and the spectroscopic data for a representative compound offer valuable insights for the design, synthesis, and characterization of new molecules based on this important heterocyclic core. Further experimental investigation into this compound is warranted to expand the available data for this specific compound.
References
Crystal Structure of Imidazo[1,5-a]pyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure and synthesis of imidazo[1,5-a]pyridine derivatives, with a specific focus on a structurally related analog, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. The imidazo[1,5-a]pyridine core is a significant pharmacophore found in numerous biologically active compounds, making a thorough understanding of its structural characteristics crucial for rational drug design and development.[1][2]
Crystallographic Data of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol
The crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, an analog of Imidazo[1,5-a]pyridin-1-ylmethanol, has been determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system.[3][4] A summary of the key crystallographic data is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol [3][4]
| Parameter | Value |
| Chemical Formula | C₉H₁₀N₂O |
| Formula Weight | 162.19 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3637 (2) |
| b (Å) | 8.1589 (2) |
| c (Å) | 8.3966 (2) |
| α (°) | 62.355 (1) |
| β (°) | 67.291 (2) |
| γ (°) | 88.386 (2) |
| Volume (ų) | 405.14 (2) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| µ (mm⁻¹) | 0.09 |
| Crystal Size (mm) | 0.38 × 0.32 × 0.27 |
| Reflections Collected | 10226 |
| Independent Reflections | 2089 |
| R_int | 0.019 |
| R[F² > 2σ(F²)] | 0.043 |
| wR(F²) | 0.123 |
| Goodness-of-fit (S) | 1.04 |
Molecular and Crystal Packing Analysis
The imidazo[1,2-a]pyridine moiety in (5-methylimidazo[1,2-a]pyridin-2-yl)methanol is nearly planar, with a root-mean-square deviation of 0.024 Å.[3][5] The methanol group is oriented almost perpendicularly to this plane.[3][5]
In the crystal, molecules are linked into inversion dimers through O—H···N hydrogen bonds, forming an R²₂(10) ring motif.[3][5] These dimers are further connected by C—H···O hydrogen bonds, creating ribbons that extend along the[6] direction.[3][5] The three-dimensional structure is stabilized by π–π interactions between the imidazo[1,2-a]pyridine rings of adjacent ribbons, with centroid-centroid distances ranging from 3.4819 (8) to 3.7212 (8) Å.[3][5]
Experimental Protocols
Synthesis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol
The synthesis of the title compound is a two-step process:
Caption: Synthetic workflow for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.
Step 1: Synthesis of Ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate [3]
-
A mixture of 6-methylpyridin-2-amine and ethyl bromopyruvate is heated in boiling methanol.
-
The reaction mixture is maintained at 343 K for 4 hours.
-
The mixture is then cooled to 273 K and neutralized with sodium carbonate (Na₂CO₃).
-
The product is extracted with dichloromethane.
-
The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate (60% yield).[3]
Step 2: Synthesis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol [3]
-
The ester from the previous step is reduced using lithium aluminum hydride (LiAlH₄) in methanol at room temperature for 2 hours.
-
The resulting solid is recrystallized from ethanol to afford colorless crystals of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (67% yield, m.p. 413 K).[3]
Single-Crystal X-ray Diffraction
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Data for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol was collected on a Bruker X8 APEX diffractometer.[3][4] The structure was solved using SHELXS97 and refined with SHELXL97.[3] Hydrogen atoms were located in a difference Fourier map and treated as riding atoms.[4]
General Synthetic Approaches to Imidazo[1,5-a]pyridines
Several synthetic strategies have been developed to access the imidazo[1,5-a]pyridine scaffold. These methods often involve the cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles.[1] Other notable methods include:
-
Iodine-mediated sp³ C-H amination: This transition-metal-free approach utilizes molecular iodine to synthesize imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines.[7]
-
Copper-catalyzed transannulation: N-heteroaryl aldehydes or ketones can react with alkylamines via a Csp³-H amination in the presence of a copper(I) catalyst and oxygen.
-
Three-component coupling: Substituted picolinaldehydes, amines, and formaldehyde can be coupled to produce imidazo[1,5-a]pyridinium ions.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Buy Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol | 76266-09-6 [smolecule.com]
- 3. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
The Ascendant Therapeutic Potential of Imidazo[1,5-a]pyridin-1-ylmethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Among these, the Imidazo[1,5-a]pyridin-1-ylmethanol subclass is gaining significant attention for its potential in oncology, anti-infective research, and enzyme inhibition. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows.
Synthesis of the Imidazo[1,5-a]pyridine Core
The versatile Imidazo[1,5-a]pyridine ring system can be constructed through several synthetic strategies. Key approaches include cyclocondensation, oxidative cyclization, and Ritter-type reactions.
A common method involves the reaction of 2-aminomethylpyridine with various electrophiles. For instance, a one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has been developed using 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, which efficiently constructs C-N and C-S bonds.[1] Another approach utilizes a Ritter-type reaction between pyridinylmethanol and aryl/alkylnitrile derivatives, catalyzed by bismuth(III) trifluoromethanesulfonate and p-toluenesulfonic acid, to yield imidazo[1,5-a]pyridine analogs in moderate to excellent yields.[2]
Biological Activities and Quantitative Data
This compound derivatives have demonstrated significant potential across several therapeutic areas, most notably in anticancer and antimicrobial applications.
Anticancer Activity
The cytotoxic effects of these derivatives have been evaluated against a range of human cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the PI3K/Akt pathway.
| Compound ID | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |
| 5d | Panel of 60 human tumor cell lines | GI₅₀: 1.06 - 14.9 | [2] |
| 5l | Panel of 60 human tumor cell lines | GI₅₀: 0.43 - 7.73 | [2] |
| HB9 | A549 (Lung) | IC₅₀: 50.56 | [3] |
| HB10 | HepG2 (Liver) | IC₅₀: 51.52 | [3] |
| IP-5 | HCC1937 (Breast) | IC₅₀: 45 | [3] |
| IP-6 | HCC1937 (Breast) | IC₅₀: 47.7 | [3] |
| 22e | EBC-1 (c-Met addicted) | IC₅₀: 45.0 | [4] |
Note: The table presents a selection of publicly available data. The specific structures of the compounds are detailed in the cited literature.
Antimicrobial Activity
Derivatives of the broader imidazo[1,5-a]pyridine class, such as imidazo[1,5-a]quinoxalines, have shown promising antimicrobial properties. The activity is often influenced by the nature and position of substituents on the heterocyclic core.
| Compound ID | Microorganism | Activity (MIC, µg/mL) | Reference |
| 3d | Bacteria | Effective bacteriostatic activity | [5] |
| 3e | Bacteria | Effective bacteriostatic activity | [5] |
| 3m | Bacteria | Effective bacteriostatic activity | [5] |
| 3n | Bacteria | Effective bacteriostatic activity | [5] |
| 3l | Gram-positive bacteria and yeast | Comparable to Ofloxacin and Amphotericin B | |
| 4c | Gram-positive bacteria and C. albicans | Bacteriostatic and fungistatic activity | |
| 4d | Gram-positive bacteria and C. albicans | Bacteriostatic and fungistatic activity |
Note: The table presents a selection of publicly available data. The specific structures of the compounds are detailed in the cited literature.
Enzyme Inhibition
Certain Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol derivatives have been identified as inhibitors of insulin-regulated aminopeptidase (IRAP), an enzyme implicated in cognitive function. This highlights a potential therapeutic avenue for neurodegenerative disorders.[6]
Key Signaling Pathways and Mechanisms of Action
A significant aspect of the anticancer activity of this compound derivatives is their ability to interfere with crucial cellular signaling pathways, particularly the PI3K/Akt pathway, which is often dysregulated in cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Procedure for Synthesis via Ritter-Type Reaction
This protocol is adapted from a method for synthesizing imidazo[1,5-a]pyridine analogs.[2]
-
Reaction Setup: To a sealed tube, add pyridinylmethanol (1.0 equiv), an aryl/alkylnitrile derivative (3.0 equiv), bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 0.05 equiv), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 7.5 equiv) in acetonitrile (0.3 M).
-
Reaction Conditions: Heat the sealed tube at 150 °C for 12-16 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired imidazo[1,5-a]pyridine derivative.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for determining the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
PI3K/Akt Pathway Inhibition Analysis by Western Blot
This protocol outlines the steps to assess the effect of the derivatives on the phosphorylation status of key proteins in the PI3K/Akt pathway.[7]
-
Cell Treatment and Lysis: Treat cancer cells with the this compound derivative at a predetermined concentration for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of Akt, mTOR, and other proteins of interest overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Experimental and Drug Discovery Workflow
The discovery and development of novel this compound derivatives as therapeutic agents typically follow a structured workflow, from initial synthesis to preclinical evaluation.
Conclusion
This compound derivatives represent a promising class of compounds with diverse biological activities. Their demonstrated efficacy in preclinical models, particularly in the context of cancer and infectious diseases, warrants further investigation. The synthetic accessibility of the core scaffold allows for extensive structure-activity relationship studies, paving the way for the development of potent and selective therapeutic agents. This guide provides a foundational resource for researchers to explore and advance the therapeutic potential of this exciting chemical class.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol | 76266-09-6 [smolecule.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Putative Mechanisms of Action of Imidazo[1,5-a]pyridin-1-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for imidazo[1,5-a]pyridin-1-ylmethanol. It is important to note that while the imidazo[1,5-a]pyridine scaffold is a component of numerous biologically active compounds, specific experimental data on the biological activity and mechanism of action of this compound are not extensively available in publicly accessible literature.[1][2] Therefore, this guide extrapolates potential mechanisms based on the activities of structurally related imidazo[1,5-a]pyridine derivatives. The information presented herein should be considered a guide for future research and not as definitive findings for this specific molecule.
Introduction to the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The versatile nature of this chemical structure allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacological profiles. This has made the imidazo[1,5-a]pyridine nucleus a focal point for the design and synthesis of novel therapeutic agents.
Postulated Mechanisms of Action in Oncology
Based on studies of various imidazo[1,5-a]pyridine derivatives, several key anticancer mechanisms can be postulated for this compound. These include the disruption of microtubule dynamics, inhibition of critical cell signaling pathways, and direct enzymatic inhibition.
Microtubule Disruption
Several imidazo[1,5-a]pyridine-based compounds have been shown to exert their cytotoxic effects by interfering with tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.
Hypothesized Mechanism: this compound, by analogy to other derivatives, may bind to tubulin, either at the colchicine-binding site or another allosteric site, thereby inhibiting its polymerization into microtubules. This would disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and triggering the apoptotic cascade.
Caption: Hypothesized mechanism of microtubule disruption by this compound.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Several imidazo[1,2-a]pyridine derivatives (a closely related isomer) have demonstrated potent inhibitory effects on this pathway.
Hypothesized Mechanism: this compound may act as an inhibitor of one or more kinases within the PI3K/Akt/mTOR pathway. By blocking the phosphorylation and activation of key components like Akt and mTOR, the compound could suppress downstream signaling, leading to decreased cell proliferation and survival.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Quantitative Data for Imidazo[1,5-a]pyridine Derivatives
The following table summarizes the cytotoxic activities of various imidazo[1,5-a]pyridine derivatives against different human cancer cell lines. This data is provided to illustrate the potential potency of this class of compounds.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 7n | MDA-MB-231 (Breast) | MTT | 4.23 ± 0.25 | [4] |
| 7o | MDA-MB-231 (Breast) | MTT | 3.26 ± 0.56 | [4] |
| 7n | PC-3 (Prostate) | MTT | 17.89 ± 0.12 | [4] |
| 7o | PC-3 (Prostate) | MTT | 14.86 ± 0.25 | [4] |
| 7o | HepG2 (Liver) | MTT | 4.57 ± 0.85 | [4] |
| HB9 | A549 (Lung) | MTT | 50.56 | [7][8] |
| HB10 | HepG2 (Liver) | MTT | 51.52 | [7][8] |
| IP-5 | HCC1937 (Breast) | MTT | 45 | [9] |
| IP-6 | HCC1937 (Breast) | MTT | 47.7 | [9] |
| 8c | K-562 (Leukemia) | Not Specified | 1.09 | [10][11] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments that would be essential for investigating the mechanism of action of this compound.
Cell Viability Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of Akt and mTOR, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Caption: A general experimental workflow for investigating the anticancer mechanism.
Conclusion and Future Directions
The imidazo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental evidence for the mechanism of action of this compound is currently lacking, the known activities of its structural analogs suggest several plausible pathways, primarily in the realm of oncology. These include the disruption of microtubule polymerization and the inhibition of the PI3K/Akt/mTOR signaling pathway.
Future research should focus on validating these hypothesized mechanisms for this compound through rigorous in vitro and in vivo studies. Key experiments would include:
-
Direct Target Identification: Employing techniques such as affinity chromatography or proteomics to identify the direct molecular targets of the compound.
-
Enzymatic Assays: Conducting in vitro kinase assays to determine if the compound directly inhibits PI3K, Akt, mTOR, or other relevant kinases.
-
Tubulin Polymerization Assays: Performing in vitro tubulin polymerization assays to confirm a direct interaction with tubulin.
-
In Vivo Efficacy Studies: Evaluating the antitumor efficacy of this compound in relevant animal models of cancer.
A thorough investigation of these areas will be crucial to fully elucidate the therapeutic potential and mechanism of action of this specific compound and to guide its further development as a potential drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol | 76266-09-6 [smolecule.com]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. chemmethod.com [chemmethod.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,5-a]pyridines
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds in medicinal chemistry and materials science.[1][2][3] Its unique electronic and structural properties have made it a cornerstone in the development of novel therapeutic agents, including topoisomerase II inhibitors and thromboxane A2 synthetase inhibitors.[2][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing the imidazo[1,5-a]pyridine nucleus. We will delve into the mechanistic underpinnings, practical applications, and field-proven insights for classical cyclocondensation reactions, modern multicomponent strategies, and transition-metal-catalyzed methodologies. Each section is designed to bridge theory with practice, offering detailed experimental protocols and visual aids to facilitate understanding and implementation in a laboratory setting.
Introduction: The Significance of the Imidazo[1,5-a]pyridine Core
The fusion of an imidazole ring with a pyridine ring gives rise to the imidazo[1,5-a]pyridine system, a class of aromatic heterocycles that has garnered significant attention for its versatile applications.[3] This scaffold is a key structural component in a wide array of pharmaceuticals and agrochemicals.[1] Its prevalence in biologically active molecules stems from its ability to act as a bioisostere for other bicyclic systems and to engage in various non-covalent interactions with biological targets. Notable examples of drugs containing this core underscore its therapeutic potential.[5] The continued interest in this scaffold necessitates the development of efficient and diverse synthetic methods to access novel derivatives for screening and development.[6] This guide will explore several key synthetic transformations that have become indispensable for the construction of this important heterocyclic system.
Foundational Strategies: Cyclocondensation Reactions
Cyclocondensation reactions represent one of the most traditional and direct approaches to the imidazo[1,5-a]pyridine core. These methods typically involve the formation of the imidazole ring onto a pre-existing pyridine scaffold.
The PPA-Mediated Cyclization of 2-Picolylamines with Nitroalkanes
A robust method involves the cyclization of 2-(aminomethyl)pyridines (2-picolylamines) with nitroalkanes, which act as electrophilic partners when activated by polyphosphoric acid (PPA).[2] This approach provides a direct route to 3-substituted imidazo[1,5-a]pyridines.
Mechanism and Scientific Rationale: The reaction is predicated on the unusual electrophilic nature of nitroalkanes when activated by PPA. The proposed mechanism involves the initial protonation and dehydration of the nitroalkane by the strong acid medium, generating a reactive nitrilium-like species. The 2-(aminomethyl)pyridine then acts as a binucleophile. The exocyclic amino group attacks the activated nitroalkane derivative, followed by an intramolecular cyclization involving the pyridine nitrogen. A final dehydration/aromatization step yields the stable imidazo[1,5-a]pyridine ring system. The choice of PPA is critical; it serves as both the acidic catalyst and a dehydrating agent, driving the reaction towards completion under relatively harsh conditions.[2]
Caption: PPA-mediated cyclocondensation workflow.
Experimental Protocol: Synthesis of 3-Methylimidazo[1,5-a]pyridine (16a) [2]
-
Materials: 2-(Aminomethyl)pyridine (12), nitroethane (1a), phosphorous acid (H₃PO₃), polyphosphoric acid (PPA, 115%).
-
Procedure:
-
A mixture of H₃PO₃ (0.5 g, 6.1 mmol) and PPA (5 g) is heated to 80 °C in a reaction vessel.
-
A solution of 2-(aminomethyl)pyridine (12) (0.5 g, 4.6 mmol) and nitroethane (1a) (0.35 g, 4.6 mmol) is added dropwise to the hot PPA mixture.
-
The reaction mixture is then heated to 160 °C and stirred for 2 hours.
-
After cooling to room temperature, the mixture is carefully poured onto crushed ice and basified to pH 8-9 with a concentrated NaOH solution.
-
The resulting aqueous solution is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 3-methylimidazo[1,5-a]pyridine.
-
Data Summary:
| Nitroalkane (R-CH₂NO₂) | Product | Yield (%)[2] |
| Nitroethane | 3-Methylimidazo[1,5-a]pyridine | 65 |
| 1-Nitropropane | 3-Ethylimidazo[1,5-a]pyridine | 62 |
| 1-Nitrobutane | 3-Propylimidazo[1,5-a]pyridine | 58 |
| Phenylnitromethane | 3-Phenylimidazo[1,5-a]pyridine | 15 |
Table 1: Scope of the PPA-mediated cyclocondensation.
Efficiency and Diversity: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of diverse compounds.[7]
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone isocyanide-based MCR for synthesizing imidazo-fused heterocycles.[7][8] For the synthesis of imidazo[1,5-a]pyridines, a variation of the starting materials is used, often starting with a 2-pyridylmethanamine derivative, an aldehyde, and an isocyanide.
Mechanism and Scientific Rationale: The GBB reaction is typically catalyzed by a Lewis or Brønsted acid.[9] The reaction initiates with the condensation of the aldehyde and the aminopyridine derivative to form a Schiff base (imine). The acid catalyst activates the imine towards nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped intramolecularly by the endocyclic pyridine nitrogen. A subsequent proton transfer step, often referred to as a[1][10]-hydride shift or proton rearrangement, leads to the aromatization of the system, yielding the final 3-amino-imidazo[1,5-a]pyridine derivative. The choice of catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃, p-TsOH) is crucial for efficient imine formation and activation.[8][11]
Caption: Generalized workflow for the GBB reaction.
Experimental Protocol: Yb(OTf)₃-Catalyzed Synthesis of an Imidazo[1,2-a]pyridine Derivative [8]
-
Materials: 2-Aminopyridine (0.5 mmol), furfural (0.6 mmol), cyclohexyl isocyanide (0.6 mmol), Ytterbium(III) triflate (Yb(OTf)₃, 0.04 mmol), DCM/MeOH (3:1 mixture).
-
Procedure:
-
To a microwave vial, add 2-aminopyridine (1), furfural (2), and Yb(OTf)₃.
-
Add 4 mL of a 3:1 DCM/MeOH solvent mixture.
-
Add cyclohexyl isocyanide (3) to the mixture.
-
Seal the vial and irradiate in a microwave reactor at 100 °C for 1 hour.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue using flash column chromatography (e.g., EtOAc/hexanes) to yield the desired N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.[8]
-
Data Summary:
| Amine | Aldehyde | Isocyanide | Product Yield (%)[8] |
| 2-Aminopyridine | Furfural | Cyclohexyl | 89-98 |
| 2-Amino-5-chloropyridine | Furfural | Cyclohexyl | 89-98 |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl | 89-98 |
| 2-Aminopyridine | 4-Nitrobenzaldehyde | Benzyl | 89-98 |
Table 2: Representative scope of the GBB reaction for imidazo[1,2-a]pyridine synthesis.
Modern Approaches: Transition-Metal-Catalyzed Synthesis
Transition-metal catalysis has revolutionized organic synthesis, offering novel pathways with high efficiency and selectivity.[12][13] For imidazo[1,5-a]pyridines, copper- and palladium-catalyzed reactions, particularly those involving C-H amination or transannulation, are at the forefront.[6][14]
Copper-Catalyzed Denitrogenative Transannulation
A notable modern approach is the copper-catalyzed aerobic oxidative synthesis from pyridotriazoles and benzylamines.[6] This method involves a cascade denitrogenative transannulation reaction, providing a unique entry to the imidazo[1,5-a]pyridine core with good functional group tolerance.
Mechanism and Scientific Rationale: This reaction leverages the ability of a copper catalyst to facilitate the ring-opening of a pyridotriazole, which extrudes N₂ to generate a reactive copper-carbene intermediate.[6] This intermediate then reacts with a benzylamine. The subsequent steps involve an oxidative C-H amination/cyclization cascade. Oxygen from the air often serves as the terminal oxidant, making this an environmentally benign process. The copper catalyst is essential for both the initial denitrogenation and the subsequent oxidative C-N bond formation.
Caption: Key steps in copper-catalyzed transannulation.
Experimental Protocol: Copper-Catalyzed Synthesis from Pyridotriazole [6]
-
Materials: 1-(4-Methoxyphenyl)-7-phenyl-1H-pyramido[1,2-c][1][14][15]triazole (0.2 mmol), 4-methoxybenzylamine (0.3 mmol), Cu(OAc)₂·H₂O (10 mol %), K₂CO₃ (0.4 mmol), Toluene (2 mL).
-
Procedure:
-
Combine the pyridotriazole, 4-methoxybenzylamine, Cu(OAc)₂·H₂O, and K₂CO₃ in a sealed reaction tube.
-
Add 2 mL of toluene to the mixture.
-
Stir the reaction mixture at 110 °C under an air atmosphere for 12 hours.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,5-a]pyridine.
-
Conclusion and Future Outlook
The synthesis of imidazo[1,5-a]pyridines has evolved significantly, from classical high-temperature cyclocondensations to elegant and efficient multicomponent and transition-metal-catalyzed strategies.[1] Classical methods, while robust, often require harsh conditions. Multicomponent reactions like the GBB offer a remarkable improvement in efficiency and diversity, making them ideal for library synthesis in drug discovery.[7] The advent of transition-metal catalysis has further expanded the synthetic toolbox, enabling the use of novel starting materials and reaction pathways under milder conditions.[6][14]
Future research will likely focus on developing even more sustainable and atom-economical methods. The exploration of C-H functionalization, electrochemical synthesis, and photocatalysis holds immense promise for the direct and selective construction of the imidazo[1,5-a]pyridine core, minimizing the need for pre-functionalized starting materials and reducing waste.[16][17] As our understanding of reaction mechanisms deepens, we can anticipate the design of novel catalysts and reaction conditions that will continue to drive innovation in the synthesis of these vital heterocyclic compounds.
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 15. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Introduction: The Imidazo[1,5-a]pyridine Scaffold and its Significance
An In-Depth Technical Guide to Imidazo[1,5-a]pyridin-1-ylmethanol for Advanced Research
The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold of significant interest in medicinal chemistry, materials science, and agrochemicals.[1][2] This fused bicyclic system, an isomer of imidazopyridine, serves as the core for numerous biologically active compounds.[3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties, and have been investigated as inhibitors for various enzymes.[4][5][6]
Imidazo[1,5-a]pyridines are not only valued for their biological roles but also for their unique photophysical properties. Many derivatives are highly luminescent, exhibiting large Stokes shifts and good stability, which makes them suitable for applications as fluorescent probes, sensors, and in optoelectronic devices like organic light-emitting diodes (OLEDs).[5][7][8]
This guide focuses specifically on This compound , a key derivative that incorporates a reactive hydroxymethyl group at the 1-position. This functional group serves as a crucial handle for further synthetic modifications, making the compound a versatile building block for creating more complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs.
Physicochemical and Computed Properties
This compound is a solid at room temperature. While extensive experimental data for this specific isomer is not broadly published, its core properties can be reliably predicted and are supported by data from commercial suppliers and chemical databases.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [9][10] |
| Molecular Weight | 148.16 g/mol | [9][11] |
| CAS Number | 1251715-47-5[12] / 112230-23-6[10][11] | Multiple suppliers |
| Monoisotopic Mass | 148.06366 Da | [9] |
| Appearance | Solid (Typical) | |
| Purity | Typically ≥97% | [11] |
| Storage | Store in a cool, dry place. | [10] |
| Predicted XlogP | 1.0 | [9] |
Note: Discrepancies in CAS numbers exist across different chemical suppliers. Researchers should verify the specific product information with their vendor.
Spectral Characterization Profile
Detailed spectral data (¹H NMR, ¹³C NMR, MS) is essential for structure confirmation and purity assessment. While a specific experimental spectrum for this compound is not available in the provided search results, a predicted profile can be inferred from the analysis of related imidazo[1,5-a]pyridine derivatives.[6][13][14]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, typically in the range of δ 6.5-8.5 ppm. The methylene protons of the CH₂OH group would appear as a singlet or a doublet (if coupled), likely in the δ 4.5-5.0 ppm region. The hydroxyl proton will present as a broad singlet, with its chemical shift being dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR would display eight distinct signals. Aromatic carbons would resonate in the δ 110-140 ppm range. The methylene carbon (CH₂) is expected to appear around δ 55-65 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would confirm the molecular formula. The expected [M+H]⁺ ion would have an m/z of approximately 149.0709.[9]
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its three primary components: the electron-rich imidazo[1,5-a]pyridine core, the nucleophilic nitrogen atoms, and the primary alcohol functional group.
-
Reactions of the Hydroxymethyl Group: The primary alcohol is a versatile functional group.
-
Oxidation: It can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, DMP, or stronger oxidants like KMnO₄). This provides a route to other important derivatives.[15]
-
Esterification and Etherification: The hydroxyl group can react with carboxylic acids (or acyl chlorides) and alkyl halides to form esters and ethers, respectively, allowing for the attachment of various side chains.
-
-
Reactivity of the Heterocyclic Core:
-
Electrophilic Substitution: The imidazo[1,5-a]pyridine ring system can undergo electrophilic aromatic substitution. The electron-rich nature of the imidazole moiety often directs substitution to positions within that ring.
-
C-H Functionalization: Modern synthetic methods allow for direct C-H functionalization of the pyridine ring, enabling the introduction of new substituents without pre-functionalization.[14]
-
Ligand Formation: The nitrogen atoms in the ring system can act as N-donor ligands, coordinating with transition metals to form stable complexes. This has been exploited to create palladium catalysts for cross-coupling reactions.[16]
-
Synthesis Methodologies
The synthesis of the imidazo[1,5-a]pyridine core is well-established, with numerous methods reported in the literature.[1] These strategies typically involve the cyclization of a substituted 2-aminomethylpyridine precursor. The choice of method often depends on the desired substitution pattern and available starting materials.
Key synthetic strategies include:
-
Cyclocondensation Reactions: This is a common approach involving the reaction of 2-aminomethylpyridines with electrophiles like carboxylic acids, acyl chlorides, or aldehydes.[2] For instance, a one-pot cyclization can be achieved by reacting 2-picolylamines with electrophilically activated nitroalkanes.[2]
-
Iodine-Mediated Cyclization: Molecular iodine can be used to mediate one-pot reactions that form the imidazo[1,5-a]pyridine core under mild conditions, often with high atom economy.[6][17]
-
Ritter-Type Reactions: An innovative method utilizes a Ritter-type reaction between a pyridinylmethanol derivative and a nitrile, catalyzed by a Lewis acid like bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), to construct the heterocyclic system.[18]
-
Transannulation Reactions: These methods involve the transformation of one heterocyclic ring into another, such as the denitrogenative transannulation of pyridotriazoles with nitriles.[19]
Exemplary Experimental Protocol: Ritter-Type Synthesis of an Imidazo[1,5-a]pyridine Core
This protocol is adapted from a reported methodology for synthesizing the core scaffold and serves as an illustrative example of the causality behind experimental choices.[18]
Objective: To synthesize a substituted imidazo[1,5-a]pyridine via a Bi(OTf)₃/p-TsOH catalyzed Ritter-type reaction.
Rationale: This method is chosen for its efficiency and use of a stable, effective Lewis acid catalyst (Bi(OTf)₃) to generate a key benzylic cation intermediate from an alcohol precursor. Para-toluenesulfonic acid (p-TsOH) serves as a co-catalyst to facilitate the reaction. High temperature is used to overcome the activation energy for the cyclization.
Step-by-Step Methodology:
-
Reaction Setup: To a sealed reaction tube, add the pyridinylmethanol starting material (1.0 equiv), the desired nitrile (e.g., acetonitrile, 1,2-dichloroethane as solvent), p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~5.0 equiv), and bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 5 mol %).
-
Heating: Seal the tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture overnight. The high temperature is crucial for the efficient formation of the benzylic cation and subsequent nitrile addition and cyclization.[18]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, carefully unseal the tube. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure imidazo[1,5-a]pyridine product.
Applications in Research and Drug Development
The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. This compound, as a functionalized building block, is integral to the synthesis of derivatives for various therapeutic targets.
-
Anticancer Agents: The core structure is found in compounds with antiproliferative activity against various cancer cell lines, including lung, breast, and cervical cancer.[4] Some derivatives act as inhibitors of crucial enzymes like topoisomerase II.[2]
-
Enzyme Inhibitors: Derivatives have been studied as potent inhibitors for enzymes such as insulin-regulated aminopeptidase, which is relevant for cognitive function enhancement.[15]
-
Central Nervous System (CNS) Agents: The related imidazo[1,2-a]pyridine scaffold is central to drugs like Zolpidem (anxiolytic) and has been explored for treating Alzheimer's disease by targeting β-amyloid formation.[4] While a different isomer, the synthetic accessibility and similar pharmacophoric features make the imidazo[1,5-a]pyridine core an attractive alternative for CNS drug discovery.
-
Fluorescent Probes: The inherent luminescent properties of the scaffold allow for the development of fluorescent probes for biological imaging and the detection of specific analytes within cells.[5][7]
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 10. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 11. 112230-23-6 | this compound - Moldb [moldb.com]
- 12. parchem.com [parchem.com]
- 13. iris.unito.it [iris.unito.it]
- 14. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol | 76266-09-6 [smolecule.com]
- 16. Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Imidazo[1,5-a]pyridine Core, with a Focus on Imidazo[1,5-a]pyridin-1-ylmethanol
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide range of biological activities, making them promising candidates for the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of the imidazo[1,5-a]pyridine core, with a specific focus on the synthesis of imidazo[1,5-a]pyridin-1-ylmethanol, a key intermediate for further chemical exploration. While the specific discovery and detailed history of this compound are not extensively documented in scientific literature, its synthesis is a critical step in the development of more complex and biologically active molecules.
Discovery and History of the Imidazo[1,5-a]pyridine Scaffold
The synthesis of the imidazo[1,5-a]pyridine ring system has been a subject of research for many decades, leading to a variety of synthetic transformations to access this core structure.[1] These methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions.[1] The interest in this scaffold stems from its presence in a large number of agrochemicals and pharmaceuticals, highlighting its significance in applied chemistry.[1]
Synthetic Methodologies
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through several efficient methods. A key precursor for many derivatives, including this compound, is pyridinylmethanol.
General Synthesis of Pyridinylmethanol Precursors
A common method for the preparation of pyridinylmethanol derivatives involves the reaction of a pyridine-2-carboxaldehyde with an organometallic reagent, such as a Grignard reagent.[3]
Experimental Protocol: Synthesis of (4-Fluorophenyl)(pyridin-2-yl)methanol [3]
-
Materials: Pyridine-2-carboxaldehyde, Phenylmagnesium bromide (1 M in THF), dry THF, Argon.
-
Procedure:
-
Dissolve pyridine-2-carboxaldehyde (0.3 mL, 1.0 equiv, 3.1373 mmol) in 15 mL of dry THF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add phenylmagnesium bromide (1 M in THF, 3.8 mL, 3.7648 mmol) to the solution at 0 °C under argon.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 4 hours.
-
Upon completion, quench the reaction by diluting with an appropriate solvent.
-
Purify the product using column chromatography (elution system: 20% EtOAc/hexane).
-
-
Yield: 250.0 mg (59%, white solid)
-
Melting Point: 95–96 °C
Synthesis of the Imidazo[1,5-a]pyridine Core
Several innovative methods have been developed for the construction of the imidazo[1,5-a]pyridine ring system.
1. Ritter-Type Reaction:
A novel approach utilizes a Ritter-type reaction between a pyridinylmethanol derivative and an aryl/alkylnitrile, catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) in combination with para-toluenesulfonic acid (p-TsOH·H₂O).[3] This method offers a wide substrate scope and yields ranging from moderate to excellent.[3]
Logical Workflow for Ritter-Type Synthesis
Caption: Ritter-Type synthesis of Imidazo[1,5-a]pyridines.
Experimental Protocol: Optimized Ritter-Type Synthesis of Imidazo[1,5-a]pyridines [3]
-
Reactants: Pyridinylmethanol substrate (1a).
-
Catalysts and Reagents: p-TsOH·H₂O (7.5 equiv), Bi(OTf)₃ (5 mol%).
-
Solvent: Dichloroethane (DCE).
-
Temperature: 85 °C.
-
Procedure:
-
Combine the pyridinylmethanol substrate, p-TsOH·H₂O, and Bi(OTf)₃ in DCE.
-
Heat the reaction mixture at 85 °C.
-
Monitor the reaction for completion.
-
Isolate and purify the desired imidazo[1,5-a]pyridine product.
-
-
Yield: 97% for substrate 1a.
| Entry | p-TsOH·H₂O (equiv) | Temperature (°C) | Yield (%) |
| 1 | 3.0 | 85 | 38 |
| 2 | 3.0 | 100 | Slightly Higher |
| 3 | 3.0 | 150 | Slightly Higher |
| 4 | 5.0 | 85 | 78 |
| 5 | 7.0 | 85 | 49 |
| 9 | 7.5 | 85 | 97 |
| Table 1: Optimization of Ritter-Type Reaction Conditions.[3] |
2. Iodine-Mediated C-H Amination:
A transition-metal-free method involves the sp³ C-H amination using molecular iodine.[4] This one-pot synthesis utilizes 2-pyridyl ketones and alkylamines in the presence of sodium acetate to produce a variety of imidazo[1,5-a]pyridine derivatives.[4]
3. Three-Component Coupling Reaction:
An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde yields imidazo[1,5-a]pyridinium ions under mild conditions.[5]
Biological Activity and Therapeutic Potential
While specific biological data for this compound is scarce, the broader class of imidazo[1,5-a]pyridines exhibits a wide range of pharmacological activities.
-
RORc Inverse Agonists: Certain imidazo[1,5-a]pyridine derivatives have been identified as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor gamma (RORc).[6] RORc is a promising target for the treatment of autoimmune diseases due to its role in the production of the pro-inflammatory cytokine interleukin-17.[6]
-
Phosphodiesterase 10A (PDE10A) Inhibitors: Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and characterized as potent and selective PDE10A inhibitors.[7] These compounds have shown potential in reversing hyperactivity in animal models, suggesting their utility in treating schizophrenia.[7]
-
Antimicrobial Agents: Derivatives of imidazo[1,5-a]quinoxalines have demonstrated antimicrobial properties, with their activity being dependent on the alkyl substituents on the pyridine and imidazoquinoxaline systems.[8]
-
Anticancer Activity: Imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to exhibit significant cytotoxic activity against various human tumor cell lines.[9] These compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis.[9] They have also been found to inhibit tubulin polymerization, a key process in cell division.[9]
Signaling Pathway Involvement
The anticancer activity of some imidazo[1,5-a]pyridine derivatives involves the inhibition of key signaling pathways. For instance, imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[9]
PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt pathway by imidazo[1,5-a]pyridine derivatives.
The imidazo[1,5-a]pyridine core represents a versatile and valuable scaffold in drug discovery and development. While the specific history of this compound is not well-defined, its synthesis as a key intermediate opens the door to a vast chemical space of potentially therapeutic compounds. The diverse and potent biological activities exhibited by its derivatives, including the modulation of key signaling pathways in cancer and autoimmune diseases, underscore the importance of continued research into this fascinating class of heterocyclic compounds. The development of efficient and scalable synthetic routes to access the core structure and its derivatives will undoubtedly facilitate the discovery of new and improved therapeutic agents.
References
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Solubility and Stability Studies of Imidazo[1,5-a]pyridin-1-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of Imidazo[1,5-a]pyridin-1-ylmethanol. Due to the limited publicly available data for this specific molecule, this document focuses on established, industry-standard experimental protocols and best practices applicable to heterocyclic compounds in drug discovery and development.
Introduction to this compound
Imidazo[1,5-a]pyridine is a significant heterocyclic scaffold found in a variety of biologically active compounds and is a subject of interest in medicinal chemistry.[1][2] The derivatives of this scaffold are explored for their potential therapeutic applications due to their unique chemical structures.[3][4] Understanding the physicochemical properties, particularly solubility and stability, of a specific derivative like this compound is a critical step in the early stages of drug development. These properties are fundamental to a compound's druggability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.
While specific experimental data for this compound is scarce, one source indicates a solubility of 0.282 mg/mL.[5] This guide provides the methodologies to verify this value and to comprehensively profile the compound's characteristics.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are crucial for a thorough understanding of a compound's behavior.
Kinetic Solubility
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, typically after dissolving them in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting into an aqueous buffer.[3][6][7] This provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.[5][8]
Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)
This protocol outlines a common method for determining kinetic solubility using nephelometry, which measures the scattering of light by undissolved particles.[3][5][8]
| Step | Procedure | Details & Considerations |
| 1. Stock Solution Preparation | Prepare a 10 mM stock solution of this compound in 100% DMSO. | Ensure the compound is fully dissolved. |
| 2. Serial Dilution | In a 96-well plate, perform serial dilutions of the DMSO stock solution. | This creates a range of concentrations to test. |
| 3. Addition to Aqueous Buffer | Add a small volume (e.g., 5 µL) of each DMSO stock concentration to wells of a clear-bottom 96-well plate containing a larger volume (e.g., 95 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[3] | The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[9] |
| 4. Incubation | Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.[3] | This allows time for precipitation to occur. |
| 5. Measurement | Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[7] | An increase in light scattering or absorbance indicates precipitation. |
| 6. Data Analysis | The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control. |
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare 10 mM Stock in DMSO] --> B{Serial Dilution in DMSO}; B --> C[Dispense into 96-well Plate]; D[Prepare Aqueous Buffer (PBS, pH 7.4)] --> E[Add Buffer to Plate]; C --> F; E --> F[Mix and Incubate (e.g., 2h, 25°C)]; F --> G[Measure Turbidity (Nephelometer)]; G --> H[Determine Highest Soluble Concentration]; subgraph "Workflow" A; B; C; D; E; F; G; H; end }
Caption: Kinetic Solubility Experimental Workflow.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true solubility of a compound at equilibrium in a saturated solution.[10][11] This is a more time-consuming but more accurate measure, crucial for later stages of drug development and formulation.[6] The shake-flask method is the gold standard for this determination.[5][10]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
| Step | Procedure | Details & Considerations |
| 1. Sample Preparation | Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at various pH values, Simulated Gastric Fluid, Simulated Intestinal Fluid).[9][12] | Using the solid form of the compound is essential.[5] |
| 2. Equilibration | Tightly seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][10] | |
| 3. Separation of Solid | After incubation, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[5][12] | It is critical to avoid transferring any solid particles. |
| 4. Quantification | Accurately dilute the clear supernatant with a suitable solvent. | |
| 5. Analysis | Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][12] | A calibration curve with known concentrations of the compound is required for accurate quantification.[12] |
| 6. Data Reporting | The determined concentration is the thermodynamic solubility, reported in units such as µg/mL or µM.[12] |
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Add Excess Solid Compound to Buffer] --> B[Agitate at Constant Temperature (24-72h)]; B --> C{Equilibrium Reached}; C --> D[Separate Solid (Centrifuge/Filter)]; D --> E[Collect Supernatant]; E --> F[Dilute Supernatant]; F --> G[Quantify by HPLC-UV or LC-MS]; G --> H[Calculate Thermodynamic Solubility]; subgraph "Workflow" A; B; C; D; E; F; G; H; end }
Caption: Thermodynamic Solubility Experimental Workflow.
Stability Assessment
Stability studies are essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[13] Forced degradation (stress testing) is a critical component of this, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[2][14]
Forced Degradation Studies
Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing to identify likely degradation products and degradation pathways.[2][13][15] According to ICH guidelines, stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[2][13][14] A typical goal is to achieve 5-20% degradation of the active ingredient.[2][14]
General Protocol for Forced Degradation Studies
-
Sample Preparation : Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system. For solid-state studies, use the pure API.
-
Stress Conditions : Expose the samples to the conditions outlined in the table below. Include a control sample stored under normal conditions.
-
Neutralization : After the stress period for solution studies, neutralize the acidic and basic samples.
-
Analysis : Analyze all stressed samples and the control using a stability-indicating analytical method (typically HPLC with a photodiode array detector or LC-MS) to separate and quantify the parent compound and any degradation products.
Table of Forced Degradation Conditions
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for up to 7 days.[2] | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for up to 7 days.[2] | To assess stability in basic environments. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature. | To evaluate susceptibility to oxidative degradation.[2] |
| Thermal Degradation | Solid State: Heat at elevated temperatures (e.g., 60°C, 80°C) with and without humidity (e.g., 75% RH).[2][16] Solution: Heat the solution at similar temperatures. | To determine the effect of heat on chemical and physical stability.[2][17] |
| Photostability | Expose the solid compound and solutions to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][13][18] A control sample should be protected from light (e.g., with aluminum foil).[18] | To assess degradation upon exposure to light.[17] |
Caption: Forced Degradation Study Logical Flow.
Signaling Pathway Considerations
While specific signaling pathway associations for this compound are not well-documented, some derivatives of the broader imidazopyridine class have been investigated for their biological activities. For instance, certain imidazopyridine derivatives have been shown to possess anti-inflammatory and antioxidant properties.[19] One study highlighted that a particular imidazopyridine derivative, X22, could inhibit inflammation and oxidative stress, potentially through the modulation of pathways involving NF-κB and Nrf2, which are key regulators of inflammatory and antioxidant responses, respectively.[19]
Should this compound be investigated for similar activities, exploring its effect on these pathways would be a logical starting point.
Caption: Potential Signaling Pathways for Imidazopyridine Derivatives.
Conclusion
A thorough investigation of the solubility and stability of this compound is paramount for its progression as a potential drug candidate. This guide provides the foundational experimental protocols for kinetic and thermodynamic solubility determination, as well as a systematic approach to forced degradation studies as mandated by regulatory guidelines. The data generated from these studies will be invaluable for lead optimization, formulation development, and establishing a comprehensive physicochemical profile of the compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. enamine.net [enamine.net]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. evotec.com [evotec.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biopharminternational.com [biopharminternational.com]
- 16. mdpi.com [mdpi.com]
- 17. Solid State Stability | VxP Pharma [vxppharma.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Imidazo[1,5-a]pyridin-1-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the proposed synthesis of Imidazo[1,5-a]pyridin-1-ylmethanol, a member of the medicinally significant imidazo[1,5-a]pyridine class of compounds.[1][2][3] Derivatives of this heterocyclic system have shown a range of biological activities and are being explored for therapeutic applications.[1][2][4] The following protocol is based on a Ritter-type reaction, which has been successfully employed for the synthesis of various imidazo[1,5-a]pyridine analogs.[1]
Overview of the Synthetic Approach
The proposed synthesis involves an intermolecular Ritter-type reaction. This method utilizes an efficient catalyst system, such as Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) in combination with para-toluenesulfonic acid (p-TsOH·H₂O), to facilitate the cyclization and formation of the desired imidazo[1,5-a]pyridine core.[1] The reaction generally proceeds with moderate to excellent yields for a range of substrates.[1]
Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of Imidazo[1,5-a]pyridines as described by P. S. M. R. Krishna and colleagues.[1]
Materials:
-
Starting Material: Pyridin-2-ylmethanol derivative (e.g., Phenyl(pyridin-2-yl)methanol for a related synthesis)[1]
-
Reagent: Acetonitrile (MeCN)
-
Catalyst 1: Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)
-
Catalyst 2: para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Thick-walled sealed tube
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Procedure:
-
To a thick-walled sealed tube, add the pyridinylmethanol starting material (1.0 equiv).
-
Add acetonitrile (to achieve a concentration of 0.3 M).[1]
-
Add Bi(OTf)₃ (5 mol %).[1]
-
Add p-TsOH·H₂O (5.0 equiv).[1]
-
Seal the tube and heat the reaction mixture at 150 °C overnight with stirring.[1]
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 20% EtOAc/hexane).[1][5]
-
Characterize the purified product using NMR, mass spectrometry, and IR spectroscopy.[5]
Data Presentation
The following table summarizes representative yields for the synthesis of various imidazo[1,5-a]pyridine derivatives using a similar Ritter-type reaction protocol. The yield for the target compound, this compound, is hypothetical and based on the reported yields for analogous structures.
| Entry | Starting Material | Product | Yield (%) | Reference |
| 1 | Phenyl(pyridin-2-yl)methanol | 3-Methyl-1-phenylimidazo[1,5-a]pyridine | 97 | [1][5] |
| 2 | (6-Methylpyridin-2-yl)(phenyl)methanol | 1-Phenyl-8-methylimidazo[1,5-a]pyridine | 93 | [1] |
| 3 | (4-Fluorophenyl)(pyridin-2-yl)methanol | 1-(4-Fluorophenyl)-3-methylimidazo[1,5-a]pyridine | 59 (of precursor) | [1] |
| 4 | Pyridin-2-yl(p-tolyl)methanol | 3-Methyl-1-(p-tolyl)imidazo[1,5-a]pyridine | 95 (of precursor) | [5] |
| 5 | Hypothetical Precursor | This compound | Estimated 70-80 | N/A |
Note: Entry 5 is a hypothetical example for the target compound, and the yield is an estimation.
Characterization Data for a Representative Imidazo[1,5-a]pyridine Derivative (3-methyl-1-phenylimidazo[1,5-a]pyridine): [5]
| Technique | Data |
| Appearance | Green oil |
| IR (neat) νₘₐₓ | 3351, 2919, 1600, 1363, 771 cm⁻¹ |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.89 (dd, 2H, J = 8.4, 1.3 Hz), 7.80 (d, 1H, J = 9.3 Hz), 7.70 (d, 1H, J = 7.2 Hz), 7.50–7.43 (m, 2H), 7.32–7.25 (m, 1H), 6.80–6.73 (m, 1H), 6.65–6.59 (m, 1H), 2.74 (s, 3H) |
| ¹³C{¹H} NMR (100 MHz, CDCl₃) δ | 134.93, 134.87, 129.8, 128.7, 126.42, 126.39, 126.3, 121.0, 119.0, 118.8, 112.7, 12.5 |
| HRMS (ESI-Orbitrap) m/z | calcd for C₁₄H₁₃N₂ [M + H]⁺ 209.1073; found 209.1073 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Proposed Synthetic Pathway
Caption: Proposed Ritter-type reaction for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buy Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol | 76266-09-6 [smolecule.com]
- 5. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Imidazo[1,5-a]pyridin-1-ylmethanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This document provides detailed application notes and experimental protocols for researchers interested in the therapeutic potential of Imidazo[1,5-a]pyridin-1-ylmethanol and its derivatives, particularly focusing on their applications as anticancer agents through the inhibition of critical cellular signaling pathways.
Application Notes
Imidazo[1,5-a]pyridine derivatives have emerged as promising candidates for the development of novel therapeutic agents. The core structure is a key pharmacophore in compounds exhibiting a range of biological effects, including but not limited to, anticancer, anti-inflammatory, and enzyme inhibitory activities. Specifically, derivatives of the Imidazo[1,5-a]pyridine scaffold have been shown to exert potent cytotoxic effects against a variety of human cancer cell lines.
A significant area of investigation for these compounds is their role as inhibitors of tubulin polymerization and modulators of the PI3K/Akt signaling pathway, both of which are critical for cancer cell proliferation, survival, and metastasis. The introduction of a methanol group at the 1-position of the imidazo[1,5-a]pyridine ring offers a potential point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
Research has demonstrated that hybrid molecules incorporating the imidazo[1,5-a]pyridine core display significant cytotoxic activity. For instance, imidazo[1,5-a]pyridine-benzimidazole hybrids have been evaluated against a panel of sixty human tumor cell lines, with some compounds exhibiting GI50 values in the micromolar and sub-micromolar ranges. These compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.
Mechanism of Action: Dual Inhibition of Tubulin Polymerization and PI3K/Akt Pathway
The anticancer effects of certain imidazo[1,5-a]pyridine derivatives are attributed to a dual mechanism of action. They have been found to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division. Molecular docking studies have suggested that these compounds can bind to the colchicine binding site of tubulin.
Furthermore, these derivatives can modulate the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation that is often dysregulated in cancer. Treatment with these compounds has been shown to decrease the levels of phosphorylated PTEN and AKT, indicating an inhibition of this pathway.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,5-a]pyridine-benzimidazole hybrid compounds against a selection of human cancer cell lines.
| Compound | Cell Line | GI50 (µM) | Reference |
| 5d | Leukemia (CCRF-CEM) | 1.06 | |
| Leukemia (HL-60(TB)) | 1.14 | ||
| Non-Small Cell Lung Cancer (NCI-H460) | 1.34 | ||
| Colon Cancer (KM12) | 1.25 | ||
| CNS Cancer (SF-268) | 1.43 | ||
| Melanoma (UACC-257) | 1.19 | ||
| Ovarian Cancer (OVCAR-3) | 1.39 | ||
| Renal Cancer (SN12C) | 1.48 | ||
| Prostate Cancer (PC-3) | 1.27 | ||
| Breast Cancer (MCF7) | 1.63 | ||
| 5l | Leukemia (CCRF-CEM) | 0.43 | |
| Leukemia (HL-60(TB)) | 0.48 | ||
| Non-Small Cell Lung Cancer (NCI-H460) | 0.55 | ||
| Colon Cancer (KM12) | 0.49 | ||
| CNS Cancer (SF-268) | 0.61 | ||
| Melanoma (UACC-257) | 0.52 | ||
| Ovarian Cancer (OVCAR-3) | 0.58 | ||
| Renal Cancer (SN12C) | 0.63 | ||
| Prostate Cancer (PC-3) | 0.53 | ||
| Breast Cancer (MCF7) | 0.71 |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of Imidazo[1,5-a]pyridine-1-carbaldehyde
A common method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.
-
Materials:
-
Imidazo[1,5-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of Imidazo[1,5-a]pyridine (1.0 eq) in dry DMF at 0 °C, slowly add POCl₃ (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to afford Imidazo[1,5-a]pyridine-1-carbaldehyde.
-
Step 2: Reduction to this compound
The aldehyde can be readily reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride.
-
Materials:
-
Imidazo[1,5-a]pyridine-1-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Distilled water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve Imidazo[1,5-a]pyridine-1-carbaldehyde (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (1.5 eq) in small portions to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of distilled water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, this compound, can be further purified by recrystallization or column chromatography if necessary.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50/IC50 value.
-
In Vitro PI3K Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against PI3K isoforms.
-
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
ATP
-
PI(4,5)P2 substrate
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound and the PI3K enzyme to the wells of a 384-well plate and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate PI(4,5)P2.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol (e.g., by adding ADP-Glo™ reagent followed by Kinase Detection Reagent).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Western Blot Analysis for PI3K/Akt Pathway Proteins
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Materials:
-
Cancer cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR (Ser2448), anti-total mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: MTT Assay Experimental Workflow.
Caption: Western Blot Experimental Workflow.
Application Notes and Protocols for Imidazo[1,5-a]pyridin-1-ylmethanol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-a]pyridine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and bioimaging.[1][2][3][4][5] These scaffolds are known for their versatile fluorescent properties, including large Stokes shifts, solvatochromism, and amenability to chemical modification, making them excellent candidates for the development of fluorescent probes.[1][4] This document provides detailed application notes and protocols for the potential use of Imidazo[1,5-a]pyridin-1-ylmethanol as a fluorescent probe, based on the established characteristics of closely related Imidazo[1,5-a]pyridine derivatives. While specific data for this compound is limited in the current literature, the methodologies outlined below are derived from extensive research on analogous compounds and can be adapted for its characterization and application.
Photophysical Properties of Imidazo[1,5-a]pyridine Derivatives
The photophysical properties of Imidazo[1,5-a]pyridine derivatives can be tuned by chemical modifications to the core structure. The following table summarizes key quantitative data from various reported derivatives to provide an expected range of performance.
| Compound Type | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Application | Reference |
| Imidazo[1,5-a]pyridine-based | ~300 - 380 | ~475 - 760 | Large (>100) | 0.12 - 0.38 | SO2 Sensing (FRET) | [6] |
| Trifluoromethylated Imidazo[1,5-a]pyridine | Not Specified | Not Specified | Large | 0.13 - 0.39 (in solution) | General Fluorescence | [3] |
| Imidazo[1,5-a]pyridine Dimer | Not Specified | Not Specified | >5000 cm⁻¹ | 0.12 - 0.38 (in apolar environment) | Membrane Probing | [1][4] |
| Imidazo[1,5-α]pyridine-derivated | Not Specified | Not Specified | 130 | Not Specified | Sulfite Detection | [7] |
Application Notes
Fluorescent Probe for Ion Sensing
Imidazo[1,5-a]pyridine derivatives have demonstrated significant potential as fluorescent sensors for various ions, including sulfites and metal ions.[6][7] The mechanism of action often involves a "turn-on" or "turn-off" fluorescent response upon binding to the target ion. For instance, a derivative was designed as a FRET-based probe for SO2, where the Imidazo[1,5-a]pyridine moiety acted as the energy donor.[6] The binding of sulfite to the acceptor part of the probe disrupts the FRET process, leading to a change in the fluorescence emission spectrum.
Bioimaging and Membrane Probes
The compact and stable structure of the Imidazo[1,5-a]pyridine scaffold makes it suitable for bioimaging applications.[1][2][3][4][5] Certain derivatives exhibit solvatochromic behavior, meaning their fluorescence properties are sensitive to the polarity of the microenvironment. This characteristic is particularly useful for developing probes that can report on changes in cellular membrane dynamics, hydration, and fluidity.[1][2][4][5] The lipophilic nature of some derivatives facilitates their intercalation into lipid bilayers.[1][2][4][5]
Experimental Protocols
Protocol 1: Characterization of Photophysical Properties
Objective: To determine the fundamental photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, toluene)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO). Prepare a series of dilutions in the desired spectroscopic solvent to a final concentration in the micromolar range (e.g., 1-10 µM).
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the sample solution to determine the wavelength of maximum absorption (λabs_max).
-
Emission Spectroscopy: Excite the sample at its λabs_max and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem_max).
-
Quantum Yield Determination:
-
Measure the absorbance of both the sample and a quantum yield standard at the same excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Record the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield using the following formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
Protocol 2: In Vitro Ion Sensing Assay
Objective: To evaluate the performance of this compound as a fluorescent probe for a specific ion.
Materials:
-
This compound stock solution
-
Buffer solution (e.g., PBS, HEPES, at physiological pH)
-
Stock solutions of various metal salts or sulfite salts
-
Fluorometer
Procedure:
-
Titration Experiment:
-
To a cuvette containing a solution of this compound (e.g., 5 µM in buffer), add increasing concentrations of the target ion.
-
After each addition, gently mix and allow the solution to equilibrate for a set time (e.g., 1-5 minutes).
-
Record the fluorescence spectrum at the predetermined excitation wavelength.
-
-
Selectivity Assay:
-
Prepare a series of solutions, each containing the probe and a different potentially interfering ion at a higher concentration than the target ion.
-
Record the fluorescence spectrum of each solution.
-
Perform a competition experiment by adding the target ion to the solutions containing the interfering ions and observe any changes in the fluorescence response.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the target ion to determine the detection limit.
-
Analyze the selectivity of the probe by comparing the fluorescence response to the target ion with that of other ions.
-
Protocol 3: Cellular Imaging
Objective: To visualize the intracellular distribution and behavior of this compound in living cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Live cells (e.g., MCF-7, HeLa) cultured on glass-bottom dishes
-
Confocal laser scanning microscope
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a working solution of the probe in cell culture medium (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash with PBS.
-
Incubate the cells with the probe-containing medium for a specific duration (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
-
Imaging:
-
Wash the cells with PBS to remove any excess probe.
-
Add fresh medium or PBS to the dish.
-
Image the cells using a confocal microscope with the appropriate excitation and emission settings determined from the photophysical characterization.
-
-
Co-localization (Optional): To determine the subcellular localization, co-stain the cells with organelle-specific trackers (e.g., MitoTracker for mitochondria).
Visualizations
Synthesis and Functionalization Workflow
Caption: General workflow for the synthesis and application of this compound.
FRET-Based Sensing Mechanism
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models [air.unimi.it]
- 6. An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An imidazo[1,5-α]pyridine-derivated fluorescence sensor for rapid and selective detection of sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[1,5-a]pyridin-1-ylmethanol as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Imidazo[1,5-a]pyridin-1-ylmethanol as a key building block in the synthesis of complex molecules with potential therapeutic applications. This document details synthetic protocols, highlights its utility in constructing diverse molecular architectures, and explores the biological relevance of the resulting compounds, particularly as kinase inhibitors.
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic properties and rigid, planar structure make it an attractive core for the design of molecules that can interact with various biological targets. This compound, in particular, serves as a versatile starting material, offering a reactive hydroxyl group at the 1-position that can be readily functionalized to introduce a wide range of substituents and build molecular complexity. This building block is of significant interest to medicinal chemists and drug discovery scientists for the development of novel therapeutics.
Synthetic Utility and Key Reactions
This compound is a valuable precursor for a variety of chemical transformations. The primary utility of this building block lies in the reactivity of its hydroxyl group, which can participate in a wide array of reactions to generate more complex molecules.
Key Applications:
-
Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties such as solubility and lipophilicity.
-
Nucleophilic Substitution: Activation of the hydroxyl group, for instance by conversion to a tosylate or mesylate, facilitates nucleophilic substitution reactions, enabling the introduction of various nucleophiles at the 1-position.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further handles for synthetic elaboration, such as reductive amination or amide bond formation.
-
Coupling Reactions: The imidazo[1,5-a]pyridine core can be further functionalized through various cross-coupling reactions, expanding the chemical space accessible from this building block.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the target building block can be achieved in a two-step process starting from the parent imidazo[1,5-a]pyridine. The first step involves the formylation of the heterocyclic core, followed by the reduction of the resulting aldehyde.
Step 1: Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridine
This reaction introduces a formyl group at the 1-position of the imidazo[1,5-a]pyridine ring.
-
Materials:
-
Imidazo[1,5-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3.0 eq.) in anhydrous dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.2 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of imidazo[1,5-a]pyridine (1.0 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Imidazo[1,5-a]pyridine-1-carbaldehyde.
-
Step 2: Reduction of Imidazo[1,5-a]pyridine-1-carbaldehyde
The aldehyde is reduced to the primary alcohol using a mild reducing agent.
-
Materials:
-
Imidazo[1,5-a]pyridine-1-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Distilled water
-
-
Procedure:
-
Dissolve Imidazo[1,5-a]pyridine-1-carbaldehyde (1.0 eq.) in a mixture of methanol and dichloromethane at 0 °C.
-
Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of distilled water.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Protocol 2: Synthesis of a Representative Complex Molecule - A Kinase Inhibitor Scaffold
This protocol describes the synthesis of a urea derivative from this compound, a common motif in kinase inhibitors.
-
Materials:
-
This compound
-
Triphosgene or p-nitrophenyl chloroformate
-
A primary or secondary amine (e.g., 4-fluoroaniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Activation of the alcohol (if using triphosgene): To a solution of this compound (1.0 eq.) and a pyridine base (e.g., triethylamine, 1.2 eq.) in anhydrous THF at 0 °C, add a solution of triphosgene (0.4 eq.) in anhydrous THF dropwise. Stir for 1 hour at 0 °C.
-
Urea formation: To the activated intermediate (or a solution of the alcohol and p-nitrophenyl chloroformate), add the desired amine (e.g., 4-fluoroaniline, 1.1 eq.) and an additional equivalent of the base.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired urea derivative.
-
Quantitative Data
The imidazopyridine scaffold has been extensively explored for its kinase inhibitory activity. While specific data for derivatives of this compound are emerging, data from related imidazopyridine isomers highlight the potential of this chemical class. The following tables summarize the inhibitory activities of representative imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives against various kinases, demonstrating the promise of this scaffold in drug discovery.
Table 1: c-Met Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Structure | c-Met IC₅₀ (nM) | Cellular IC₅₀ (nM, EBC-1 cells) |
| 15g | 6-(quinolin-4-yloxy)-[...]-imidazo[1,2-a]pyridine | 7.8 | 270 |
| 16b | 6-(pyridin-4-yl)-[...]-imidazo[1,2-a]pyridine | - | 188.5 |
| 16d | 6-(4-cyanophenyl)-[...]-imidazo[1,2-a]pyridine | - | 106.7 |
| 22e | [...]-imidazo[1,2-a]pyridine derivative | 3.9 | 45.0 |
Note: Structures are simplified for brevity. Data sourced from publicly available research.
Table 2: Various Kinase Inhibitory Activities of Imidazopyridine Derivatives
| Compound Scaffold | Target Kinase | IC₅₀ (µM) |
| Imidazo[4,5-b]pyridine | CDK9 | 0.63 - 1.32 |
| Imidazo[4,5-c]pyridine | PARP | 0.0086 |
| Imidazo[4,5-b]pyridine | GSK-3 | 0.001 - 0.012 |
Note: Data represents a range of activities for different derivatives within the specified scaffold.
Signaling Pathways and Biological Relevance
Derivatives of the imidazopyridine scaffold have been shown to target several key signaling pathways implicated in cancer and other diseases. Two notable targets are the c-Met and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is a key driver in many human cancers.
Caption: c-Met signaling pathway and point of inhibition.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway is involved in cell growth, proliferation, and angiogenesis. Its dysregulation is associated with various cancers and fibrotic diseases.
Caption: PDGFR signaling pathway and point of inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules with significant potential in drug discovery. Its straightforward synthesis and the reactivity of its hydroxyl group allow for the creation of diverse libraries of compounds. The demonstrated activity of related imidazopyridine scaffolds as potent kinase inhibitors underscores the promise of this building block for the development of novel therapeutics targeting key signaling pathways in diseases such as cancer. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in their drug development programs.
Application Notes and Protocols for Assay Development with Imidazo[1,5-a]pyridin-1-ylmethanol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of assays involving Imidazo[1,5-a]pyridin-1-ylmethanol and its derivatives. This class of compounds has shown a diverse range of biological activities, making them promising candidates for therapeutic development. The following sections detail their potential applications, present quantitative data for representative compounds, and provide detailed protocols for relevant assays.
Introduction to Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have been investigated for a wide array of therapeutic applications, including as enzyme inhibitors, anticancer agents, and modulators of key signaling pathways.[3][4][5] Some have also been developed as fluorescent probes for biological imaging.[3]
Potential Therapeutic Applications
Imidazo[1,5-a]pyridine derivatives have demonstrated a variety of biological activities:
-
Enzyme Inhibition: This class of compounds has shown inhibitory effects against enzymes such as insulin-regulated aminopeptidase (IRAP), which is implicated in cognitive function, and topoisomerase II, a target for anticancer drugs.[2][3][4]
-
Anticancer Activity: Various imidazo[1,5-a]pyridine analogs have exhibited cytotoxic effects against cancer cell lines.[3] The proposed mechanisms of action often involve the modulation of critical signaling pathways like PI3K/Akt/mTOR.[6][7]
-
Modulation of Nuclear Receptors: Certain imidazo[1,5-a]pyridines have been identified as potent and selective inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORc), a promising target for autoimmune diseases.[5]
-
Antimicrobial and Anti-inflammatory Effects: The imidazo[1,5-a]pyridine scaffold has also been explored for its potential in developing new anti-inflammatory and antimicrobial agents.[3]
Data Presentation: Biological Activities of Representative Imidazo[1,5-a]pyridine Analogs
Table 1: Inhibition of Insulin-Regulated Aminopeptidase (IRAP) by Imidazo[1,5-a]pyridine-based Inhibitors
| Compound ID | Structure (Generic Representation) | Target Enzyme | IC50 (µM) | Assay Method |
| Analog A | Substituted Imidazo[1,5-a]pyridine | IRAP | 1.0 | Enzymatic activity assay with a small L-leucine-based substrate[4] |
| Analog B | Modified Imidazo[1,5-a]pyridine | IRAP | >10 | Enzymatic activity assay with a small L-leucine-based substrate[4] |
| Analog C | Chiral Imidazo[1,5-a]pyridine | IRAP | 2.5 | Enzymatic activity assay with a small L-leucine-based substrate[4] |
Table 2: Cytotoxic Activity of Imidazo[1,5-a]pyridine-Chalcone Conjugates against Breast Cancer Cells
| Compound ID | Structure (Generic Representation) | Cell Line | IC50 (µM) | Assay Method |
| 7n | Imidazo[1,5-a]pyridine-chalcone | MDA-MB-231 | 4.23 ± 0.25 | MTT Assay[3] |
| 7o | Imidazo[1,5-a]pyridine-chalcone | MDA-MB-231 | 3.26 ± 0.56 | MTT Assay[3] |
Table 3: RORc Inverse Agonist Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound ID | Structure (Generic Representation) | Target | EC50 (nM) | Assay Type |
| GNE-0946 (9) | Imidazo[1,5-a]pyridine analog | RORc | < 10 | Cellular Reporter Assay[5] |
| GNE-6468 (28) | Imidazo[1,5-a]pyrimidine analog | RORc | < 10 | Cellular Reporter Assay[5] |
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[8][9] Its dysregulation is a hallmark of many cancers.[8] Imidazopyridine derivatives have been investigated as inhibitors of this pathway, often targeting PI3K or mTOR kinases.[6][7]
RORc Inverse Agonist Signaling
RORc is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of the pro-inflammatory cytokine IL-17.[5] Inverse agonists of RORc can suppress this pathway and are therefore of interest for the treatment of autoimmune diseases.
General Experimental Workflow for Cell-Based Assays
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analog stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against a specific protein kinase (e.g., PI3K, Akt, mTOR).
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer (specific to the kinase)
-
This compound analog stock solution (in DMSO)
-
96-well or 384-well assay plates
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound analog in the assay buffer.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the compound dilutions to the wells of the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme and Substrate Addition: Add the kinase and its specific substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the phosphorylation of the substrate.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: RORc Cellular Reporter Assay
This protocol is for evaluating the inverse agonist activity of this compound analogs on the RORc nuclear receptor.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression plasmid for full-length human RORc
-
Reporter plasmid containing ROR response elements (ROREs) upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium
-
This compound analog stock solution (in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the RORc expression plasmid and the RORE-luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Seeding: After transfection, seed the cells into a 96-well plate and allow them to recover for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analog. Include a known RORc inverse agonist as a positive control and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 16-24 hours at 37°C and 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability. Calculate the percentage of inhibition of RORc activity relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Buy Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol | 76266-09-6 [smolecule.com]
- 4. Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-α]pyridines—Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
In vitro and in vivo experimental design using Imidazo[1,5-a]pyridin-1-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,5-a]pyridines are a class of heterocyclic compounds recognized for their diverse biological activities, making them a significant scaffold in medicinal chemistry.[1][2] Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents.[1][3] Notably, some imidazo[1,5-a]pyridine derivatives have shown potential as inhibitors of enzymes like insulin-regulated aminopeptidase.[3][4] This document provides detailed experimental protocols for the in vitro and in vivo evaluation of Imidazo[1,5-a]pyridin-1-ylmethanol , a specific derivative of this promising class. The following protocols are based on established methodologies for related compounds and serve as a comprehensive guide for researchers initiating studies with this molecule.
Data Presentation: Illustrative Biological Activity
The following tables summarize representative quantitative data for imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives from existing literature, which can serve as a benchmark for expected activities of this compound.
Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. |
| HB9 | A549 (Lung Cancer) | MTT | 24 | 50.56 | Cisplatin | 53.25 |
| HB10 | HepG2 (Liver Cancer) | MTT | 24 | 51.52 | Cisplatin | 54.81 |
| Compound 6 | A375 (Melanoma) | MTT | 48 | 9.7 | - | - |
| Compound 6 | WM115 (Melanoma) | MTT | 48 | 15.2 | - | - |
| Compound 6 | HeLa (Cervical Cancer) | MTT | 48 | 20.1 | - | - |
Note: Data presented here is for related imidazo[1,2-a]pyridine compounds and is intended to be illustrative. IC₅₀ values for this compound must be determined experimentally.
Table 2: In Vivo Antitumor Efficacy of a c-Met Inhibitor (Imidazo[1,2-a]pyridine derivative)
| Animal Model | Tumor Xenograft | Compound | Dose | Dosing Schedule | Tumor Growth Inhibition (%) |
| Nude Mice | EBC-1 | 22e | 100 mg/kg | Oral, daily | 75 |
Note: This data is for a related imidazo[1,2-a]pyridine derivative and serves as an example for in vivo study design.
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A549, HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium with the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
2. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis for Signaling Pathway Modulation
This protocol assesses the effect of this compound on key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway.
-
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-Bax, anti-cleaved caspase-9)
-
HRP-conjugated secondary antibodies
-
ECL detection system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection system.
-
In Vivo Protocol
1. Human Tumor Xenograft Mouse Model
This protocol evaluates the in vivo antitumor efficacy of this compound.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose, 5% DMSO in corn oil)
-
Calipers
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-10 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Treatment: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizations
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buy Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol | 76266-09-6 [smolecule.com]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Metal-Free C-H Functionalization of Imidazo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the methodologies for the metal-free carbon-hydrogen (C-H) functionalization of imidazo[1,5-a]pyridines, a critical scaffold in medicinal chemistry and materials science. The document provides an in-depth exploration of established protocols, including methylene insertion for the synthesis of bis-imidazo[1,5-a]pyridines and iodine-mediated sulfenylation. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to leverage these cost-effective and environmentally benign strategies. Furthermore, it explores the potential for other metal-free transformations by drawing logical parallels with the well-studied imidazo[1,2-a]pyridine isomer, offering a forward-looking perspective for synthetic innovation.
Introduction: The Significance of Imidazo[1,5-a]pyridines and the Rise of Metal-Free C-H Functionalization
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, antibacterial, antifungal, and anti-inflammatory activities.[1][2] The development of efficient and selective methods to functionalize this scaffold is paramount for the discovery of new chemical entities in drug development.
Traditionally, the modification of such heterocycles has relied heavily on transition-metal-catalyzed cross-coupling reactions. While powerful, these methods often suffer from drawbacks such as the cost and toxicity of metal catalysts, the need for pre-functionalized starting materials, and the potential for metal contamination in the final products. Consequently, the development of metal-free C-H functionalization strategies has emerged as a highly attractive and sustainable alternative.[1] These approaches offer direct and atom-economical ways to forge new bonds, reducing synthetic steps and environmental impact.
This guide provides detailed protocols and mechanistic insights into the metal-free C-H functionalization of imidazo[1,5-a]pyridines, with a focus on practical applications for researchers in both academic and industrial settings.
I. Methylene and Arylmethylene Insertion: A Facile Route to Bis-Imidazo[1,5-a]pyridines
A notable and well-documented metal-free C-H functionalization of imidazo[1,5-a]pyridines is the insertion of a methylene or arylmethylene group at the C1 position to form bis-heterocyclic structures.[1][2][3] This transformation is particularly valuable as the resulting bis-imidazo[1,5-a]pyridines have shown potential as ligands in catalysis.[1]
Causality of Experimental Design
This reaction proceeds through an electrophilic substitution mechanism at the electron-rich C1 position of the imidazo[1,5-a]pyridine ring. The key to the success of this metal-free approach lies in the in situ generation of a reactive electrophile from an aldehyde. In the presence of an aqueous medium, the aldehyde is protonated, increasing its electrophilicity and facilitating the attack by the imidazo[1,5-a]pyridine. The reaction is often carried out at room temperature without the need for an inert atmosphere, highlighting its operational simplicity.
Experimental Workflow: Methylene Insertion
Caption: General workflow for the metal-free synthesis of bis(imidazo[1,5-a]pyridin-1-yl)methanes.
Detailed Protocol: Synthesis of Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane
-
To a round-bottom flask, add 3-phenylimidazo[1,5-a]pyridine (e.g., 0.52 mmol, 1 equivalent).
-
Add an aqueous solution of formaldehyde (37% in water, e.g., 1.0 mL, ~12.36 mmol), which acts as both the reactant and the solvent.
-
Stir the mixture vigorously at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water (e.g., 20 mL).
-
Separate the aqueous and organic phases. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane.[1]
Substrate Scope and Data
This methodology is tolerant of a wide range of substituents on the 3-aryl ring of the imidazo[1,5-a]pyridine.
| Entry | 3-Aryl Substituent | Aldehyde | Product | Yield (%) |
| 1 | Phenyl | Formaldehyde | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | Good |
| 2 | Pyridin-2-yl | Formaldehyde | Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 83 |
| 3 | Perfluorophenyl | Formaldehyde | Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 79 |
| 4 | 3-Chlorophenyl | Formaldehyde | Bis(3-(3-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 77 |
| 5 | 2-Fluorophenyl | Formaldehyde | Bis(3-(2-fluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 70 |
| 6 | Phenyl | Acetaldehyde | 1,1'-Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)ethane | Moderate |
| 7 | Phenyl | 4-(Trifluoromethyl)benzaldehyde | 1,1'-((4-(Trifluoromethyl)phenyl)methylene)bis(3-phenylimidazo[1,5-a]pyridine) | 70 |
| 8 | Phenyl | 3-Methylbenzaldehyde | 1,1'-(m-Tolylmethylene)bis(3-phenylimidazo[1,5-a]pyridine) | 71 |
Data synthesized from multiple sources, including[1][2]
Mechanistic Insights
The reaction is proposed to proceed via an ionic mechanism. Radical scavengers like TEMPO do not inhibit the reaction, supporting this hypothesis.
Caption: Proposed ionic mechanism for the formation of bis-imidazo[1,5-a]pyridines.
II. Iodine-Mediated C-H Sulfenylation
Another powerful metal-free C-H functionalization is the introduction of a sulfenyl group at the C1 position of the imidazo[1,5-a]pyridine core. This is achieved through a one-pot, multicomponent reaction mediated by molecular iodine and tert-butyl hydroperoxide (TBHP).[4]
Causality of Experimental Design
This reaction leverages the ability of molecular iodine to act as a mild oxidant and promoter. The reaction proceeds through the in situ formation of the imidazo[1,5-a]pyridine skeleton, followed by its C-H functionalization and subsequent sulfenylation in the same pot. TBHP serves as a co-oxidant to facilitate the catalytic cycle. The choice of a non-coordinating solvent like diethyl ether is crucial for optimal reactivity.
Experimental Workflow: C-H Sulfenylation
Caption: Workflow for the one-pot synthesis and sulfenylation of imidazo[1,5-a]pyridines.
Detailed Protocol: Synthesis of 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine
-
In a round-bottom flask, combine 2-picolylamine (2.0 equiv), thiophenol (1.0 equiv), benzaldehyde (1.0 equiv), molecular iodine (1.0 equiv), and TBHP (70% in water, 1.0 equiv) in diethyl ether (2.0 mL).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.[4]
Substrate Scope and Data
This method is applicable to a variety of aryl thiols and aryl aldehydes.
| Entry | Aryl Thiol | Aryl Aldehyde | Product | Yield (%) |
| 1 | Thiophenol | Benzaldehyde | 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | Good |
| 2 | 4-Methylthiophenol | Benzaldehyde | 3-Phenyl-1-(p-tolylthio)imidazo[1,5-a]pyridine | Good |
| 3 | 4-Chlorothiophenol | Benzaldehyde | 1-((4-Chlorophenyl)thio)-3-phenylimidazo[1,5-a]pyridine | Good |
| 4 | Thiophenol | Naphthaldehyde | 3-(Naphthalen-2-yl)-1-(phenylthio)imidazo[1,5-a]pyridine | Good |
| 5 | Thiophenol | Piperanal | 3-(Benzo[d][2][4]dioxol-5-yl)-1-(phenylthio)imidazo[1,5-a]pyridine | Good |
Data synthesized from[4]
III. Exploring Other Metal-Free C-H Functionalizations: Insights from Imidazo[1,2-a]pyridines
While the literature on metal-free C-H functionalization of imidazo[1,5-a]pyridines is still developing, the closely related imidazo[1,2-a]pyridine scaffold has been extensively studied. The electronic similarities between these isomers suggest that many of the methodologies developed for imidazo[1,2-a]pyridines could be adaptable to imidazo[1,5-a]pyridines, providing a fertile ground for future research.
A. Potential for Metal-Free C-H Arylation
The direct arylation of heterocycles is a highly sought-after transformation. For imidazo[1,2-a]pyridines, metal-free C-H arylation at the C3 position has been successfully achieved using aryl hydrazines as the arylating agent.[5] This reaction proceeds at room temperature under ambient air, making it a highly practical method.
Conceptual Application to Imidazo[1,5-a]pyridines: It is plausible that a similar strategy could be employed for the C1 or C3 arylation of imidazo[1,5-a]pyridines. The nucleophilicity of these positions should allow for reaction with an in situ generated aryl radical or cation from the aryl hydrazine.
B. Potential for Metal-Free C-H Alkylation
Beyond the methylene insertion described earlier, other metal-free alkylation methods could be envisaged. For instance, the C3-alkylation of imidazo[1,2-a]pyridines has been achieved through a three-component aza-Friedel–Crafts reaction.[6] Additionally, photocatalytic methods using visible light have been employed for the C-H alkylation of imidazo[1,2-a]pyridines.[7]
Conceptual Application to Imidazo[1,5-a]pyridines: The electron-rich nature of the imidazo[1,5-a]pyridine ring makes it a suitable candidate for Friedel-Crafts type alkylations. Furthermore, the growing field of photoredox catalysis offers a promising avenue for the radical-mediated alkylation of this scaffold under metal-free conditions.
C. Potential for Metal-Free C-H Acylation
The introduction of an acyl group is a valuable transformation in organic synthesis. While metal-free C-H acylation of imidazo[1,5-a]pyridines is not yet well-documented, Friedel-Crafts acylation of imidazo[1,2-a]pyridines has been reported, albeit with a Lewis acid catalyst. Developing a truly catalyst-free or organocatalytic version for imidazo[1,5-a]pyridines would be a significant advancement.
Conclusion and Future Outlook
The metal-free C-H functionalization of imidazo[1,5-a]pyridines represents a rapidly evolving and highly promising field. The established protocols for methylene insertion and sulfenylation demonstrate the feasibility and practicality of these approaches, offering cost-effective and environmentally friendly alternatives to traditional metal-catalyzed methods. The operational simplicity and scalability of these reactions make them particularly attractive for applications in drug discovery and development.
While the scope of metal-free C-H functionalizations for the imidazo[1,5-a]pyridine scaffold is currently more limited than for its imidazo[1,2-a]pyridine counterpart, the latter provides a rich source of inspiration for future research. The exploration of photocatalytic methods, the use of hypervalent iodine reagents, and the development of novel organocatalytic systems are expected to unlock a wider array of C-H functionalization reactions for this important heterocyclic core. By embracing these innovative strategies, chemists can continue to expand the accessible chemical space around the imidazo[1,5-a]pyridine scaffold, paving the way for the discovery of next-generation therapeutics and functional materials.
References
- 1. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal-free C–H arylation of imidazoheterocycles with aryl hydrazines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01474D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Imidazo[1,5-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of imidazo[1,5-a]pyridine analogs, a class of heterocyclic compounds with significant potential in drug discovery and materials science.[1][2][3][4][5] The methodologies outlined below are selected for their efficiency, operational simplicity, and broad substrate scope.
Introduction
Imidazo[1,5-a]pyridines are a vital class of nitrogen-fused heterocyclic compounds that exhibit a wide spectrum of biological activities.[1] Their derivatives have garnered considerable attention for their potential as anticancer, anti-inflammatory, and antiviral agents.[2][6] Furthermore, their unique photophysical properties make them promising candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1][2][6] The development of efficient one-pot synthetic methods is crucial for accelerating the discovery and development of novel imidazo[1,5-a]pyridine-based therapeutics and materials.
Protocol 1: Iodine-Mediated One-Pot Synthesis of 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine Analogs
This protocol describes an efficient, one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This method is characterized by its mild reaction conditions and high atom utilization.[7][8]
Experimental Workflow
Caption: Workflow for Iodine-Mediated Synthesis.
Materials:
-
2-Aminomethylpyridine derivatives
-
Benzaldehyde derivatives
-
Sodium benzenesulfinate derivatives
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP)
-
Triphenylphosphine (PPh₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add 2-aminomethylpyridine (1.0 mmol), the corresponding benzaldehyde (0.5 mmol), and iodine (0.1 mmol) in DMF (2 mL).[8]
-
Add TBHP (0.5 mmol) to the mixture.
-
Stir the reaction mixture at 100 °C for 2 hours.[8]
-
After the initial 2 hours, add the corresponding sodium benzenesulfinate (1.0 mmol), additional iodine (0.5 mmol), and triphenylphosphine (1.0 mmol).
-
Continue stirring the mixture at 100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Upon completion, purify the crude product by column chromatography to obtain the desired 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analog.[8]
Protocol 2: Microwave-Assisted Three-Component Synthesis of Imidazo[1,5-a]pyridines
This protocol details a rapid and efficient one-pot, three-component synthesis of imidazo[1,5-a]pyridines using microwave irradiation.[1] This method involves the condensation of a dipyridyl ketone, an aldehyde, and ammonium acetate in the presence of a lithium chloride catalyst.[1]
Experimental Workflow
Caption: Workflow for Microwave-Assisted Synthesis.
Materials:
-
Pyridyl ketone (e.g., dipyridyl ketone)
-
Aromatic aldehydes
-
Ammonium acetate (NH₄OAc)
-
Lithium chloride (LiCl)
-
Acetic acid (HOAc)
Procedure:
-
In a microwave-safe vessel, combine the pyridyl ketone (1 mmol), aldehyde (2 mmol), ammonium acetate (6 mmol, 0.462 g), and lithium chloride (2 mmol, 0.1 g).[1]
-
Add acetic acid (0.5 mL) to the mixture.[1]
-
Irradiate the mixture in a microwave oven for 3 minutes.[1]
-
After irradiation, wash the resulting solid residue with water to obtain the crude product.[1]
-
For further purification, recrystallize the crude product from an ethanol:acetone mixture or purify by column chromatography.[1]
Quantitative Data Summary
The following table summarizes the yields and physical properties of representative imidazo[1,5-a]pyridine analogs synthesized via the iodine-mediated one-pot method.[7]
| Compound ID | Product Name | Yield (%) | Physical State | Melting Point (°C) |
| 4r | 3-(2-chlorophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine | 78 | Yellow solid | 150–152 |
| 4s | 3-(2-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine | 73 | White solid | 80–92 |
| 4v | 3-(4-bromophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine | 64 | White solid | 150–156 |
| 4w | 1-((4-chlorophenyl)thio)-3-(naphthalen-1-yl)imidazo[1,5-a]pyridine | 72 | Yellow oil | N/A |
Potential Applications in Drug Discovery and Signaling Pathways
Imidazo[1,5-a]pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2] Recent studies have highlighted their potential as anticancer agents.[6] While the precise mechanisms of action are often compound-specific, a common theme involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The diagram below illustrates a hypothetical signaling pathway that could be targeted by imidazo[1,5-a]pyridine analogs in cancer therapy.
Caption: Potential Anticancer Mechanism of Action.
This generalized pathway suggests that imidazo[1,5-a]pyridine analogs may exert their anticancer effects by inhibiting critical kinase cascades, thereby downregulating the expression of genes involved in cell proliferation and survival. Concurrently, they may promote apoptosis by modulating the activity of key apoptotic regulators. Further research is necessary to elucidate the specific molecular targets and mechanisms for individual analogs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Iodine-Mediated Cyclization for Imidazo[1,5-a]pyridine Core Construction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1][2] Its derivatives have demonstrated a wide range of therapeutic potential, including anti-inflammatory, anticancer, and neuroprotective activities. Consequently, the development of efficient and versatile synthetic methodologies for the construction of this core structure is of significant interest to the medicinal chemistry and drug development community.[3] Iodine-mediated cyclization has emerged as a powerful and attractive strategy for the synthesis of imidazo[1,5-a]pyridines due to its mild reaction conditions, operational simplicity, and the use of an inexpensive and environmentally benign catalyst. This document provides detailed application notes and experimental protocols for the iodine-mediated synthesis of the imidazo[1,5-a]pyridine core, targeting researchers and professionals in the field of drug discovery and development.
Applications in Drug Discovery
The imidazo[1,5-a]pyridine core is a key pharmacophore in a variety of therapeutic agents. Its structural rigidity and ability to participate in various intermolecular interactions make it an ideal scaffold for designing potent and selective inhibitors of biological targets. Notable applications include:
-
Anti-inflammatory Agents: Derivatives of imidazo[1,5-a]pyridine have been identified as potent inhibitors of NIK (NF-κB-inducing kinase), showcasing their potential in treating inflammatory diseases.[4]
-
Anticancer Therapeutics: Certain imidazo[1,5-a]pyridine compounds have exhibited significant anti-cancer activity, highlighting their promise in oncology research.[4]
-
Neurodegenerative Disease Modulators: The scaffold has been incorporated into molecules aimed at treating brain injuries and neurodegenerative disorders like Alzheimer's disease.[4]
-
Protease Inhibitors: Specific derivatives have been synthesized as cysteine protease inhibitors, demonstrating the versatility of this heterocyclic system.[5]
The synthetic methods described herein provide a direct and efficient route to novel imidazo[1,5-a]pyridine analogues for screening and lead optimization in various drug discovery programs.
Iodine-Mediated Synthetic Strategies
Molecular iodine (I₂) serves as a mild and effective catalyst or promoter in several key transformations leading to the imidazo[1,5-a]pyridine core. Two prominent methods are highlighted below:
-
One-Pot Synthesis from 2-Aminomethylpyridines, Benzaldehydes, and Sodium Benzenesulfinates: This method allows for the simultaneous construction of C-N and C-S bonds under mild conditions, offering high atom economy.[4][6]
-
sp³ C-H Amination from 2-Pyridyl Ketones and Alkylamines: This transition-metal-free approach provides an efficient route to a variety of imidazo[1,5-a]pyridine derivatives through an oxidative annulation process.[5][7]
Reaction Mechanism: A Plausible Pathway
The iodine-mediated one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs is proposed to proceed through the following mechanistic pathway. Initially, the reaction between 2-aminomethylpyridine and benzaldehyde forms a Schiff base intermediate. Concurrently, iodine likely facilitates the formation of a sulfenyl iodide species from sodium benzenesulfinate. The Schiff base then undergoes cyclization and subsequent oxidation, promoted by iodine, to form the final imidazo[1,5-a]pyridine product.
Caption: Plausible reaction mechanism for the one-pot synthesis.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine Analogs
This protocol is adapted from the work of Wu and colleagues.[4][6]
Materials:
-
2-Aminomethylpyridine (1a)
-
Benzaldehyde (2a)
-
Sodium benzenesulfinate (3a)
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add 2-aminomethylpyridine (1a, 1 mmol), benzaldehyde (2a, 0.5 mmol), sodium benzenesulfinate (3a, 1 mmol), iodine (I₂, 0.1 mmol), and DMF (2 mL).
-
Add tert-Butyl hydroperoxide (TBHP, 0.5 mmol) to the mixture.
-
Stir the reaction mixture at 100 °C for 2 hours.
-
After the initial 2 hours, continue stirring for an additional 2 hours at the same temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated Na₂S₂O₃ solution (approx. 5 mL).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of imidazo[1,5-a]pyridine derivatives.
Caption: General experimental workflow for synthesis.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various imidazo[1,5-a]pyridine derivatives based on the one-pot protocol.[4][6]
Table 1: Optimization of Reaction Conditions [4][6]
| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | I₂ | DMF | 70 | N.R. |
| 2 | TBHP | DMF | 70 | N.R. |
| 3 | I₂/TBHP | DMF | 100 | 69 |
N.R. = No Reaction
Table 2: Substrate Scope for 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine Analogs [4]
| Product | Ar¹ in Benzaldehyde | Ar² in Sodium Benzenesulfinate | Yield (%) | Physical State |
| 4a | Phenyl | Phenyl | 69 | Yellow oil |
| 4b | p-Tolyl | Phenyl | 46 | White solid |
| 4s | 2-Chlorophenyl | 4-Fluorophenyl | 73 | White solid |
Reaction conditions: 2-aminomethylpyridine (1 mmol), benzaldehyde derivative (0.5 mmol), sodium benzenesulfinate derivative (1 mmol), I₂ (0.1 mmol), TBHP (0.5 mmol), DMF (2 mL) at 100 °C for 4 h. Yields are isolated yields.
Conclusion
Iodine-mediated cyclization represents a highly effective and practical approach for the construction of the imidazo[1,5-a]pyridine core. The methodologies presented offer several advantages, including mild reaction conditions, the use of a readily available and inexpensive catalyst, and good functional group tolerance. These protocols provide a valuable tool for medicinal chemists and drug development professionals to access a diverse range of imidazo[1,5-a]pyridine derivatives for further biological evaluation and the development of new therapeutic agents.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridines
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Imidazo[1,5-a]pyridines are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique optical properties.[1][2] They form the core scaffold of drugs like Zolpidem, used for insomnia, and Tomivosertib, an anticancer agent.[2] Consequently, the development of efficient and versatile synthetic methods for this motif is a key area of research. Copper-catalyzed reactions have emerged as a powerful and sustainable strategy, offering advantages such as low cost, high efficiency, and the use of environmentally benign oxidants like air or molecular oxygen.[3][4][5]
This document provides detailed application notes and experimental protocols for three distinct copper-catalyzed methods for synthesizing imidazo[1,5-a]pyridine derivatives.
Application Note 1: Synthesis via Denitrogenative Transannulation of Pyridotriazoles
This protocol describes an efficient copper-catalyzed aerobic oxidation followed by a denitrogenative transannulation reaction.[1] The method utilizes readily available pyridotriazoles and benzylamines or amino acids to construct the imidazo[1,5-a]pyridine core, using molecular oxygen from the air as the sole oxidant.[1]
General Reaction Scheme:
-
Reactants: Pyridotriazole and a primary amine (or amino acid).
-
Catalyst: Copper(I) iodide (CuI).
-
Oxidant: Air (O₂).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Product: 1,3-Disubstituted imidazo[1,5-a]pyridine.
Proposed Reaction Mechanism
Caption: Proposed mechanism for denitrogenative transannulation.
Optimization of Reaction Conditions
The selection of the copper catalyst and solvent is critical for reaction efficiency. The following table summarizes the optimization data.
| Entry | Catalyst (mol%) | Solvent | Base | Yield (%) |
| 1 | CuI (10) | DMSO | - | 89 |
| 2 | CuBr (10) | DMSO | - | 82 |
| 3 | CuCl (10) | DMSO | - | 75 |
| 4 | Cu(OAc)₂ (10) | DMSO | - | 65 |
| 5 | CuI (10) | Toluene | - | 45 |
| 6 | CuI (10) | DMF | - | 71 |
| 7 | CuI (10) | MeCN | - | 55 |
Data adapted from literature reports.[1]
Experimental Protocol
Materials:
-
Triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv)
-
Benzylamine derivative (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous dimethyl sulfoxide (DMSO) (3 mL)
-
Reaction vial equipped with a magnetic stir bar
Procedure:
-
To the reaction vial, add triazolo[1,5-a]pyridine (1.0 mmol) and CuI (0.1 mmol).
-
Add the benzylamine derivative (1.2 mmol) to the vial.
-
Add anhydrous DMSO (3 mL) to the mixture.
-
The vial is kept open to the air and the mixture is stirred vigorously at 100 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 8-12 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure imidazo[1,5-a]pyridine derivative.
Application Note 2: Synthesis via Oxidative C(sp³)–H Amination
This method provides access to 1,3-diarylated imidazo[1,5-a]pyridines through a copper-catalyzed reaction between a 2-benzoylpyridine and a benzylamine.[4][6] A key advantage is the use of a recyclable heterogeneous catalyst (Cu-MOF-74) and air as the green oxidant, making the process highly sustainable.[6]
General Reaction Scheme:
-
Reactants: 2-Benzoylpyridine and a benzylamine derivative.
-
Catalyst: Copper-based Metal-Organic Framework (Cu-MOF-74) or Cu(OAc)₂.
-
Oxidant: Air.
-
Solvent: Toluene.
-
Product: 1,3-Diarylated imidazo[1,5-a]pyridine.
Typical Experimental Workflow
Caption: Standard workflow for C(sp³)–H amination synthesis.
Substrate Scope and Yields
This protocol demonstrates broad functional group tolerance for both the 2-benzoylpyridine and benzylamine coupling partners.
| Entry | 2-Benzoylpyridine R¹ | Benzylamine R² | Yield (%) |
| 1 | H | H | 95 |
| 2 | H | 4-Me | 94 |
| 3 | H | 4-OMe | 96 |
| 4 | H | 4-Cl | 92 |
| 5 | 4-Me | H | 93 |
| 6 | 4-OMe | H | 94 |
| 7 | 4-Cl | H | 90 |
Yields obtained using Cu-MOF-74 as the catalyst. Data adapted from literature reports.[6]
Experimental Protocol
Materials:
-
2-Benzoylpyridine (0.5 mmol, 1.0 equiv)
-
Benzylamine derivative (0.6 mmol, 1.2 equiv)
-
Cu-MOF-74 catalyst (25 mg, 10 mol% Cu)
-
Toluene (5 mL)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
A mixture of 2-benzoylpyridine (0.5 mmol), benzylamine (0.6 mmol), and Cu-MOF-74 catalyst (25 mg) is prepared in the round-bottom flask.
-
Toluene (5 mL) is added to the flask.
-
The flask is fitted with a reflux condenser, left open to the atmosphere, and the mixture is heated to 110 °C with vigorous stirring.
-
The reaction is monitored by TLC until the starting material is consumed (typically 12-24 hours).
-
After completion, the reaction mixture is cooled to room temperature.
-
The heterogeneous catalyst is separated by filtration and washed with ethyl acetate. The catalyst can be washed, dried, and reused.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired 1,3-diarylated imidazo[1,5-a]pyridine.
Application Note 3: Relay Copper-Catalyzed Synthesis from Phenylalanine
A novel and straightforward strategy involves a relay copper-catalyzed reaction using phenylalanine and a halohydrocarbon.[2][7] The protocol features a sequential intermolecular C–O coupling followed by an intramolecular C–N cyclization, providing access to imidazo[1,5-a]pyridine derivatives with unique aza quaternary carbon centers.[2]
Logical Relationship of the Relay Catalysis
Caption: Logical flow of the relay copper-catalyzed reaction.
Optimization of Reaction Conditions
The reaction is sensitive to the choice of catalyst, base, and additive. The table below highlights key optimization results.
| Entry | Catalyst (15 mol%) | Base (2.0 eq) | Additive (1.0 eq) | Solvent | Yield (%) |
| 1 | Cu(OAc)₂ | Ag₂CO₃ | NaOAc | DCM | 81 |
| 2 | Cu(OTf)₂ | Ag₂CO₃ | NaOAc | DCM | 75 |
| 3 | CuI | Ag₂CO₃ | NaOAc | DCM | 43 |
| 4 | Cu(OAc)₂ | K₂CO₃ | NaOAc | DCM | 56 |
| 5 | Cu(OAc)₂ | Cs₂CO₃ | NaOAc | DCM | 62 |
| 6 | Cu(OAc)₂ | Ag₂CO₃ | - | DCM | 35 |
| 7 | - | Ag₂CO₃ | NaOAc | DCM | No Reaction |
Data adapted from a 2023 study on this novel method.[2]
Experimental Protocol
Materials:
-
Phenylalanine derivative (0.2 mmol, 1.0 equiv)
-
Halohydrocarbon (e.g., dibromomethane) (1.0 mmol, 5.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (0.03 mmol, 15 mol%)
-
Silver(I) carbonate (Ag₂CO₃) (0.4 mmol, 2.0 equiv)
-
Sodium acetate (NaOAc) (0.2 mmol, 1.0 equiv)
-
Dichloromethane (DCM) (2 mL)
-
Sealed reaction tube with a magnetic stir bar
Procedure:
-
To a sealed reaction tube, add the phenylalanine derivative (0.2 mmol), Cu(OAc)₂ (0.03 mmol), Ag₂CO₃ (0.4 mmol), and NaOAc (0.2 mmol).
-
Add dichloromethane (2 mL) followed by the halohydrocarbon (1.0 mmol).
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with DCM.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by preparative thin-layer chromatography (PTLC) or column chromatography to afford the desired imidazo[1,5-a]pyridine product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,5-a]pyridin-1-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Imidazo[1,5-a]pyridin-1-ylmethanol and related derivatives. Our goal is to help you improve reaction yields and overcome common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of the Imidazo[1,5-a]pyridine core is consistently low. What are the most common causes?
A1: Low yields in heterocyclic synthesis, including that of the Imidazo[1,5-a]pyridine core, can stem from several factors. The most common issues include suboptimal reaction conditions, purity of reagents and solvents, and sensitivity of the reaction to atmospheric moisture and oxygen.[1] Inefficient mixing, especially in heterogeneous reactions, and potential decomposition of the desired product under the reaction or workup conditions can also significantly impact the yield.[1][2]
Q2: I'm observing the formation of a dark, tar-like substance in my reaction mixture. What could be the cause and how can I prevent it?
A2: Tar formation is a frequent issue, particularly in acid-catalyzed reactions that may be used to form the Imidazo[1,5-a]pyridine ring system. This is often due to side reactions, polymerization of starting materials or intermediates, or decomposition of the product under harsh conditions like high temperatures or strong acidity.[2] To mitigate this, consider lowering the reaction temperature, using a milder acid catalyst, or reducing the reaction time. Protecting sensitive functional groups on your starting materials can also prevent unwanted side reactions.
Q3: My starting materials are fully consumed according to TLC/LC-MS, but the yield of the desired Imidazo[1,5-a]pyridine product is still low. What should I investigate?
A3: When starting materials are consumed but the product yield is low, it often points to the formation of soluble side products that are not easily detected on a TLC plate or product loss during the workup and purification steps.[2] The desired product may also be unstable under the reaction conditions, leading to degradation over time.[2] It is advisable to monitor the reaction at intermediate time points to check for the formation and subsequent disappearance of the product. Additionally, re-evaluating your extraction and chromatography procedures is crucial to minimize product loss.
Q4: Are there specific reaction conditions that have been optimized for the synthesis of Imidazo[1,5-a]pyridines?
A4: Yes, various synthetic methods have been optimized. For instance, in the cyclization of 2-(aminomethyl)pyridines with nitroalkanes, the use of a 1:1 mixture of 87% Polyphosphoric Acid (PPA) and H₃PO₃ at temperatures up to 160 °C has been shown to significantly improve yields, reaching up to 77% for certain substrates.[3] Another efficient method is the I₂-mediated sp3 C-H amination of 2-pyridyl ketones and alkylamines in the presence of sodium acetate (NaOAc), which can also be performed on a gram scale with satisfactory yields.[4][5]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are experiencing low or no formation of your target this compound, a systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low reaction yields.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[1]
-
Solution: Perform small-scale trial reactions to screen a range of temperatures and reaction times. Systematically vary the concentration of your reactants to find the optimal conditions.
-
-
Impure Reagents or Solvents: Impurities can act as catalysts for side reactions or inhibit the desired transformation.[1]
-
Solution: Ensure all reagents are of high purity. Purify starting materials if necessary. Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions.
-
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[1]
-
Solution: If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket and flame-dried glassware.
-
-
Product Decomposition: The target molecule may be unstable under the reaction or workup conditions.[2]
-
Solution: Monitor the reaction by TLC or LC-MS at various time points to check for product degradation. If decomposition is observed, consider quenching the reaction earlier or using milder workup conditions.[6]
-
Issue 2: Formation of Multiple Products/Side Reactions
The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.
Logical Flow for Addressing Side Product Formation
Caption: Decision tree for mitigating side product formation.
Potential Causes and Solutions:
-
Side Reactions: The reactants may be participating in undesired reaction pathways, such as the formation of regioisomers or self-condensation products.[2]
-
Solution: Lowering the reaction temperature can often increase the selectivity for the desired product. The order of reagent addition can also be critical; try adding the most reactive species slowly to the reaction mixture.
-
-
Reactive Functional Groups: Unprotected functional groups on your starting materials may lead to side reactions.
-
Solution: Consider using protecting groups for sensitive functionalities that are not involved in the key bond-forming steps.
-
-
Catalyst Choice: The catalyst used may not be selective enough for the desired transformation.
-
Solution: Experiment with different catalysts, ligands, or additives that are known to promote the desired type of transformation with higher selectivity.
-
Data Tables for Optimized Reaction Conditions
The following tables summarize optimized conditions for the synthesis of the Imidazo[1,5-a]pyridine core from published literature, which can serve as a starting point for your experiments.
Table 1: Optimization of Cyclization of 2-(aminomethyl)pyridine with Nitroethane [3]
| Entry | Acid Medium | Temperature (°C) | Yield (%) |
| 1 | 80% PPA | 130 | 6 |
| 2 | 87% PPA | 130 | 15 |
| 3 | 87% PPA / H₃PO₃ (1:1) | 140 | 62 |
| 4 | 87% PPA / H₃PO₃ (1:1) | 160 | 77 |
Table 2: I₂-Mediated Synthesis of Imidazo[1,5-a]pyridines [5]
| Reactants | Catalyst/Additive | Solvent | Temperature | Yield |
| 2-Pyridyl Ketones, Alkylamines | I₂, NaOAc | Varies | Varies | Good to Excellent |
Experimental Protocols
Protocol 1: Cyclization of 2-(aminomethyl)pyridine with Nitroalkanes[3]
-
Preparation of the Acid Mixture: Prepare a 1:1 (w/w) mixture of 87% Polyphosphoric Acid (PPA) and phosphorous acid (H₃PO₃).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(aminomethyl)pyridine.
-
Addition of Reagents: Add the nitroalkane to the flask, followed by the PPA/H₃PO₃ mixture.
-
Reaction: Heat the reaction mixture to 160 °C and stir for the optimized reaction time (monitor by TLC).
-
Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., NaOH solution) to pH > 10.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: I₂-Mediated Synthesis of Imidazo[1,5-a]pyridines[4][5]
-
Reaction Setup: To a solution of the 2-pyridyl ketone in a suitable solvent, add the alkylamine, molecular iodine (I₂), and sodium acetate (NaOAc).
-
Reaction: Stir the reaction mixture at the optimized temperature for the required duration (monitor by TLC).
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford the desired Imidazo[1,5-a]pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of Imidazo[1,5-a]pyridin-1-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Imidazo[1,5-a]pyridin-1-ylmethanol.
Troubleshooting Guides
This section addresses common issues observed during the purification of this compound and offers structured solutions.
Issue 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the synthesis reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of starting materials. Consider extending the reaction time or adjusting the temperature if the reaction is sluggish. |
| Product Degradation | Imidazo[1,5-a]pyridine derivatives can be sensitive to prolonged exposure to strong acids or bases, and high temperatures. Ensure neutralization steps are carried out promptly and avoid excessive heat during solvent evaporation. If the product is light-sensitive, protect the reaction and purification setup from direct light. |
| Inefficient Extraction | If using liquid-liquid extraction to work up the reaction, ensure the pH of the aqueous layer is optimized for the solubility of the product in the organic phase. Perform multiple extractions with smaller volumes of solvent for better efficiency. Dry the combined organic layers thoroughly before concentration. |
| Suboptimal Chromatography | The choice of solvent system for column chromatography is critical. An inappropriate eluent can lead to poor separation and product loss. Perform small-scale TLC experiments with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to determine the optimal conditions for separation. The product may also be irreversibly adsorbed if the silica gel is too acidic; using deactivated silica gel can mitigate this. |
| Loss During Recrystallization | The product may be too soluble in the chosen recrystallization solvent, even at low temperatures. Screen for a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1] Cooling the solution too rapidly can lead to the formation of fine crystals that are difficult to filter. Allow the solution to cool slowly to form larger crystals. |
Issue 2: Persistent Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-eluting Impurities | An impurity may have a similar polarity to the product, making separation by standard column chromatography difficult. Try a different stationary phase (e.g., alumina) or a different solvent system. A gradient elution, where the polarity of the eluent is gradually increased, may improve separation. High-Performance Liquid Chromatography (HPLC) can offer higher resolution for challenging separations. |
| Unreacted Starting Materials | Residual starting materials such as 2-(aminomethyl)pyridine derivatives or aldehydes are common impurities. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. Purification via column chromatography should effectively remove these if the polarity is sufficiently different. |
| Reagent-Derived Byproducts | Reagents used in the synthesis can lead to byproducts. For example, if using an oxidizing agent, byproducts from the oxidant may be present. Choose purification methods that can remove these specific impurities (e.g., aqueous washes for water-soluble byproducts). |
| Solvent Impurities | Residual solvents from the reaction or purification can be present in the final product. Dry the purified compound under high vacuum to remove volatile solvents. The identity of residual solvents can be confirmed by 1H NMR spectroscopy.[2][3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most frequently employed methods for the purification of this compound and related compounds are silica gel column chromatography and recrystallization. Column chromatography is effective for separating the product from impurities with different polarities. Recrystallization is a powerful technique for obtaining highly crystalline, pure material, provided a suitable solvent can be found.
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography should provide good separation between your product and any impurities on a TLC plate. A good starting point for this compound, which is a relatively polar molecule due to the hydroxyl group, would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Start with a higher ratio of the non-polar solvent and gradually increase the proportion of the polar solvent. An ideal retention factor (Rf) for the product on TLC is typically between 0.2 and 0.4.
Q3: What are some suitable recrystallization solvents for this compound?
A3: While specific data for this exact molecule is limited, for similar heterocyclic compounds containing hydroxyl groups, solvents like ethanol, methanol, acetonitrile, or mixtures such as ethyl acetate/hexanes are often effective.[1] The key is to find a solvent in which the compound is sparingly soluble at room temperature but dissolves readily upon heating.[1] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one.
Q4: My purified product is an oil instead of a solid. What should I do?
A4: If this compound is obtained as an oil, it may indicate the presence of impurities that are preventing crystallization. Further purification by column chromatography may be necessary. Alternatively, you can try to induce crystallization by dissolving the oil in a minimal amount of a volatile solvent and then adding a non-polar "anti-solvent" dropwise until the solution becomes cloudy, then allowing it to stand. Scratching the inside of the flask with a glass rod at the liquid-air interface can also sometimes initiate crystallization.
Q5: How can I assess the purity of my this compound?
A5: The purity of the final product can be assessed using several analytical techniques:
-
NMR Spectroscopy (1H and 13C): This is one of the most powerful methods for determining structural integrity and identifying impurities. The presence of unexpected signals can indicate impurities.[2][3][4][5]
-
LC-MS: This technique can separate the main compound from impurities and provide their mass-to-charge ratio, helping to identify them.
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Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point is indicative of impurities.
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Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
Q6: Are there any stability concerns I should be aware of during purification and storage?
A6: Imidazo[1,5-a]pyridine derivatives can be sensitive to strong light and acidic conditions.[6] Therefore, it is advisable to conduct purification steps with protection from direct light and to avoid prolonged contact with strong acids. For long-term storage, it is best to keep the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
This is a generalized protocol and may require optimization based on the specific impurity profile of your crude product.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system, collecting fractions in test tubes.
-
Monitor the elution of compounds using TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise and heat the mixture with swirling until the product is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to fully dry.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
Technical Support Center: Synthesis of Imidazo[1,5-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,5-a]pyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of imidazo[1,5-a]pyridines, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. - Temperature: Gradually increase the reaction temperature. For instance, in the cyclization of 2-(aminomethyl)pyridine with nitroethane, increasing the temperature from 110 °C to 160 °C significantly improves the yield.[1] - Catalyst Activity: Ensure the catalyst is active and used in the appropriate loading. For Ritter-type reactions, using an optimal amount of Bi(OTf)₃ and p-TsOH is crucial for high yields.[2] |
| Starting Material Decomposition | - Reaction Conditions: Use milder reaction conditions. For sensitive substrates, consider lower temperatures or alternative, less harsh reagents. - Purification of Reagents: Ensure all starting materials and solvents are pure and dry, as impurities can lead to decomposition. |
| Suboptimal Reagent Stoichiometry | - Reagent Equivalents: Optimize the molar ratio of the reactants. In some cases, a slight excess of one reagent may be beneficial. |
| Poor Nucleophilicity of the Pyridine Nitrogen | - Substituent Effects: Electron-withdrawing groups on the pyridine ring can decrease its nucleophilicity, hindering the cyclization step. If possible, consider using a pyridine starting material with electron-donating groups. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Solutions |
| Rearranged Isomers | In Ritter-type reactions, the formation of a rearranged side product can occur.[2] | Optimize the acid catalyst and reaction temperature to favor the desired reaction pathway. |
| Polymeric Resins | In syntheses involving nitroalkanes in polyphosphoric acid (PPA), the formation of polymeric resins is a common side reaction.[1] | These are often easily removable by standard purification techniques like column chromatography. Optimizing the PPA concentration and reaction temperature can also minimize their formation. |
| Hydrolysis Products | In reactions sensitive to water, such as those using formimidamides, hydrolysis of intermediates can be a significant side reaction. | Use anhydrous solvents and non-nucleophilic, non-hygroscopic bases to suppress hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a rearranged isomer in my Ritter-type synthesis of an imidazo[1,5-a]pyridine. How can I minimize this?
A1: The formation of rearranged isomers in Ritter-type reactions is often influenced by the stability of the carbocation intermediate and the reaction conditions. To minimize this side product, you can try optimizing the Lewis acid and Brønsted acid combination and the reaction temperature. A screening of different catalysts and temperatures, as detailed in the literature, can help in identifying the optimal conditions for your specific substrate.[2]
Q2: My cyclocondensation reaction of 2-(aminomethyl)pyridine with a carboxylic acid is not proceeding well. What are the critical parameters to consider?
A2: The success of this cyclocondensation often depends on efficient water removal to drive the equilibrium towards the product. Ensure you are using an effective dehydrating agent or a Dean-Stark apparatus. The choice of solvent and reaction temperature is also crucial. High-boiling point solvents are often used to facilitate dehydration. Additionally, the purity of the starting materials is important, as impurities can interfere with the reaction.
Q3: What are some common purification challenges when working with imidazo[1,5-a]pyridines and how can I overcome them?
A3: Imidazo[1,5-a]pyridines are often basic compounds, which can lead to tailing on silica gel chromatography. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. If the product is a salt, it may be highly polar and difficult to elute from silica. In such cases, reverse-phase chromatography or crystallization may be more suitable purification methods. Some imidazo[1,5-a]pyridines can also be sensitive to acid, so care should be taken during workup and purification to avoid acidic conditions if your product is labile.
Quantitative Data on Reaction Optimization
The following tables summarize the optimization of reaction conditions for different synthetic routes to imidazo[1,5-a]pyridines, highlighting the impact on product yield.
Table 1: Optimization of Ritter-Type Reaction Conditions [2]
| Entry | Bi(OTf)₃ (mol %) | p-TsOH·H₂O (equiv) | Temperature (°C) | Yield (%) |
| 1 | 5 | 3.0 | 85 | 38 |
| 2 | 5 | 3.0 | 100 | 45 |
| 3 | 5 | 3.0 | 150 | 52 |
| 4 | 5 | 5.0 | 150 | 78 |
| 5 | 5 | 7.0 | 150 | 49 |
| 6 | 0 | 5.0 | 150 | Trace |
| 7 | 5 | 7.5 | 150 | 97 |
Table 2: Optimization for Cyclization of 2-(aminomethyl)pyridine with Nitroethane [1]
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA 85% | 110 | 3 | 4 |
| 2 | PPA 85% | 130 | 3 | 13 |
| 3 | PPA 87% | 130 | 3 | 15 |
| 4 | PPA 87% / H₃PO₃ (0.5 g/mmol ) | 140 | 1.5 | 62 |
| 5 | PPA 87% / H₃PO₃ (0.5 g/mmol ) | 160 | 2 | 77 |
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of Imidazo[1,5-a]pyridines
This protocol describes the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines from a pyridyl ketone, an aldehyde, and ammonium acetate under microwave irradiation.
Materials:
-
Pyridyl ketone (1 mmol)
-
Aldehyde (2 mmol)
-
Ammonium acetate (0.462 g, 6 mmol)
-
Lithium chloride (0.1 g, 2 mmol)
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Acetic acid (0.5 mL)
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Ethanol
-
Acetone
Procedure:
-
In a microwave-safe vessel, combine the pyridyl ketone (1 mmol), aldehyde (2 mmol), ammonium acetate (6 mmol), lithium chloride (2 mmol), and acetic acid (0.5 mL).
-
Seal the vessel and place it in a microwave reactor.
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Irradiate the mixture for 3 minutes.
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After cooling, wash the solid residue with water to obtain the crude product.
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Purify the crude product by crystallization from an ethanol:acetone mixture or by column chromatography.
Protocol 2: Iodine-Mediated Synthesis of Imidazo[1,5-a]pyridines [1]
This method details a transition-metal-free synthesis from 2-pyridyl ketones and alkylamines.
Materials:
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2-Pyridyl ketone (0.5 mmol)
-
Alkylamine (0.6 mmol)
-
Sodium acetate (NaOAc) (1.0 mmol)
-
Iodine (I₂) (1.0 mmol)
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1,4-Dioxane (2.0 mL)
Procedure:
-
To a sealed tube, add the 2-pyridyl ketone (0.5 mmol), alkylamine (0.6 mmol), sodium acetate (1.0 mmol), iodine (1.0 mmol), and 1,4-dioxane (2.0 mL).
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Imidazo[1,5-a]pyridine Synthesis
Caption: A flowchart for systematically troubleshooting low yields in imidazo[1,5-a]pyridine synthesis.
PI3K/Akt/mTOR Signaling Pathway and Inhibition by Small Molecules
Disclaimer: The following diagram illustrates the PI3K/Akt/mTOR pathway, which is a known target for the related imidazo[1,2-a]pyridine scaffold. While imidazo[1,5-a]pyridines are also being investigated for their therapeutic potential, their specific interaction with this pathway is an area of ongoing research.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by small molecules.
References
Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,5-a]Pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,5-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing imidazo[1,5-a]pyridine derivatives?
A1: Several efficient methods exist for the synthesis of the imidazo[1,5-a]pyridine core. The most prevalent strategies include:
-
Three-Component Coupling Reactions: This approach often involves the condensation of a substituted picolinaldehyde, an amine, and a third component like formaldehyde to form imidazo[1,5-a]pyridinium ions under mild conditions.[1]
-
Copper-Catalyzed Reactions: Copper catalysts are widely used in various synthetic routes, such as the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, and tandem reactions between pyridine ketones and benzylamines.[2] These methods often utilize oxygen or air as a green oxidant.
-
Cyclocondensation Reactions: This classic approach typically involves the reaction of 2-(aminomethyl)pyridines with electrophilic reagents like nitroalkanes, often in the presence of a dehydrating agent such as polyphosphoric acid (PPA).[2]
-
Ritter-Type Reactions: This method can be employed for the synthesis of imidazo[1,5-a]pyridines through the reaction of pyridinylmethanol with aryl or alkyl nitriles, often catalyzed by a combination of a Lewis acid (e.g., Bi(OTf)₃) and a Brønsted acid (e.g., p-TsOH·H₂O).
Q2: My reaction yield is consistently low. What are the common factors that could be affecting the yield?
A2: Low yields in imidazo[1,5-a]pyridine synthesis can stem from several factors. Key areas to investigate include:
-
Reaction Temperature: The optimal temperature can be critical. For some reactions, such as the cyclization of 2-(aminomethyl)pyridine with nitroethane, increasing the temperature from 110 °C to 160 °C can significantly improve the yield.
-
Catalyst and Reagent Loading: The stoichiometry of reactants and the amount of catalyst are crucial. For instance, in certain copper-catalyzed reactions, precise control of the catalyst loading is necessary to minimize side reactions.
-
Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and solubility of intermediates. For some metal-free transannulation reactions, a specific combination of solvents like dichlorobenzene and dichloroethane is vital for achieving high yields.[2]
-
Atmosphere: For reactions involving oxidative coupling, ensuring an adequate supply of oxygen or air is essential. Conversely, for reactions sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Purity of Starting Materials: Impurities in the starting materials, especially water in solvents or reagents, can interfere with the reaction. Ensure all reagents and solvents are of appropriate purity and are properly dried.
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A3: Side product formation is a common challenge. Potential side reactions and mitigation strategies include:
-
Over-oxidation: In oxidative cyclization reactions, the desired product can sometimes be susceptible to further oxidation. Careful control of the oxidant amount and reaction time is crucial.
-
Incomplete Cyclization: The intermediate may not fully cyclize, leading to a mixture of products. Optimizing the reaction temperature and time can often drive the reaction to completion.
-
Alternative Reaction Pathways: In some cases, the starting materials can react through alternative pathways. For example, in Ritter-type reactions, the formation of a side product can occur. Adjusting the equivalents of the acid catalyst can sometimes help to favor the desired pathway.
-
Hydrolysis of Intermediates: At high temperatures, certain intermediates may be prone to hydrolysis, leading to byproducts. This was observed in a copper-catalyzed denitrogenative transannulation where a ketone was isolated as a hydrolysis product.[1]
Q4: What are the recommended methods for purifying imidazo[1,5-a]pyridine derivatives?
A4: Purification strategies depend on the properties of the specific derivative. Common techniques include:
-
Column Chromatography: This is the most widely used method for purifying imidazo[1,5-a]pyridine derivatives. The choice of stationary phase (e.g., silica gel) and eluent system will depend on the polarity of the compound.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Washing/Extraction: A simple aqueous workup is often the first step in purification to remove water-soluble impurities and catalysts. The crude product is typically extracted into an organic solvent, which is then washed, dried, and concentrated.
Troubleshooting Guides
Issue 1: Low Yield in Copper-Catalyzed Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Insufficient catalyst activity or loading | - Increase catalyst loading incrementally.- Ensure the catalyst is not deactivated; use fresh catalyst.- Check for catalyst poisons in the starting materials or solvent. |
| Suboptimal reaction temperature | - Systematically vary the reaction temperature to find the optimum. | |
| Inefficient oxidant | - For aerobic oxidations, ensure vigorous stirring and an open-to-air setup (or bubble air/oxygen through the mixture).- Consider using a different oxidant if air is insufficient. | |
| Formation of multiple products | Side reactions are competing with the desired reaction | - Lower the reaction temperature.- Reduce the reaction time.- Adjust the stoichiometry of the reactants. |
Issue 2: Challenges in Three-Component Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction is sluggish or does not proceed | Incorrect pH or acid/base catalyst concentration | - Optimize the amount of acid or base catalyst used.- For reactions sensitive to pH, consider using a buffered system. |
| Low reactivity of starting materials | - Consider using more activated starting materials (e.g., with electron-withdrawing or -donating groups as appropriate).- Increase the reaction temperature. | |
| Product precipitates prematurely | Poor solubility of the product in the reaction solvent | - Choose a solvent in which the product is more soluble at the reaction temperature.- Perform the reaction at a more dilute concentration. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA 85% | 110 | 3 | 4 |
| 2 | PPA 85% | 130 | 3 | 13 |
| 3 | PPA 87% | 130 | 3 | 15 |
| 4 | PPA 87% 0.5 g / H₃PO₃ 0.25 g | 110 | 5 | 22 |
| 5 | PPA 87% 0.5 g / H₃PO₃ 0.25 g | 140 | 2 | 43 |
| 6 | PPA 87% 0.5 g / H₃PO₃ 0.5 g | 140 | 1.5 | 62 |
| 7 | PPA 87% 0.5 g / H₃PO₃ 0.5 g | 160 | 2 | 77 |
Data adapted from a study on the synthesis of imidazo[1,5-a]pyridines via cyclocondensation.
Experimental Protocols
Protocol 1: Copper(II)-Catalyzed Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines
This protocol describes a tandem reaction between a pyridine ketone and a benzylamine.
Materials:
-
Pyridine ketone (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Copper(II) catalyst (e.g., Cu(OAc)₂) (5-10 mol%)
-
Solvent (e.g., Toluene or DMF)
-
Oxygen balloon
Procedure:
-
To a reaction vessel, add the pyridine ketone, copper(II) catalyst, and solvent.
-
Attach an oxygen balloon to the reaction vessel.
-
Add the benzylamine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Three-Component Synthesis of Imidazo[1,5-a]pyridinium Ions
This protocol outlines an efficient method for preparing N-heterocyclic carbene precursors.[1]
Materials:
-
Substituted picolinaldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Aqueous formaldehyde (37 wt. % in H₂O, 1.1 mmol)
-
Solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
In a reaction vial, dissolve the picolinaldehyde and amine in the chosen solvent.
-
Add the aqueous formaldehyde solution to the mixture.
-
Stir the reaction at room temperature for the designated time (e.g., 1-12 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
The crude product can be purified by recrystallization or washing with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis and purification of imidazo[1,5-a]pyridine derivatives.
Caption: Potential signaling pathways modulated by imidazo[1,5-a]pyridine derivatives.[2]
References
Stability issues of Imidazo[1,5-a]pyridin-1-ylmethanol in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Imidazo[1,5-a]pyridin-1-ylmethanol in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific stability issues that may be encountered during experimental work with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in solution. | Degradation due to exposure to light, elevated temperatures, or reactive species in the solvent. | Store solutions in amber vials to protect from light. Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen). Use high-purity solvents and degas them to remove dissolved oxygen. |
| Appearance of new peaks in HPLC analysis. | Formation of degradation products. The primary alcohol may be susceptible to oxidation or the imidazopyridine ring may undergo photodegradation. | To identify the degradation pathway, perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light). Use HPLC-MS to identify the mass of the new peaks and propose potential structures. |
| Inconsistent results in biological assays. | Degradation of the stock solution, leading to a lower effective concentration of the active compound. | Prepare fresh stock solutions before each experiment. If using previously prepared stocks, verify the purity by HPLC before use. |
| Solution color change, especially upon exposure to light. | Photodegradation of the imidazopyridine ring system. | Minimize exposure of the solution to ambient and UV light. Work in a dimly lit area or use light-blocking containers. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are potential degradation through oxidation of the methanol group and photodegradation of the imidazopyridine ring system. The benzylic-like nature of the alcohol may make it susceptible to oxidation to the corresponding aldehyde or carboxylic acid. Some imidazopyridine derivatives have been shown to be sensitive to light, which can lead to the formation of reactive oxygen species and subsequent degradation.[1]
Q2: How should I store solutions of this compound?
A2: To ensure the stability of your solutions, it is recommended to:
-
Store them in amber glass vials to protect from light.
-
Keep them at a low temperature, such as 2-8 °C for short-term storage and -20 °C or -80 °C for long-term storage.
-
Use high-purity, degassed solvents to minimize oxidative degradation.
Q3: What analytical methods are suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This method should be able to separate the parent compound from its potential degradation products. Coupling HPLC with mass spectrometry (HPLC-MS) is highly recommended for the identification of any new peaks that may appear during stability studies.
Q4: How can I perform a forced degradation study to understand the stability of my compound?
A4: A forced degradation study involves subjecting the compound to various stress conditions to accelerate its degradation. This helps in identifying potential degradation products and pathways. Key conditions to test include:
-
Acidic and Basic Conditions: Treat the compound with dilute hydrochloric acid and sodium hydroxide at room temperature and elevated temperatures.
-
Oxidative Conditions: Expose the compound to a solution of hydrogen peroxide.
-
Thermal Stress: Heat the solid compound and a solution of the compound.
-
Photostability: Expose the solid compound and a solution of the compound to UV and visible light.
Forced degradation studies are a key component in understanding the intrinsic stability of a compound.[2][3][4]
Q5: What are the likely degradation products of this compound?
A5: Based on the structure, the most probable degradation products would be:
-
Oxidation products: Imidazo[1,5-a]pyridine-1-carbaldehyde and Imidazo[1,5-a]pyridine-1-carboxylic acid, formed from the oxidation of the primary alcohol.
-
Photodegradation products: Complex mixtures may be formed due to the reaction of the imidazopyridine ring with reactive oxygen species generated upon exposure to light.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature and another at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 60 °C for 24 hours.
-
Photolytic Degradation: Expose a sample of the solid compound and 1 mL of the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Determine the retention times and peak areas of any degradation products.
-
If available, use HPLC-MS to identify the mass of the degradation products.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. ajrconline.org [ajrconline.org]
Technical Support Center: Troubleshooting Assays with Imidazo[1,5-a]pyridin-1-ylmethanol & Derivatives
Welcome to the technical support center for researchers utilizing Imidazo[1,5-a]pyridin-1-ylmethanol and its related derivatives. The unique chemical and optical properties of the imidazo[1,5-a]pyridine scaffold make it a versatile and promising platform for drug discovery and chemical biology.[1][2][3] However, these same properties can introduce complexities into common biological assays.
This guide is designed to provide you with in-depth, field-proven insights to anticipate, diagnose, and resolve experimental challenges. We will move beyond simple procedural steps to explore the causality behind common issues, empowering you to generate robust and reproducible data.
Section 1: Foundational Issues - Compound Handling & Preparation
The root of many assay failures begins before the experiment itself. Proper handling and formulation of your imidazo[1,5-a]pyridine compound is the critical first step.
FAQ 1.1: My this compound is not dissolving in my aqueous assay buffer. What is the recommended solvent?
Primary Cause: Limited aqueous solubility is characteristic of many heterocyclic small molecules, including the imidazo[1,5-a]pyridine scaffold. Direct dissolution in buffers like PBS or Tris is often impractical.
Recommended Solution: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions of such compounds.
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock: Dissolve your compound in 100% anhydrous DMSO to create a concentrated primary stock solution (e.g., 10-50 mM). Ensure complete dissolution; gentle vortexing or brief sonication may be required.
-
Create Intermediate Dilutions: If necessary, perform serial dilutions from your primary stock using 100% DMSO to create intermediate stocks.
-
Final "Spike-in": Add a small volume of the appropriate DMSO stock to your aqueous assay buffer to achieve the final desired concentration. This "spike-in" method ensures the final DMSO concentration in your assay remains low.
Causality & Expertise: The goal is to keep the final DMSO concentration in your assay as low as possible, typically below 0.5% , and always consistent across all wells (including vehicle controls).[4] DMSO is not inert; at higher concentrations, it can introduce significant biological and physical artifacts.[5][6]
FAQ 1.2: I'm seeing precipitation or cloudiness after adding my compound stock to the assay buffer. How can I fix this?
Primary Cause: This indicates that your compound's solubility limit in the final aqueous buffer has been exceeded, even with DMSO as a co-solvent. The compound is "crashing out" of the solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reassess your working concentration. Your compound may simply not be soluble enough for the initially planned concentration range.
-
Increase the Final DMSO Concentration: You can cautiously increase the final percentage of DMSO in your assay. However, you MUST validate the tolerance of your specific assay system (cells, enzymes, etc.) to the higher DMSO level. A DMSO toxicity curve is essential (see Protocol 1).
-
Consider Pluronic F-127: For particularly challenging compounds in cell-based assays, adding a small amount of the non-ionic surfactant Pluronic F-127 to the media can help maintain solubility. This must also be validated with appropriate controls.
-
Check Buffer pH and Salt Concentration: Solubility can be pH-dependent. Ensure the pH of your assay buffer is optimal and consistent. High salt concentrations can sometimes decrease the solubility of organic compounds (salting out).
FAQ 1.3: Could the DMSO vehicle be affecting my assay results?
Primary Cause: Absolutely. DMSO is a known biologically active solvent that can produce artifacts, making it a critical variable to control.
Known Effects of DMSO:
-
Cell Membrane Permeabilization: DMSO can increase the permeability of cell membranes, which may enhance the uptake of your compound but can also lead to cytotoxicity.[5][6]
-
Cytotoxicity & Proliferation Inhibition: At concentrations above 0.5%-1.0%, DMSO can be cytotoxic or inhibit cell proliferation, depending on the cell line and exposure duration.[4][7][8]
-
Protein Denaturation: At higher concentrations, DMSO can affect protein conformation and stability.[5]
-
Signaling Pathway Modulation: DMSO has been reported to influence inflammatory and apoptotic pathways.[7]
Self-Validating System: To ensure your results are trustworthy, you must run two key controls in every experiment:
-
"No Treatment" Control: Cells or protein in buffer/media alone. This is your baseline.
-
"Vehicle" Control: Cells or protein in buffer/media containing the exact same final concentration of DMSO as your highest compound concentration. This control reveals any effects of the solvent itself, which can then be distinguished from the effects of your compound.
| Final DMSO Conc. | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal effects. | Ideal for long-term exposure and sensitive cell lines.[6][7] |
| 0.1% - 0.5% | Well-tolerated by most robust cell lines for up to 72 hours.[4][7] | The most common range for in vitro assays. Validation is still required. |
| 0.5% - 1.0% | Increased potential for cytotoxicity and off-target effects.[6][7] | Use only for short-term exposure (<24h) and if validated. |
| > 1.0% | Significant cytotoxicity and cellular stress are common.[6][7][8] | Not recommended for most cell-based assays. |
Section 2: Troubleshooting Signal Interference in Optical Assays
The imidazo[1,5-a]pyridine scaffold is known for its luminescent properties, which is a double-edged sword.[1] It can be the basis for novel probes but can also interfere with standard fluorescence and bioluminescence assays.
FAQ 2.1: I'm observing an unusually high background signal in my fluorescence or bioluminescence assay. What could be the cause?
Primary Cause: The this compound compound itself is likely autofluorescent or luminescent, directly contributing to the signal your plate reader is detecting. This is a common issue with aromatic heterocyclic compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Self-Validating System: The key is to run a "compound + buffer" control plate. Measuring the signal from this plate will definitively prove whether your compound is the source of the background.[9] See Protocol 2 for a detailed methodology.
FAQ 2.2: My fluorescence signal is significantly lower than expected in the presence of the compound. What is happening?
Primary Cause: Your compound may be acting as a fluorescence quencher . Quenching is a process that decreases the fluorescence intensity of a fluorophore without chemically altering it.[10] Aromatic systems like imidazopyridine can absorb the energy from an excited fluorophore, causing it to return to its ground state without emitting a photon.[11][12][13]
Troubleshooting Steps:
-
Confirm Quenching: Perform a simple quenching test. In a plate, mix your fluorophore (e.g., the fluorescent substrate or product of your assay) at a constant concentration with a serial dilution of your imidazopyridine compound. A dose-dependent decrease in fluorescence intensity strongly suggests quenching.
-
Rule out Inhibition: Ensure the quenching effect is not simply due to the compound inhibiting an enzyme that produces the fluorescent signal. Run a control where the compound is added to the already-formed fluorescent product. If the signal still drops, it's quenching.
-
Change the Readout: If quenching is confirmed and unavoidable, the best solution is to change the assay modality. If possible, switch to a non-fluorescent method, such as a colorimetric or bioluminescent assay (while still being mindful of potential interferences there).
FAQ 2.3: My luciferase reporter assay results are showing inhibition, but I'm not sure if it's a real biological effect.
Primary Cause: Small molecules can interfere with bioluminescence assays in two main ways:
-
Direct Luciferase Inhibition: The compound can bind to and inhibit the luciferase enzyme itself, preventing it from generating light. This is a common artifact in high-throughput screening.[14]
-
Signal Quenching: Similar to fluorescence, the compound can quench the light emitted by the luciferase-luciferin reaction, although this is generally less common than direct enzyme inhibition.[14]
Self-Validating System: To confirm assay interference, you must run a "cell-free" validation experiment.
-
Protocol: In a well, combine recombinant luciferase enzyme and its substrate (luciferin) in assay buffer. Add your compound. If the luminescent signal decreases, you have confirmed direct interference with the reporter machinery, independent of any biological activity in your cells.
-
Interpretation: If you see inhibition in this cell-free system, any "inhibition" observed in your cell-based reporter assay is suspect and cannot be trusted without further validation using an orthogonal assay (e.g., qPCR to measure mRNA levels of the target gene directly).
Section 3: Troubleshooting Cell-Based Assays
FAQ 3.1: My dose-response curve for cytotoxicity is flat or U-shaped. What does this imply?
Primary Cause: This often points to solubility issues at higher concentrations.
Explanation:
-
The Plateau: As you increase the nominal concentration of your compound, it may be precipitating out of the media. Therefore, the actual concentration of dissolved compound that the cells are exposed to is not increasing, leading to a flat response curve.
-
The "U" Shape: In some cases, precipitated compound can scatter light in viability assays that use absorbance or fluorescence readouts (like MTT or resazurin), leading to an artificial increase in signal at the highest concentrations, creating a U-shaped curve.
Troubleshooting Steps:
-
Visual Inspection: Before reading the plate, carefully inspect the wells with the highest concentrations under a microscope. Look for visible precipitate or crystals.
-
Reduce Concentration Range: Limit your dose-response curve to concentrations where the compound remains fully dissolved.
-
Use a Different Viability Assay: Switch to a luminescent viability assay (like CellTiter-Glo) that is less susceptible to light scatter artifacts.[14]
Section 4: Advanced Troubleshooting for GABA-A Receptor Assays
The related imidazo[1,2-a]pyridine scaffold is known to interact with GABA-A receptors, making this a plausible target class for imidazo[1,5-a]pyridine derivatives.[15]
FAQ 4.1: My radioligand binding assay for the GABA-A receptor is giving inconsistent Ki values.
Primary Cause: Competitive binding assays are sensitive to multiple parameters that must be precisely controlled.
Key Factors to Scrutinize:
-
Incubation Time: Are you certain the binding reaction has reached equilibrium? Perform a time-course experiment to determine the point at which specific binding platters.
-
Radioligand Concentration: The Cheng-Prusoff equation (used to calculate Ki from IC50) is most accurate when the radioligand concentration is at or below its Kd. Using too high a concentration can lead to inaccurate Ki values.[16]
-
Buffer Composition: Ensure your buffer composition (pH, ions) is consistent and optimal for GABA-A receptor binding. The presence of endogenous GABA in your membrane preparation can also compete with your radioligand and should be removed by thorough washing.[16]
-
Non-Specific Binding: If non-specific binding is too high (>30% of total binding), it can compress your data window and reduce accuracy. Consider using different filter plates or adding blocking agents like BSA.
FAQ 4.2: My compound shows high binding affinity in my radioligand assay but weak or no activity in my functional electrophysiology assay. What does this mean?
Primary Cause: Your compound is likely not a full agonist. High affinity does not guarantee high efficacy.
Possible Scenarios:
-
Partial Agonist: The compound binds to the receptor but activates it only weakly, producing a maximal response that is lower than a full agonist like GABA or diazepam.[16]
-
Antagonist: The compound binds to the receptor but does not activate it at all. Instead, it blocks the binding and activity of agonists.
-
Allosteric Modulator: The compound may bind to a site distinct from the GABA binding site and modulate the receptor's response to GABA, either positively (PAM) or negatively (NAM). This would not be apparent in a simple functional assay without the presence of GABA.
Experimental Validation: To distinguish these possibilities, you must perform more complex electrophysiology experiments.
-
Test for Partial Agonism: Construct a full dose-response curve and compare the maximal current (Imax) elicited by your compound to that of a known full agonist. A lower Imax indicates partial agonism.[16]
-
Test for Antagonism: Apply a fixed concentration of your compound and then perform a dose-response curve for GABA. A rightward shift in the GABA EC50 indicates competitive antagonism.
-
Test for Allosteric Modulation: Apply a low, fixed concentration of GABA (e.g., EC10-EC20) and then add your compound. An increase in the current indicates a positive allosteric modulator (PAM).
Caption: Decision tree for characterizing functional activity.
Section 5: Key Experimental Protocols
Protocol 1: Determining DMSO Tolerance for a Cell Line
Objective: To determine the highest concentration of DMSO that does not significantly impact cell viability for your specific cell line and experiment duration.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at the same density you use for your primary assay. Allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a 2X concentration series of DMSO in your cell culture medium. For example, create media with 4%, 2%, 1%, 0.5%, 0.2%, 0.1%, and 0% DMSO.
-
Treatment: Remove the old medium from your cells and add an equal volume of the 2X DMSO-media preparations to achieve final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (media only). Include at least triplicate wells for each condition.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation, perform a cell viability assay (e.g., CellTiter-Glo, PrestoBlue, or MTT).
-
Data Analysis: Normalize the results by setting the average of the 0% DMSO (media only) wells to 100% viability. Plot viability (%) versus DMSO concentration. The highest concentration that maintains >90% viability is generally considered safe for your assay.
Protocol 2: Assessing Compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of your test compound at the same wavelengths used in your primary assay.
Methodology:
-
Plate Setup: Use the same type of microplate (e.g., black-walled, clear-bottom 96-well) as your primary assay.
-
Compound Dilution: Prepare a serial dilution of your this compound compound in the exact same assay buffer used in your experiment. The concentration range should match your primary assay.
-
Controls: Include wells with assay buffer only (blank) and wells with your positive control fluorophore, if applicable.
-
Plate Reading: Read the plate on a fluorescent plate reader using the identical excitation and emission filter set and gain settings as your primary assay.
-
Data Analysis: Subtract the average signal from the blank (buffer only) wells from all other wells. Plot the resulting background-subtracted fluorescence intensity versus the compound concentration. This plot will show you the dose-dependent contribution of your compound to the background signal.
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. quora.com [quora.com]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. What is fluorescence quenching [biosyn.com]
- 11. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 13. Fluorogenic Small Molecules Requiring Reaction with a Specific Protein to Create a Fluorescent Conjugate for Biological Imaging–What we Know and What we Need to Learn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Imidazo[1,5-a]pyridin-1-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Imidazo[1,5-a]pyridin-1-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
For a structural analog, Imidazo[1,2-a]pyridine-8-Methanol , a solubility of 10 g/L in water has been reported. Another close structural fragment, 2-(Hydroxymethyl)pyridine , is described as being miscible with water.[1][2][3][4][5] Based on this, it is reasonable to estimate that this compound has moderate aqueous solubility. Its solubility in organic solvents is expected to vary based on the solvent's polarity.
Q2: Why is my compound precipitating out of my aqueous buffer?
Precipitation of this compound from aqueous solutions can occur for several reasons:
-
Concentration Exceeds Solubility Limit: The most common reason is that the concentration of your compound in the buffer exceeds its intrinsic solubility.
-
pH Effects: The solubility of compounds with ionizable groups, like the nitrogen atoms in the pyridine and imidazole rings, can be highly dependent on the pH of the solution. At a pH where the compound is less ionized, its solubility may decrease.
-
Common Ion Effect: If your buffer contains ions that can form a less soluble salt with your compound, this can lead to precipitation.
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature can lower the solubility of your compound.
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of your compound by reducing the amount of "free" water available for solvation.
Q3: What are the primary strategies to increase the solubility of this compound?
There are several effective methods to enhance the solubility of heterocyclic compounds like this compound. The main approaches include:
-
pH Adjustment: Modifying the pH of the solution to ionize the molecule can significantly increase its aqueous solubility.
-
Co-solvents: Adding a water-miscible organic solvent can increase the solubility of a compound by reducing the overall polarity of the solvent system.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of a molecule, forming a more water-soluble inclusion complex.
-
Structural Modification: For medicinal chemistry applications, chemical modification of the molecule to add more polar functional groups can be a long-term strategy.
-
Salt Formation: If the compound is sufficiently basic, forming a salt with a suitable acid can dramatically increase aqueous solubility.
Troubleshooting Guides
Issue 1: Compound crashed out of solution during stock dilution.
Initial Assessment Workflow
References
Common pitfalls in handling imidazo[1,5-a]pyridine compounds
Welcome to the Technical Support Center for imidazo[1,5-a]pyridine compounds. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis, purification, and application of this versatile heterocyclic scaffold.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experimental work with imidazo[1,5-a]pyridine derivatives.
Synthesis
Issue 1: Low Yield or No Product in Three-Component Coupling Reactions
The three-component coupling of a picolinaldehyde derivative, an amine, and an aldehyde (often formaldehyde) is a common and efficient method for synthesizing imidazo[1,5-a]pyridinium salts, which are precursors to neutral imidazo[1,5-a]pyridines.[1][2][3] However, several factors can lead to poor outcomes.
Question: I am attempting a three-component synthesis of an imidazo[1,5-a]pyridinium salt, but I am getting a low yield. What are the common causes and how can I optimize the reaction?
Answer:
Low yields in this reaction can often be attributed to suboptimal reaction conditions or the nature of the starting materials. Here are key factors to consider:
-
Acid Catalyst: The presence of an acid catalyst is often crucial. However, both the type and stoichiometry of the acid can significantly impact the yield. Using superstoichiometric amounts of a strong acid can slow down the reaction, likely by protonating the pyridine nitrogen and reducing its reactivity. Conversely, substoichiometric amounts may be insufficient to catalyze the reaction effectively.
-
Solvent: Polar solvents generally give better results. Ethanol is a commonly used solvent that has been shown to be effective.[4]
-
Reaction Time and Temperature: While many of these reactions proceed efficiently at room temperature, reaction times may need to be optimized.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Nature of Reactants: The electronic and steric properties of the substituents on both the picolinaldehyde and the amine can influence the reaction efficiency.
Troubleshooting Workflow for Low Yield in Three-Component Synthesis
Caption: A logical workflow for troubleshooting low yields in the three-component synthesis of imidazo[1,5-a]pyridinium salts.
Issue 2: Challenges in Transannulation and Cyclization Reactions
Transannulation and intramolecular cyclization are alternative powerful methods for the synthesis of the imidazo[1,5-a]pyridine core.[1][2] These reactions can also present specific challenges.
Question: My copper-catalyzed transannulation reaction to synthesize an imidazo[1,5-a]pyridine is giving a low yield. What should I investigate?
Answer:
Copper-catalyzed transannulation reactions are sensitive to several parameters. Here are some troubleshooting steps:
-
Catalyst and Ligand: The choice of copper source (e.g., CuI, Cu(OTf)₂) and any additional ligands can be critical. Ensure the catalyst is not deactivated.
-
Oxidant: Many of these reactions are oxidative cyclizations that require an oxidant. Air (oxygen) is often used as a green oxidant.[1] Ensure adequate aeration of the reaction mixture if this is the case. In some procedures, other oxidants like di-tert-butyl peroxide (DTBP) are used.[2]
-
Solvent: The choice of solvent can be crucial. For example, in the denitrogenative transannulation of pyridotriazoles, a combination of dichlorobenzene and dichloroethane was found to be critical for achieving high yields.[1]
-
Substrate Properties: The electronic and steric properties of the substituents on your starting materials can significantly affect the reaction outcome. Electron-rich substrates may react differently than electron-poor ones.
Table 1: Effect of Reaction Conditions on the Yield of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one [6]
| Entry | Time (h) | Temperature (°C) | Solvent | Triphosgene (equiv.) | Yield (%) |
| 1 | 3 | 0 | DCM | 0.7 | 50 |
| 2 | 4 | 0 | DCM | 0.7 | 55 |
| 3 | 4 | 0 | DCM | 0.3 | 55 |
| 4 | 4 | -15 | DCM | 0.3 | 40 |
| 8 | 4 | 0 | DCM | 0.6 | 60 |
| 9 | 4 | 0 | DCM | 0.7 | 72 |
This table illustrates how variations in reaction time, temperature, and reagent stoichiometry can impact the yield of a specific imidazo[1,5-a]pyridine derivative.
Purification
Issue 3: Difficulty in Purifying Imidazo[1,5-a]pyridine Compounds by Column Chromatography
Purification of imidazo[1,5-a]pyridine derivatives, especially those that are fluorescent, can be challenging due to issues with stability on silica gel and finding a suitable eluent system.
Question: I am having trouble purifying my imidazo[1,5-a]pyridine derivative using silica gel column chromatography. The compound seems to be sticking to the column or decomposing.
Answer:
This is a common issue with nitrogen-containing heterocycles. Here are some strategies to address this:
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Stationary Phase: The acidic nature of standard silica gel can lead to the decomposition of sensitive compounds or strong binding of basic compounds.
-
Deactivation: You can deactivate the silica gel by adding a small percentage of a base, such as triethylamine (e.g., 1-2%), to your eluent system.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a reverse-phase silica gel (C18).
-
-
Solvent System: Finding the right eluent is key. A systematic approach to screening solvent systems using TLC is recommended.
-
Common Eluents: Mixtures of hexanes/ethyl acetate, dichloromethane/methanol, and toluene/acetone are common starting points.[7]
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Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is gradually increased, can help to effectively separate your compound from impurities and improve peak shape.
-
-
Dry Loading: If your compound has poor solubility in the initial, less polar eluent, it can lead to band broadening. Adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder ("dry loading") can often improve separation.[7]
Table 2: Exemplary Solvent Systems for Column Chromatography of Imidazo[1,5-a]pyridine Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| 3-methyl-1-phenylimidazo[1,5-a]pyridine | Silica gel | 20% EtOAc/hexane | [8] |
| Phenyl(pyridin-2-yl)methanol (precursor) | Silica gel | 30% EtOAc/hexane | [8] |
| (R,S)-methyl 3-phenyl-2-(3-thioxoimidazo[1,5-a]pyridin-2(3H)-yl)propanoate | Silica gel | Ethyl acetate/Hexanes (20:80) | [4] |
Handling and Stability
Issue 4: Compound Instability and Solubility
The imidazo[1,5-a]pyridine scaffold itself is generally stable.[9][10] However, the nature of the substituents can significantly influence the compound's stability and solubility.
Question: My imidazo[1,5-a]pyridine derivative appears to be degrading upon storage or is difficult to dissolve.
Answer:
-
Stability:
-
Light and Air Sensitivity: Some derivatives may be sensitive to light and air. It is good practice to store compounds, especially those that are colored or fluorescent, in amber vials under an inert atmosphere (e.g., argon or nitrogen).
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pH Sensitivity: The basicity of the pyridine nitrogen and the potential for protonation of the imidazole ring mean that these compounds can be sensitive to acidic or basic conditions.[11] Avoid strong acids or bases during workup and purification unless necessary for the reaction.
-
-
Solubility:
-
General Solubility: Imidazo[1,5-a]pyridines are often soluble in common organic solvents like dichloromethane, chloroform, and methanol.
-
Aqueous Solubility: Aqueous solubility is generally low but can be increased by introducing polar functional groups or by forming salts (e.g., with HCl). Some imidazodiazepine derivatives, which share a similar heterocyclic core, have shown improved aqueous solubility through PEGylation.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the key spectroscopic features to confirm the formation of the imidazo[1,5-a]pyridine ring system?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure confirmation. In ¹H NMR, look for the characteristic signals of the protons on the fused ring system. The chemical shifts will be influenced by the substituents. In ¹³C NMR, the chemical shifts of the bridgehead carbons and the carbon between the two nitrogen atoms are indicative of ring formation. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
Q2: My imidazo[1,5-a]pyridine compound is highly fluorescent. Can this interfere with biological assays?
A2: Yes, intrinsic fluorescence of a compound can interfere with fluorescence-based biological assays (e.g., those using fluorescently labeled antibodies or substrates).[13] It is crucial to run control experiments with your compound alone (in the absence of other fluorescent reagents) to measure its background fluorescence at the excitation and emission wavelengths of the assay. If there is significant overlap, you may need to consider alternative, non-fluorescent assay formats or use spectral unmixing techniques if your detection instrument allows.
Q3: I am using an imidazo[1,5-a]pyridine derivative as a kinase inhibitor. Which signaling pathways are commonly targeted by this class of compounds?
A3: Several imidazo[1,2-a]pyridine (a related isomer) derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[14][15][16] This pathway is a critical regulator of cell proliferation, survival, and growth. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. It is plausible that imidazo[1,5-a]pyridine derivatives could also target this or other kinase signaling pathways.
Signaling Pathway of a Hypothetical Imidazo[1,5-a]pyridine Kinase Inhibitor
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.
Q4: Some imidazopyridines are known to interact with GABA-A receptors. What is the significance of this?
A4: Yes, certain imidazopyridines, like Zolpidem (an imidazo[1,2-a]pyridine), act as positive allosteric modulators of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[9][17] This modulation enhances the effect of GABA, leading to sedative and hypnotic effects. While this has been primarily studied for the imidazo[1,2-a]pyridine isomer, the potential for imidazo[1,5-a]pyridines to interact with GABA-A receptors could be an interesting area of investigation in neuroscience drug discovery.
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of Imidazo[1,5-a]pyridinium Salts [4]
This protocol is a general method for the synthesis of N-heterocyclic carbene precursors, which can be further elaborated to neutral imidazo[1,5-a]pyridines.
-
To a 0.5 M solution of the primary amine (1 equivalent) in dry ethanol, add formalin (1.5 equivalents), 3 M HCl in ethanol (1 equivalent), and the desired picolinaldehyde (1 equivalent).
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Stir the reaction at room temperature. Reaction times can vary from 15 minutes to several hours. Monitor the reaction progress by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol/ether).
Protocol 2: Copper/Iodine Cocatalyzed Decarboxylative Intramolecular Cyclization [2]
This method provides access to 1,3-disubstituted imidazo[1,5-a]pyridines from α-amino acids.
-
To a reaction vessel, add the 2-benzoylpyridine (1 equivalent), α-amino acid (1.5 equivalents), Cu(OTf)₂ (10 mol %), and molecular iodine (20 mol %).
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Add toluene as the solvent, followed by di-tert-butyl peroxide (DTBP) (2 equivalents).
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Heat the reaction mixture at 120 °C for 10 hours.
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After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous Na₂S₂O₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
References
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization [organic-chemistry.org]
- 3. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zolpidem - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Imidazo[1,5-a]pyridin-1-ylmethanol during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Imidazo[1,5-a]pyridin-1-ylmethanol during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Exposure to light, moisture, and elevated temperatures can accelerate degradation. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize oxidative degradation.
Q2: What are the potential degradation pathways for this compound?
Based on the structure, which includes an Imidazo[1,5-a]pyridine core and a methanol substituent, several degradation pathways are plausible under improper storage conditions. These include:
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Oxidation: The primary alcohol group is susceptible to oxidation, potentially forming the corresponding aldehyde (Imidazo[1,5-a]pyridin-1-yl)methanal) and further to a carboxylic acid (Imidazo[1,5-a]pyridine-1-carboxylic acid). The nitrogen atoms in the heterocyclic ring system could also be susceptible to oxidation, potentially forming N-oxides.
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Hydrolysis: While the core structure is generally stable, prolonged exposure to acidic or basic conditions in the presence of moisture could potentially lead to ring-opening or other hydrolytic degradation.
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Photodegradation: Imidazopyridine derivatives can be sensitive to light. Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.
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Thermal Degradation: High temperatures can promote decomposition of the molecule. The specific degradation products will depend on the temperature and atmosphere.
Q3: What are the visible signs of degradation?
Degradation of this compound may not always be visually apparent. However, any change in the physical appearance of the solid, such as discoloration (e.g., yellowing or browning), clumping, or the development of an unusual odor, could indicate degradation. For solutions, the appearance of cloudiness, precipitation, or color change should be considered a sign of potential degradation.
Q4: How can I monitor the purity and degradation of my this compound sample?
Regular analytical testing is crucial to ensure the integrity of your sample. The most common and effective techniques for monitoring purity and detecting degradation products include:
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High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the primary tool for separating and quantifying the parent compound and its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and detect the presence of impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (color, texture) | Exposure to light, air (oxidation), or heat. | Discard the sample and obtain a fresh batch. Review storage procedures to ensure protection from light, oxygen, and high temperatures. Store in an amber vial under an inert atmosphere. |
| Unexpected peaks in HPLC analysis | Degradation of the compound. | Perform co-injection with a reference standard to confirm the identity of the main peak. Use LC-MS to identify the structure of the new peaks (potential degradation products). Review storage conditions and handling procedures. |
| Decreased potency or inconsistent experimental results | Degradation of the active pharmaceutical ingredient (API). | Re-analyze the purity of the starting material using a validated stability-indicating HPLC method. If degradation is confirmed, use a fresh, pure sample for subsequent experiments. |
| Poor solubility compared to a fresh sample | Formation of less soluble degradation products or polymers. | Attempt to purify a small portion of the sample by recrystallization or chromatography if feasible. However, it is generally recommended to use a fresh batch of the compound. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method. Method optimization will be required for specific instrumentation and columns.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (e.g., Diode Array Detector).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with different polarities. A typical starting gradient could be 5% B, increasing to 95% B over 20-30 minutes.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-50 µg/mL).
4. Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (determined by UV-Vis scan, likely around the λmax of the compound).
5. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated through forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to intentionally degrade the sample to generate potential degradation products and to demonstrate the specificity of the stability-indicating analytical method.
1. Sample Preparation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent for each stress condition.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) for a defined period.
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Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). Protect a control sample from light.
3. Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Use LC-MS to identify the major degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for storage and stability monitoring.
Overcoming steric hindrance in imidazo[1,5-a]pyridine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of imidazo[1,5-a]pyridines, with a focus on overcoming issues related to steric hindrance.
Troubleshooting Guide
Problem 1: Low to No Yield in Three-Component Synthesis with Bulky Aldehydes or Amines
Question: I am performing a three-component reaction between a 2-(aminomethyl)pyridine, an aldehyde, and a third component (e.g., isocyanide), but the yield is very low, especially when using a sterically hindered aldehyde (e.g., 2,6-dichlorobenzaldehyde) or a bulky amine. What are the likely causes and how can I improve the reaction?
Answer:
Low yields in these reactions, particularly with sterically demanding substrates, are often due to steric hindrance impeding the initial condensation steps (imine formation) or the final cyclization. The bulky nature of the substituents can slow down reaction rates and favor side reactions.
Recommended Solutions:
-
Change Reaction Conditions: Elevated temperatures can provide the necessary activation energy to overcome steric barriers. Microwave-assisted synthesis is particularly effective as it can rapidly and uniformly heat the reaction mixture, often leading to significantly higher yields and shorter reaction times.[1][2]
-
Employ a More Effective Catalyst: Standard acid catalysts may not be sufficient. Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) triflate (Bi(OTf)₃) have been shown to be effective in promoting these condensations, even with challenging substrates.[3] Copper-based catalysts, such as Cu(I) iodide or CuBr, can also facilitate alternative reaction pathways that may be less sensitive to steric bulk.
-
Alternative Synthetic Routes: If the three-component approach consistently fails, consider a stepwise approach or a different synthetic strategy altogether. For instance, a copper-catalyzed transannulation reaction can be an effective way to synthesize substituted imidazo[1,5-a]pyridines.[4]
Troubleshooting Workflow: Low Yield in Imidazo[1,5-a]pyridine Synthesis
The following workflow diagram illustrates a systematic approach to troubleshooting low-yield reactions.
Caption: A troubleshooting workflow for addressing low yields.
Frequently Asked Questions (FAQs)
Q1: How does microwave irradiation improve the synthesis of sterically hindered imidazo[1,5-a]pyridines?
Microwave irradiation provides rapid and efficient heating, which can overcome the high activation energy barriers associated with sterically hindered substrates. This often leads to shorter reaction times and higher yields compared to conventional heating methods.[1][2] One-pot microwave-assisted protocols have been successfully used to generate products in over 80% yield.[1]
Q2: What is the best catalyst for synthesizing C-1 substituted imidazo[1,5-a]pyridines when steric hindrance is a problem?
For reactions involving bulky substrates, strong Lewis acids have shown great promise. For instance, Bismuth(III) triflate (Bi(OTf)₃) in combination with p-TsOH·H₂O has been used to successfully synthesize imidazo[1,5-a]pyridine analogs with good to excellent yields.[3] Copper catalysts are also a viable option as they can open up different mechanistic pathways, such as oxidative cyclization or transannulation, which may be less susceptible to steric effects.[4]
Q3: Can I introduce a bulky substituent at the C-1 position? What are the expected yields?
Yes, it is possible to introduce bulky substituents at the C-1 position. The yields will be highly dependent on the chosen synthetic route and reaction conditions. For example, using a Ritter-type reaction catalyzed by Bi(OTf)₃, even substrates with substituents on the pyridine ring can produce excellent yields (e.g., 93-97%).[3]
Q4: My reaction with a substituted 2-(aminomethyl)pyridine is sluggish. What can I do?
The nucleophilicity of the aminomethylpyridine is crucial. Electron-withdrawing groups on the pyridine ring can decrease its reactivity. In such cases, using a more potent catalyst or harsher reaction conditions (higher temperature, microwave irradiation) can help drive the reaction forward. Additionally, ensuring the purity of the starting materials is critical, as impurities can inhibit the catalyst or lead to side reactions.
Data on Catalyst and Substrate Effects
The following table summarizes the impact of different catalysts and substrates on the yield of imidazo[1,5-a]pyridine synthesis, highlighting strategies to overcome steric hindrance.
| Reactant 1 (Pyridine Derivative) | Reactant 2 (Carbonyl/Nitrile) | Catalyst/Conditions | Yield (%) | Notes | Reference |
| Pyridin-2-ylmethanamine | Benzonitrile | 5 mol% Bi(OTf)₃, 7.5 equiv p-TsOH, 150°C | 97% | High yield under optimized Lewis acid catalysis. | [3] |
| (6-Methylpyridin-2-yl)methanamine | Benzonitrile | 5 mol% Bi(OTf)₃, 7.5 equiv p-TsOH, 150°C | 93% | Ortho-substituent on pyridine is well-tolerated. | [3] |
| (6-Chloropyridin-2-yl)methanamine | Benzonitrile | 5 mol% Bi(OTf)₃, 7.5 equiv p-TsOH, 150°C | 95% | Electron-withdrawing group does not significantly hamper the reaction under these conditions. | [3] |
| Di-2-pyridyl ketone | Benzylamine | I₂ (2.0 equiv), NaOAc (3.0 equiv), 120°C | 85% | Transition-metal-free approach that works well for aryl amines. | [5] |
| 2-(Aminomethyl)pyridine | Nitroethane | PPA, H₃PO₃, 110°C | Moderate | Reaction is noted to be sensitive to steric factors. | [6] |
| 2-Picolinaldehyde, various amines | Formaldehyde | Mild conditions | High yields | Efficient for producing N-heterocyclic carbene precursors.[4] | [4] |
Key Experimental Protocols
Protocol 1: Bi(OTf)₃-Catalyzed Synthesis of 1-Phenylimidazo[1,5-a]pyridine[3]
-
To a sealed tube, add pyridin-2-ylmethanamine (1.0 equiv), Bi(OTf)₃ (5 mol%), and p-TsOH·H₂O (7.5 equiv).
-
Add benzonitrile (15.0 equiv) as the solvent and reactant.
-
Seal the tube and heat the reaction mixture to 150°C.
-
Maintain the temperature for the required reaction time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-phenylimidazo[1,5-a]pyridine.
Protocol 2: Microwave-Assisted Three-Component Synthesis[1][2]
-
In a 5 mL microwave reactor vial, combine the 2-(aminomethyl)pyridine derivative (1.0 equiv), the aldehyde (1.0 equiv), and the third component (e.g., an isocyanide, 1.1 equiv).
-
Add a suitable solvent (e.g., acetonitrile, 1 mL).
-
If required, add a catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction conditions (e.g., 155°C for 50 minutes).
-
After the reaction is complete, cool the vial.
-
If a precipitate has formed, filter the solid and wash with a suitable solvent (e.g., a petroleum ether:ethyl ether mixture).
-
If the product is in solution, remove the solvent under reduced pressure and purify the residue by column chromatography.
Reaction Pathway Diagram
The diagram below illustrates a generalized pathway for a three-component synthesis and highlights the sterically sensitive step.
Caption: Generalized pathway for three-component synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. scite.ai [scite.ai]
- 3. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to Imidazo[1,5-a]pyridine-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzyme inhibitors based on the imidazo[1,5-a]pyridine scaffold, with a primary focus on their activity against Insulin-Regulated Aminopeptidase (IRAP) and Retinoic Acid Receptor-Related Orphan Receptor c (RORc). While the specific compound Imidazo[1,5-a]pyridin-1-ylmethanol is the nominal topic, a lack of publicly available enzyme inhibition data for this specific molecule necessitates a broader examination of the imidazo[1,5-a]pyridine class. This class has demonstrated significant potential in modulating key biological pathways, making it a promising area for therapeutic development.
Executive Summary
Imidazo[1,5-a]pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting inhibitory activity against multiple enzyme targets. Notably, they have been developed as non-competitive inhibitors of Insulin-Regulated Aminopeptidase (IRAP), a target for cognitive enhancement, and as potent, selective inverse agonists of RORc, a key regulator in autoimmune diseases. This guide presents a side-by-side comparison of their performance with other established inhibitors, supported by quantitative data and detailed experimental methodologies.
Performance Data: A Head-to-Head Comparison
The following tables summarize the inhibitory potency of imidazo[1,5-a]pyridine derivatives against IRAP and RORc, alongside other well-characterized inhibitors for the same targets.
Table 1: Comparison of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors
| Compound Class | Specific Compound/Series | Mechanism of Action | Potency (IC50/Ki) | Selectivity | Reference(s) |
| Imidazo[1,5-a]pyridine | Imidazo[1,5-a]pyridine-based series | Non-competitive | Best IC50 = 1.0 µM | Selective vs. Aminopeptidase N (APN) | [1][2] |
| Peptide Analog | HA08 | Competitive | Ki = 3.3 nM | Selective over APN | [3] |
| Benzopyran | HFI-419 | Competitive (Zinc-binding) | Ki = 0.48 µM | Selective over other aminopeptidases | [3] |
| Arylsulfonamide | Arylsulfonamide Hit | Not specified | IC50 = 1.1 µM | Not specified | [4] |
| Phosphinic Pseudopeptide | DG013A | Transition-state analog | Ki = 57 nM | Broad activity against ERAP1, ERAP2, and IRAP | [5] |
Table 2: Comparison of RORc Inverse Agonists
| Compound Class | Specific Compound | Potency (IC50/EC50) | Selectivity | Reference(s) | | --- | --- | --- | --- | | Imidazo[1,5-a]pyridine | GNE-0946 | Cellular IC50 < 10 nM | >300-fold vs. other RORs and PPARγ |[6] | | Imidazo[1,5-a]pyrimidine | GNE-6468 | Cellular IC50 < 10 nM | >300-fold vs. other RORs and PPARγ |[6] | | Triazolopyridine | Analog 3a | Not specified | Potent RORγt inverse agonist |[7] | | Sulfonamide | SR1001 | Ki = 111 nM | Also inhibits RORα | | | Natural Product Derivative | Betulinic Acid Derivative 15 | IC50 = 0.4 µM (Gal4 assay) | Not specified |[8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the assays used to evaluate the inhibitors discussed.
Insulin-Regulated Aminopeptidase (IRAP) Inhibition Assay (Fluorogenic)
This protocol is adapted from methodologies used in high-throughput screening for IRAP inhibitors.[1][9]
a. Principle: The assay measures the enzymatic activity of IRAP through the cleavage of a fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC). Inhibition of IRAP results in a decreased rate of AMC release, leading to a reduced fluorescent signal.
b. Materials:
-
Recombinant human IRAP enzyme
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4
-
Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
-
Test compounds (dissolved in DMSO)
-
384-well black microtiter plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
c. Procedure:
-
Compound Plating: Dispense 1 µL of test compound dilutions in DMSO into the wells of a 384-well plate. For control wells, add 1 µL of DMSO.
-
Enzyme Addition: Add 20 µL of IRAP enzyme solution (diluted in assay buffer to the desired concentration) to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of Leu-AMC substrate solution (diluted in assay buffer). The final concentration of Leu-AMC should be at its Km value.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time).
-
Normalize the data to the high (DMSO only) and low (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
RORc Inverse Agonist Cellular Reporter Assay
This protocol describes a cell-based assay to measure the ability of a compound to inhibit the transcriptional activity of RORc.[10]
a. Principle: This assay utilizes a host cell line (e.g., HEK293) that is stably transfected with two components: a plasmid expressing the RORc ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). An inverse agonist will bind to the RORc LBD, promote the recruitment of co-repressors, and thus decrease the expression of the luciferase reporter gene.
b. Materials:
-
HEK293 cells stably expressing Gal4-RORc-LBD and a UAS-luciferase reporter
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
c. Procedure:
-
Cell Seeding: Seed the stable reporter cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Luminescence Measurement: Measure the luminescence in each well using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control (DMSO).
-
Plot the percentage of RORc activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Mechanisms and Workflows
Signaling Pathway and Experimental Workflow Diagrams
To further elucidate the context of these inhibitors, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: RORc-mediated IL-17 signaling pathway and point of inhibition.
References
- 1. Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-α]pyridines—Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-α]pyridines-Synthesis and Evaluation. [publications.scilifelab.se]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of imidazo[1,5-a]pyridine synthesis methods
Imidazo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. The development of efficient and versatile synthetic methods to access this scaffold is a key focus for researchers in medicinal and materials chemistry. This guide provides a comparative analysis of several prominent synthetic strategies for imidazo[1,5-a]pyridines, offering insights into their mechanisms, advantages, and limitations. Experimental data is presented to facilitate objective comparison, and detailed protocols for key methods are provided.
Key Synthetic Strategies at a Glance
The synthesis of the imidazo[1,5-a]pyridine core can be broadly categorized into several approaches, each with its own set of strengths. These include multicomponent reactions (MCRs) for rapid assembly of molecular complexity, oxidative cyclization methods that often utilize transition-metal catalysts or milder metal-free conditions, direct C-H functionalization for late-stage modification, and specialized methods such as Ritter-type and iodine-mediated reactions.
Comparative Analysis of Synthesis Methods
The following table summarizes quantitative data for selected, representative methods for the synthesis of imidazo[1,5-a]pyridines, allowing for a direct comparison of their efficiency under various conditions.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Multicomponent Reaction (Ugi-Azide) | Aldehyde, Tritylamine, Isocyanide, Azidotrimethylsilane | - | Methanol | RT | 18 | 85 (for Ugi product) | |
| Oxidative Cyclization (Cu-catalyzed) | 2-Benzoylpyridine, Benzylamine | Cu(OAc)2 | DMF | 120 | 8 | up to 71 | [1] |
| C-H Functionalization (Metal-Free) | 3-Phenylimidazo[1,5-a]pyridine, Formaldehyde | - | Formaldehyde (aq) | RT | - | up to 95 | [2][3] |
| Iodine-Mediated Synthesis | 2-Pyridyl ketones, Alkylamines | I2, NaOAc | Dichloroethane | Reflux | - | up to 90 | [4] |
| Ritter-Type Reaction | Pyridinylmethanol, Aryl/Alkylnitrile | Bi(OTf)3, p-TsOH·H2O | - | 100-150 | - | up to 97 | |
| Cyclocondensation | 2-(Aminomethyl)pyridine, Nitroalkane | PPA, H3PO3 | - | - | - | Moderate to Good | [5][6] |
Experimental Protocols
Multicomponent Synthesis via Ugi-Azide Reaction
This two-step method involves an initial Ugi-azide four-component reaction (azido-Ugi 4CR) followed by a cyclization step to form the imidazo[1,5-a]pyridine ring system.[7]
Step 1: Azido-Ugi 4CR
-
To a solution of the aldehyde (1.0 mmol) in methanol (2.0 M), add tritylamine (1.0 mmol), isocyanide (1.0 mmol), and azidotrimethylsilane (1.0 mmol) sequentially at room temperature.
-
Stir the reaction mixture for 18 hours.
-
Upon completion (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the azido-Ugi product.
Step 2: N-Acylation and Cyclization
-
Dissolve the azido-Ugi product in acetic anhydride.
-
Heat the mixture to mediate the N-acylation and subsequent cyclization.
-
Monitor the reaction progress by TLC.
-
After completion, remove the excess acetic anhydride under vacuum.
-
Purify the crude product by column chromatography to yield the desired 1-tetrazolylimidazo[1,5-a]pyridine.
Copper-Catalyzed Oxidative Cyclization
This method utilizes a copper catalyst to facilitate the oxidative amination and subsequent cyclization to form 1,3-diarylated imidazo[1,5-a]pyridines.[1]
-
In a reaction vessel, combine 2-benzoylpyridine (0.2 M), benzylamine (3.0 equivalents), and Cu(OAc)2 (15 mol%).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 120 °C under an air atmosphere.
-
Maintain the reaction at this temperature for 8 hours, monitoring progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Metal-Free C-H Functionalization
This environmentally friendly method achieves the synthesis of bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes at room temperature without the need for a metal catalyst.[2][3]
-
To 3-arylimidazo[1,5-a]pyridine (1.0 equivalent), add an aqueous solution of formaldehyde (37%). The formaldehyde solution acts as both the reactant and the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthesis Workflow
The general workflow for the synthesis and analysis of imidazo[1,5-a]pyridines, from the selection of starting materials to the final characterization of the product, can be visualized as a logical progression of steps.
Caption: Generalized workflow for the synthesis of imidazo[1,5-a]pyridines.
Signaling Pathways and Logical Relationships
The choice of a synthetic method is often dictated by the desired substitution pattern on the imidazo[1,5-a]pyridine core. The following diagram illustrates the logical relationship between the type of synthetic method and the resulting substitution.
Caption: Method selection for targeted imidazo[1,5-a]pyridine substitution.
References
- 1. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 7. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Biological Target of Imidazo[1,5-a]pyridin-1-ylmethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target of Imidazo[1,5-a]pyridin-1-ylmethanol. While direct experimental data for this specific molecule is limited in publicly available literature, this document outlines a systematic approach based on the known biological activities of the broader imidazo[1,5-a]pyridine and related imidazopyridine scaffolds. We will explore potential biological targets, present comparative data for analogous compounds, and provide detailed experimental protocols for target validation.
Potential Biological Targets of the Imidazo[1,5-a]pyridine Scaffold
Based on extensive research, compounds containing the imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine core have been shown to target several key proteins and pathways implicated in disease. These represent the most probable starting points for validating the biological target of this compound.
-
Receptor Tyrosine Kinase (RTK) c-Met: The c-Met proto-oncogene product is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of c-Met signaling is a hallmark of various cancers, making it a prime therapeutic target. Several imidazo[1,2-a]pyridine derivatives have been identified as potent c-Met inhibitors.
-
PI3K/AKT/mTOR Signaling Pathway: This intracellular signaling pathway is central to regulating cell growth, survival, and metabolism. Its aberrant activation is a frequent event in human cancers. A number of imidazo[1,2-a]pyridine compounds have demonstrated inhibitory effects on this pathway, often by targeting PI3K or mTOR kinases.
-
Retinoic Acid Receptor-Related Orphan Receptor c (RORc or RORγ): RORc is a nuclear receptor that acts as a key regulator of immune responses, particularly the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases. Imidazo[1,5-a]pyridine derivatives have been discovered as potent and selective RORc inverse agonists.
-
Insulin-Regulated Aminopeptidase (IRAP): Also known as oxytocinase, IRAP is a zinc-dependent aminopeptidase involved in cognitive function and glucose metabolism. At least one study has identified an imidazo[1,5-a]pyridine derivative as an inhibitor of IRAP.[1]
Comparative Data for Imidazopyridine Derivatives
The following tables summarize the inhibitory activities of various imidazopyridine compounds against the potential biological targets. This data serves as a benchmark for evaluating the potency and selectivity of this compound.
Table 1: c-Met Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Reference | c-Met IC50 (nM) | Cellular Proliferation IC50 (nM) | Cell Line |
| Compound 22e [2] | 3.9 | 45.0 | EBC-1 |
| Volitinib [3] | - | - | - |
| Crizotinib (Comparison)[] | 11 | - | - |
| Cabozantinib (Comparison)[] | 1.3 | - | - |
Table 2: PI3K/AKT/mTOR Pathway Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Reference | Target | IC50 (nM) | Cellular Effect | Cell Line |
| Compound 6 [5] | PI3K/mTOR | - | Inhibition of p-AKT and p-mTOR | A375, HeLa |
| Dactolisib (Dual PI3K/mTOR Inhibitor)[6] | PI3K/mTOR | - | - | - |
| Capivasertib (AKT Inhibitor)[6] | AKT | - | - | - |
Table 3: RORc Inverse Agonist Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound/Reference | RORc EC50 (nM) | IL-17 Production EC50 (nM) | Assay Type |
| GNE-0946 [7] | - | - | Cellular Assay |
| GNE-6468 [7] | 13 | 30 | HEK-293 Cell / IL-17 PBMC |
| SR1001 (Comparison)[3] | 111 (Ki) | - | - |
| GSK805 (Comparison)[7] | - | - | - |
Table 4: IRAP Inhibitory Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound/Reference | IRAP Inhibition | Assay Type |
| Imidazo[1,5-a]pyridine derivative[1] | Low µM range | Enzymatic Assay |
| HFI-419 (Comparison)[8] | - | - |
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments to validate the biological target of this compound.
Biochemical Assay: c-Met Kinase Inhibition Assay (TR-FRET)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of c-Met kinase.
Materials:
-
Recombinant human c-Met enzyme
-
ULight™-poly GT substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Antibody)
-
1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
1X Detection Buffer
-
384-well assay plates
-
TR-FRET plate reader
Protocol:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in 1X Kinase Buffer to achieve 4X the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme or high concentration of a known inhibitor like Staurosporine) controls.
-
Enzyme Addition: Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration (e.g., 4 nM). Add 5 µL of the diluted enzyme to all wells except the negative controls.
-
Kinase Reaction Initiation: Prepare a 2X working solution of ULight™-poly GT substrate (e.g., 100 nM) and ATP (at its Km concentration, typically around 20 µM) in 1X Kinase Buffer. Add 10 µL of this mix to all wells to start the reaction.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Reaction Stoppage and Detection: Prepare a Stop/Detection mix by diluting the Eu-Antibody in 1X Detection Buffer containing 20 mM EDTA to a final concentration of 2 nM. Add 10 µL of this mix to all wells.
-
Final Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for PI3K/AKT/mTOR Pathway Activation
This method assesses the effect of the compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway within a cellular context.
Materials:
-
Cancer cell line with an active PI3K/AKT/mTOR pathway (e.g., A375, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, rabbit anti-phospho-mTOR, rabbit anti-total mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[9][10][11]
Materials:
-
Intact cells of interest
-
This compound or vehicle (DMSO)
-
PBS
-
PCR tubes or plates
-
Thermal cycler or heating blocks
-
Lysis buffer with protease and phosphatase inhibitors
-
Centrifuge
-
Western blot or AlphaScreen® detection reagents
Protocol:
-
Compound Treatment: Treat cultured cells with either this compound or vehicle control for a predetermined time.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of different temperatures for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction using Western blot or AlphaScreen®.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways.
Caption: A general workflow for validating a biological target.
Caption: The c-Met and PI3K/AKT/mTOR signaling pathways.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
By following the methodologies outlined in this guide and comparing the resulting data with the provided benchmarks, researchers can systematically approach the validation of the biological target of this compound. This structured approach will facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 5. C-MET inhibitors in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
Structure-Activity Relationship of Imidazo[1,5-a]pyridine Analogs as Potent Anticancer Agents
A Comparative Guide for Researchers and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold has emerged as a promising framework in the design of novel therapeutic agents due to its diverse biological activities. While comprehensive structure-activity relationship (SAR) data specifically for imidazo[1,5-a]pyridin-1-ylmethanol analogs remains limited in publicly accessible literature, a closely related series of imidazo[1,5-a]pyridine-benzimidazole hybrids demonstrates significant potential as anticancer agents. This guide provides a detailed comparison of these analogs, focusing on their cytotoxic activity and their role as inhibitors of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.
Comparative Analysis of Anticancer Activity
A series of imidazo[1,5-a]pyridine-benzimidazole hybrids were synthesized and evaluated for their in vitro cytotoxic activity against a panel of sixty human tumor cell lines.[1] The results, summarized in the table below, highlight key structural modifications that influence their anticancer potency. The compounds, particularly 5d and 5l , exhibited significant cytotoxic activity with GI50 values in the micromolar and sub-micromolar ranges.[1]
| Compound | R | R1 | R2 | Mean GI50 (µM)¹ |
| 5a | H | H | H | >100 |
| 5b | Cl | H | H | 46.2 |
| 5c | OCH3 | H | H | >100 |
| 5d | Cl | H | NO2 | 1.06 - 14.9 |
| 5e | OCH3 | H | NO2 | 25.3 |
| 5j | H | Cl | NO2 | 15.8 |
| 5k | Cl | Cl | NO2 | 11.5 |
| 5l | OCH3 | Cl | NO2 | 0.43 - 7.73 |
| 5q | H | OCH3 | NO2 | 21.7 |
| 5r | Cl | OCH3 | NO2 | 19.6 |
| 5s | OCH3 | OCH3 | NO2 | 31.4 |
| 5y | H | NO2 | NO2 | 12.3 |
| 5z | Cl | NO2 | NO2 | 9.8 |
| 5aa | OCH3 | NO2 | NO2 | 15.1 |
¹Mean GI50 values were calculated from the data across sixty human tumor cell lines. The ranges for the most potent compounds, 5d and 5l, are provided to indicate their broad spectrum of activity.[1]
Key SAR Observations:
-
Substitution on the Benzimidazole Ring: The introduction of a nitro group (NO2) at the R2 position of the benzimidazole ring was found to be crucial for enhanced cytotoxic activity.
-
Substitution on the Imidazo[1,5-a]pyridine Ring:
-
A chloro (Cl) substituent at the R position (5d ) resulted in potent activity.
-
An even greater potency was observed with a methoxy (OCH3) group at the R position and a chloro (Cl) group at the R1 position (5l ), suggesting a synergistic effect of these substitutions.
-
-
General Trend: Unsubstituted or single-substituted analogs generally showed weaker activity compared to di- or tri-substituted analogs, particularly those bearing a nitro group on the benzimidazole moiety.
Mechanism of Action: Dual Inhibition of Tubulin Polymerization and the PI3K/Akt Pathway
The most potent compounds, 5d and 5l , were further investigated to elucidate their mechanism of action. Flow cytometric analysis revealed that these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis.[1] Molecular docking studies indicated that these hybrids bind to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization.[1]
Furthermore, these compounds demonstrated inhibitory effects on the PI3K/Akt signaling pathway. Western blot analysis showed a marked decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated PTEN (p-PTEN) upon treatment with these compounds.[1] The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell proliferation, survival, and angiogenesis, and its inhibition is a validated strategy in cancer therapy.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (Sulforhodamine B (SRB) Assay)
This assay is used to determine the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the imidazo[1,5-a]pyridine analogs and incubated for 48 hours.
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The GI50 (Growth Inhibition 50%) value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Western Blot Analysis for PI3K/Akt Pathway Proteins
This technique is used to measure the levels of key proteins in the PI3K/Akt signaling pathway.
-
Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-PTEN).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This guide provides a comprehensive overview of the structure-activity relationships of a potent series of imidazo[1,5-a]pyridine-benzimidazole hybrids. The data presented herein can serve as a valuable resource for the rational design and development of new and more effective anticancer agents based on the imidazo[1,5-a]pyridine scaffold.
References
Comparative Cross-Reactivity Analysis of Imidazo[1,5-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the cross-reactivity of compounds based on the broader imidazopyridine scaffold. Despite extensive searches, no specific cross-reactivity studies for Imidazo[1,5-a]pyridin-1-ylmethanol were publicly available at the time of this publication. The data presented here for related imidazopyridine derivatives should serve as a valuable reference for researchers working with this class of compounds, offering insights into potential off-target interactions.
The imidazopyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents with diverse biological activities. Understanding the cross-reactivity profile of these compounds is crucial for assessing their selectivity and potential for off-target effects, which can lead to adverse drug reactions. This guide summarizes available quantitative data on the cross-reactivity of various imidazopyridine derivatives, provides detailed experimental protocols for the cited assays, and visualizes key experimental workflows and signaling pathways.
Quantitative Cross-Reactivity Data
The following tables summarize the inhibitory activity and binding affinity of representative imidazopyridine derivatives against their primary targets and a panel of off-target kinases.
Table 1: Kinase Selectivity Profile of an Imidazo[4,5-b]pyridine Derivative (Compound 27e) [1][2][3]
Compound 27e, a dual FLT3/Aurora kinase inhibitor, was profiled against a panel of kinases to determine its selectivity. The data is presented as dissociation constants (Kd) and percentage of control at a 1 µM concentration.
| Target Kinase | Kd (nM) | Percent of Control @ 1 µM |
| Primary Targets | ||
| Aurora-A | 7.5 | 3.4 |
| Aurora-B | 48 | 1 |
| Aurora-C | - | 16 |
| FLT3 (wild-type) | 6.2 | >94% competition |
| FLT3 (D835H) | 11 | - |
| FLT3 (D835Y) | 14 | >94% competition |
| FLT3-ITD | 38 | >94% competition |
| FLT3 (K663Q) | 5.1 | - |
| FLT3 (N841I) | 16 | - |
| FLT3 (R834Q) | 110 | - |
| Significant Off-Targets | ||
| FLT1 | - | 0.3 |
| JAK2 | - | 1.3 |
| RET | - | 1.8 |
| PDGFRB | - | 4 |
Table 2: Selectivity of Imidazo[4,5-c]pyridin-2-one Derivatives against PIKK Family Kinases [4][5]
Compounds from this series were evaluated for their inhibitory activity against DNA-dependent protein kinase (DNA-PK) and other members of the phosphoinositide 3-kinase-related kinase (PIKK) family.
| Compound | DNA-PK IC50 (µM) | PI3Kα IC50 (µM) | mTOR IC50 (µM) | ATM IC50 (µM) | ATR (% control @ 1µM) |
| 6 | 4 | Modest Inhibition | Modest Inhibition | - | - |
| 78 | 0.0073 | >10 | >10 | 4.05 | 97 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Selectivity Profiling (General Protocol)
This protocol outlines a general procedure for determining the selectivity of a test compound against a panel of protein kinases using an in vitro biochemical assay.
1. Reagents and Materials:
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems)
-
Test compound stock solution (typically in DMSO)
-
ATP solution
-
Substrate specific for each kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader for luminescence detection
2. Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add a fixed volume of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the specific kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration is typically at or near the Km for each kinase to provide a sensitive measure of inhibition.[6]
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent. For the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Data is typically expressed as the percentage of remaining kinase activity in the presence of the inhibitor compared to the vehicle control.
-
For dose-response curves, the IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response equation.[7]
Radioligand Binding Assay for Off-Target Screening
This assay is used to determine the binding affinity of a test compound to a panel of non-kinase targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters.
1. Reagents and Materials:
-
Membrane preparations or whole cells expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Test compound stock solution (in DMSO).
-
Binding buffer (composition varies depending on the target).
-
Non-specific binding control (a high concentration of a known, non-labeled ligand for the target).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation fluid.
-
Microplate scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and either the diluted test compound, vehicle, or the non-specific binding control.[8]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates. The membranes with the bound radioligand are trapped on the filter.[9]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of inhibition by the test compound is calculated, and for dose-response experiments, the IC₅₀ and subsequently the Kᵢ values are determined.[9]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to cross-reactivity studies.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
Caption: Simplified signaling pathways inhibited by different classes of imidazopyridine derivatives.
References
- 1. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Benchmarking Imidazo[1,5-a]pyridin-1-ylmethanol and Its Derivatives Against Known Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of the Imidazo[1,5-a]pyridine scaffold, with a focus on Imidazo[1,5-a]pyridin-1-ylmethanol, against established therapeutic agents. Due to the limited publicly available data on this compound, this comparison leverages experimental data from closely related derivatives of the imidazo[1,5-a]pyridine class to benchmark its potential efficacy in oncology and infectious diseases.
Anticancer Potential: Targeting the PI3K/AKT/mTOR Pathway
Recent studies have highlighted the anticancer properties of imidazo[1,5-a]pyridine derivatives, suggesting a potential mechanism of action through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including breast cancer.
Comparative Efficacy Against Breast Cancer Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of imidazo[1,5-a]pyridine derivatives against human breast cancer cell lines, benchmarked against standard-of-care therapeutic agents.
| Compound/Drug | Target/Class | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,5-a]pyridine-chalcone derivative (7o) | Microtubule Disruption | MDA-MB-231 | 3.26 ± 0.56 | [1] |
| Imidazo[1,5-a]pyridine-chalcone derivative (7n) | Microtubule Disruption | MDA-MB-231 | 4.23 ± 0.25 | [1] |
| Imidazo[1,2-a]pyridine derivative (IP-5) | Apoptosis Induction | HCC1937 | 45 | [2][3] |
| Imidazo[1,2-a]pyridine derivative (IP-6) | Apoptosis Induction | HCC1937 | 47.7 | [2][3] |
| Alpelisib (BYL719) | PI3Kα Inhibitor | MCF7 | 0.25 - 0.6 | [4] |
| MDA-MB-231 | Not specified | |||
| KPL4 | ~1 | [5][6] | ||
| Everolimus | mTOR Inhibitor | BT474 | 0.071 | [7] |
| Basal-like TNBC lines | < 0.1 (sensitive lines) | [8] | ||
| Doxorubicin | Topoisomerase II Inhibitor | MDA-MB-231 | 1.65 µg/mL (~2.85 µM) | [9] |
| MCF-7 | 8.306 µM | [10][11] |
Note: Direct IC50 data for this compound was not found in the public domain. The data presented is for functionalized derivatives, indicating the potential of the core scaffold.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for assessing cytotoxicity.
Antimicrobial Potential
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data Not Available | |
| Escherichia coli | Data Not Available | ||
| Candida albicans | Data Not Available | ||
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 0.6 | [13][14] |
| Escherichia coli | 0.013 - 0.016 | [13][15] | |
| Fluconazole | Candida albicans | 0.5 - 8 | [16][17] |
MIC: Minimum Inhibitory Concentration.
Logical Framework for Antimicrobial Benchmarking
The following diagram illustrates the logical process for evaluating and benchmarking a novel antimicrobial agent.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound derivatives) and control drugs for a specified period (typically 48-72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting cell viability against drug concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compound and standard antibiotics are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (growth control without drug, and sterility control without inoculum) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours (for bacteria) or at 35°C for 24-48 hours (for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18][19][20][21]
References
- 1. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Efficacy of everolimus, a novel mTOR inhibitor, against basal-like triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Discrimination Of The Effects Of Doxorubicin On Two Different Breast Cancer Cell Lines On Account Of Multidrug Resistance And Apoptosis [openaccess.hacettepe.edu.tr]
- 12. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 20. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Reproducibility of Biological Assays with Imidazo[1,5-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative overview of the performance of imidazo[1,5-a]pyridine derivatives in key biological assays, with a focus on anticancer applications. The data presented here is collated from published research to aid in the evaluation of assay reproducibility and to inform the design of future experiments.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of selected imidazo[1,5-a]pyridine-benzimidazole hybrids against a panel of human cancer cell lines. These compounds demonstrate the potential of the imidazo[1,5-a]pyridine scaffold as a basis for the development of novel therapeutic agents. The data is presented as GI50 values (the concentration required to inhibit cell growth by 50%), providing a quantitative measure for comparison.
Table 1: In Vitro Cytotoxicity of Imidazo[1,5-a]pyridine-Benzimidazole Hybrid 5d
| Cancer Cell Line | Cell Line Origin | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 1.83 |
| HL-60(TB) | Leukemia | 1.96 |
| K-562 | Leukemia | 1.06 |
| MOLT-4 | Leukemia | 1.74 |
| RPMI-8226 | Leukemia | 2.15 |
| SR | Leukemia | 1.92 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 2.45 |
| EKVX | Non-Small Cell Lung | 2.19 |
| HOP-62 | Non-Small Cell Lung | 2.61 |
| HOP-92 | Non-Small Cell Lung | 2.33 |
| NCI-H226 | Non-Small Cell Lung | 2.58 |
| NCI-H23 | Non-Small Cell Lung | 2.41 |
| NCI-H322M | Non-Small Cell Lung | 2.27 |
| NCI-H460 | Non-Small Cell Lung | 2.05 |
| NCI-H522 | Non-Small Cell Lung | 2.76 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 2.11 |
| HCC-2998 | Colon Cancer | 2.83 |
| HCT-116 | Colon Cancer | 2.08 |
| HCT-15 | Colon Cancer | 3.12 |
| HT29 | Colon Cancer | 2.97 |
| KM12 | Colon Cancer | 2.14 |
| SW-620 | Colon Cancer | 2.29 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 3.18 |
| SF-295 | CNS Cancer | 3.54 |
| SF-539 | CNS Cancer | 3.07 |
| SNB-19 | CNS Cancer | 2.95 |
| SNB-75 | CNS Cancer | 3.81 |
| U251 | CNS Cancer | 3.26 |
| Melanoma | ||
| LOX IMVI | Melanoma | 2.88 |
| MALME-3M | Melanoma | 3.14 |
| M14 | Melanoma | 2.97 |
| SK-MEL-2 | Melanoma | 3.42 |
| SK-MEL-28 | Melanoma | 3.65 |
| SK-MEL-5 | Melanoma | 3.21 |
| UACC-257 | Melanoma | 3.05 |
| UACC-62 | Melanoma | 3.33 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 2.76 |
| OVCAR-3 | Ovarian Cancer | 3.11 |
| OVCAR-4 | Ovarian Cancer | 2.94 |
| OVCAR-5 | Ovarian Cancer | 3.28 |
| OVCAR-8 | Ovarian Cancer | 3.01 |
| NCI/ADR-RES | Ovarian Cancer | 4.52 |
| SK-OV-3 | Ovarian Cancer | 3.47 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 2.89 |
| A498 | Renal Cancer | 3.51 |
| ACHN | Renal Cancer | 3.27 |
| CAKI-1 | Renal Cancer | 3.88 |
| RXF 393 | Renal Cancer | 3.16 |
| SN12C | Renal Cancer | 3.45 |
| TK-10 | Renal Cancer | 2.99 |
| UO-31 | Renal Cancer | 3.63 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 3.15 |
| DU-145 | Prostate Cancer | 3.48 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 2.98 |
| MDA-MB-231/ATCC | Breast Cancer | 3.24 |
| HS 578T | Breast Cancer | 3.09 |
| BT-549 | Breast Cancer | 2.87 |
| T-47D | Breast Cancer | 3.56 |
| MDA-MB-468 | Breast Cancer | 3.31 |
Table 2: In Vitro Cytotoxicity of Imidazo[1,5-a]pyridine-Benzimidazole Hybrid 5l
| Cancer Cell Line | Cell Line Origin | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.51 |
| HL-60(TB) | Leukemia | 0.43 |
| K-562 | Leukemia | 0.62 |
| MOLT-4 | Leukemia | 0.48 |
| RPMI-8226 | Leukemia | 0.55 |
| SR | Leukemia | 0.46 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 0.98 |
| EKVX | Non-Small Cell Lung | 1.05 |
| HOP-62 | Non-Small Cell Lung | 1.12 |
| HOP-92 | Non-Small Cell Lung | 0.95 |
| NCI-H226 | Non-Small Cell Lung | 1.08 |
| NCI-H23 | Non-Small Cell Lung | 0.99 |
| NCI-H322M | Non-Small Cell Lung | 0.91 |
| NCI-H460 | Non-Small Cell Lung | 0.88 |
| NCI-H522 | Non-Small Cell Lung | 1.15 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.85 |
| HCC-2998 | Colon Cancer | 1.21 |
| HCT-116 | Colon Cancer | 0.82 |
| HCT-15 | Colon Cancer | 1.35 |
| HT29 | Colon Cancer | 1.28 |
| KM12 | Colon Cancer | 0.89 |
| SW-620 | Colon Cancer | 0.93 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 1.42 |
| SF-295 | CNS Cancer | 1.58 |
| SF-539 | CNS Cancer | 1.39 |
| SNB-19 | CNS Cancer | 1.33 |
| SNB-75 | CNS Cancer | 1.67 |
| U251 | CNS Cancer | 1.48 |
| Melanoma | ||
| LOX IMVI | Melanoma | 1.25 |
| MALME-3M | Melanoma | 1.38 |
| M14 | Melanoma | 1.29 |
| SK-MEL-2 | Melanoma | 1.51 |
| SK-MEL-28 | Melanoma | 1.62 |
| SK-MEL-5 | Melanoma | 1.44 |
| UACC-257 | Melanoma | 1.36 |
| UACC-62 | Melanoma | 1.49 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 1.18 |
| OVCAR-3 | Ovarian Cancer | 1.37 |
| OVCAR-4 | Ovarian Cancer | 1.29 |
| OVCAR-5 | Ovarian Cancer | 1.46 |
| OVCAR-8 | Ovarian Cancer | 1.32 |
| NCI/ADR-RES | Ovarian Cancer | 2.15 |
| SK-OV-3 | Ovarian Cancer | 1.55 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 1.28 |
| A498 | Renal Cancer | 1.59 |
| ACHN | Renal Cancer | 1.47 |
| CAKI-1 | Renal Cancer | 1.72 |
| RXF 393 | Renal Cancer | 1.41 |
| SN12C | Renal Cancer | 1.53 |
| TK-10 | Renal Cancer | 1.34 |
| UO-31 | Renal Cancer | 1.64 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 1.40 |
| DU-145 | Prostate Cancer | 1.57 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 1.31 |
| MDA-MB-231/ATCC | Breast Cancer | 1.45 |
| HS 578T | Breast Cancer | 1.36 |
| BT-549 | Breast Cancer | 1.27 |
| T-47D | Breast Cancer | 1.61 |
| MDA-MB-468 | Breast Cancer | 1.49 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds, dissolved in DMSO and diluted with medium, are added to the wells at various concentrations. The final DMSO concentration should not exceed 0.5%. Control wells receive medium with DMSO.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for an additional 4 hours. The medium is then removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 value is determined from dose-response curves.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture is prepared containing 100 mM PIPES buffer (pH 6.9), 2 mM MgCl2, 1 mM EGTA, and 1 mM GTP.
-
Tubulin Addition: Porcine brain tubulin (1 mg/mL) is added to the reaction mixture.
-
Compound Addition: The test compound is added at the desired concentration. Colchicine is often used as a positive control for inhibition, and paclitaxel as a positive control for polymerization enhancement.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. This change in absorbance is proportional to the amount of tubulin polymerization.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
Imidazo[1,5-a]pyridine derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.
Caption: PI3K/Akt signaling pathway and the inhibitory action of Imidazo[1,5-a]pyridine derivatives.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds.
Caption: A standard workflow for in vitro cytotoxicity screening of chemical compounds.
Spectroscopic Insights into Imidazo[1,5-a]pyridin-1-ylmethanol Derivatives: A Comparative Guide
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents through the inhibition of signaling pathways like PI3K/Akt/mTOR and tubulin polymerization. A thorough understanding of the spectroscopic properties of these compounds is crucial for their synthesis, characterization, and further development. This guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to aid in these endeavors.
Comparative Spectroscopic Data
The following tables present a summary of available and predicted spectroscopic data for the parent compound, Imidazo[1,5-a]pyridin-1-ylmethanol, and representative 3-substituted derivatives to illustrate the influence of substitution on the spectral properties.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Imidazo[1,5-a]pyridine Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | - | Predicted: Aromatic protons (pyridyl and imidazolyl): 6.5-8.5; CH₂: ~4.8; OH: variable | Predicted: Aromatic carbons: 110-140; C=N: ~145-155; CH₂OH: ~60 |
| 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | CDCl₃ | 8.61 (d), 8.42 (d), 8.19 (d), 7.91-7.85 (m), 7.73 (t), 7.55-7.46 (m), 7.42-7.35 (m), 7.09 (t), 6.96 (t), 6.74 (t) | 155.8, 149.4, 138.2, 136.6, 130.8, 130.7, 130.6, 129.4, 128.6, 128.2, 122.6, 121.9, 121.7, 120.8, 119.8, 114.5 |
| 3-(4-bromophenyl)-1-phenylH-imidazo[1,5-a]pyridine | CDCl₃ | 7.78 (d), 7.52 (d), 7.44 (d), 7.29 (m), 7.08 (t), 6.91 (m), 6.40 (m), 6.19 (t) | 137.0, 134.8, 132.3, 130.3, 129.8, 129.1, 128.9, 128.0, 126.9, 126.8, 122.9, 121.6, 120.0, 119.4, 113.8 |
Table 2: Mass Spectrometry and UV-Vis Absorption Data of Imidazo[1,5-a]pyridine Derivatives
| Compound | Ionization Mode | [M+H]⁺ (m/z) | λmax (nm) |
| This compound | ESI | 149.0709 | Predicted: ~280, ~330 |
| 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | ESI | 270.1182 | 323, 380 (shoulder) |
| 3-(4-bromophenyl)-1-phenylH-imidazo[1,5-a]pyridine | ESI | 350.23 | ~320, ~370 |
Table 3: IR Absorption Data of Imidazo[1,5-a]pyridine Derivatives
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Predicted: 3400-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 1640-1450 (C=C and C=N stretch) |
| 3-substituted Imidazo[1,5-a]pyridines | ~3100-3000 (Ar C-H stretch), ~1630 (C=N stretch), ~1500-1400 (Ar C=C stretch) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 0-200 ppm, using a proton-decoupling sequence. Chemical shifts are referenced to the solvent signal.
-
2D NMR: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed using standard pulse programs.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., CH₂Cl₂), applying a drop to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is then diluted to obtain a final concentration in the range of 1-10 µg/mL.
-
Instrumentation: UV-Vis absorption spectra are recorded using a double-beam spectrophotometer.
-
Data Acquisition: The spectrum is scanned over a wavelength range of 200-800 nm using a quartz cuvette with a 1 cm path length. The solvent is used as a reference blank. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The accurate mass measurement allows for the determination of the elemental composition.
Signaling Pathway and Experimental Workflow
Imidazo[1,5-a]pyridine derivatives have been identified as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell growth and survival. The following diagram illustrates this inhibitory action.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Imidazo[1,5-a]pyridine derivatives.
The experimental workflow for the spectroscopic analysis of these derivatives follows a logical progression from synthesis to detailed characterization.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of novel compounds.
Unveiling the Binding Landscape of Imidazo[1,5-a]pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise interactions between a compound and its biological target is paramount. This guide provides a comparative analysis of the binding site interactions of derivatives of the Imidazo[1,5-a]pyridine scaffold, a core structure in various biologically active agents. Due to limited publicly available data on the specific binding properties of Imidazo[1,5-a]pyridin-1-ylmethanol, this guide will focus on well-characterized derivatives from this chemical class, offering insights into their structure-activity relationships (SAR) and binding modalities.
The Imidazo[1,5-a]pyridine scaffold is a key component in compounds targeting a range of proteins, including enzyme inhibitors and nuclear receptors.[1] These derivatives have shown potential in therapeutic areas such as autoimmune diseases and cognitive disorders.[2][3] This guide will delve into the binding characteristics of two distinct classes of Imidazo[1,5-a]pyridine derivatives: RORc inverse agonists and 5-HT4 receptor partial agonists.
Comparative Binding Affinity of Imidazo[1,5-a]pyridine Derivatives
The following table summarizes the binding affinities of representative Imidazo[1,5-a]pyridine derivatives against their respective targets. These compounds have been selected based on the availability of quantitative data to facilitate a direct comparison.
| Compound Class | Derivative Example | Target | Binding Affinity (IC50/Ki) | Reference |
| RORc Inverse Agonists | GNE-0946 | RORc | IC50 = 29 nM | [3] |
| GNE-6468 | RORc | IC50 = 32 nM | [3] | |
| 5-HT4 Receptor Partial Agonists | Compound 5a | 5-HT4R | Ki = 1.8 nM | [2] |
Deciphering the Mechanism: Signaling Pathway Interactions
The biological effects of these compounds are a direct consequence of their interaction with specific signaling pathways.
RORc Inverse Agonist Signaling Pathway
Imidazo[1,5-a]pyridine-based inverse agonists of the Retinoic acid receptor-related orphan receptor c (RORc) are promising for the treatment of autoimmune diseases. RORc is a key regulator in the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[3] By binding to RORc, these compounds inhibit its transcriptional activity, leading to a reduction in IL-17 production and a dampening of the inflammatory response.
RORc Inverse Agonist Signaling Pathway
5-HT4 Receptor Partial Agonist Signaling Pathway
Derivatives of Imidazo[1,5-a]pyridine have also been developed as partial agonists for the 5-hydroxytryptamine4 receptor (5-HT4R).[2] Activation of this receptor is believed to be beneficial for treating cognitive disorders, including Alzheimer's disease.[2] As partial agonists, these compounds bind to and moderately activate the 5-HT4 receptor, leading to downstream signaling cascades that are thought to enhance cognitive function.
5-HT4 Receptor Partial Agonist Signaling Pathway
Experimental Protocols for Binding Affinity Determination
The quantitative data presented in this guide are derived from specific experimental methodologies. Understanding these protocols is crucial for interpreting the results and for designing future experiments.
Radioligand Binding Assay for 5-HT4 Receptor
A common method to determine the binding affinity of a compound to a receptor is the radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Cell membranes expressing the human 5-HT4 receptor.
-
A radiolabeled ligand with known affinity for the 5-HT4 receptor (e.g., [3H]GR113808).
-
Test compound (Imidazo[1,5-a]pyridine derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, the radioligand, and varying concentrations of the test compound is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Buy Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol | 76266-09-6 [smolecule.com]
- 2. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking of Imidazo[1,5-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In silico molecular docking studies are a cornerstone in the rational design of novel therapeutics based on this heterocyclic system. This guide provides a comparative overview of docking studies on imidazo[1,5-a]pyridine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and computational workflows.
Comparative Docking Performance
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. The following table summarizes the docking scores of imidazo[1,5-a]pyridine-benzimidazole hybrids against the colchicine binding site of tubulin, a key target in cancer therapy.[1]
| Compound | Target Protein | Docking Score (kcal/mol) | Reference Ligand |
| 5d | Tubulin (colchicine binding site) | -7.45 | Colchicine |
| 5l | Tubulin (colchicine binding site) | -8.12 | Colchicine |
Table 1: Molecular docking scores of imidazo[1,5-a]pyridine-benzimidazole hybrids targeting tubulin.
These results indicate that compound 5l exhibits a stronger predicted binding affinity for the colchicine site of tubulin compared to compound 5d .[1] Such in silico data are crucial for prioritizing compounds for further experimental validation.
Experimental Protocols: A Closer Look
The accuracy and reliability of in silico docking results are highly dependent on the experimental methodology. Below is a detailed protocol for molecular docking studies of imidazo[1,5-a]pyridine derivatives targeting tubulin.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., CHARMM).
-
The protein structure is then minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the imidazo[1,5-a]pyridine derivatives are drawn using chemical drawing software.
-
The 2D structures are converted to 3D and optimized using a suitable force field.
-
Partial charges are assigned to the ligand atoms.
3. Molecular Docking:
-
A grid box is defined around the active site of the target protein.
-
The prepared ligands are docked into the defined active site using docking software (e.g., AutoDock, Glide, GOLD).
-
The docking algorithm explores various conformations and orientations of the ligand within the active site.
-
The resulting poses are scored based on a scoring function that estimates the binding affinity.
-
The pose with the best score is selected for further analysis of ligand-protein interactions.
Visualizing the Workflow and Biological Context
To better understand the process of in silico drug discovery and the biological pathways involved, the following diagrams are provided.
Imidazo[1,5-a]pyridine derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, which is a crucial pathway in cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers.
Conclusion
In silico docking studies are an invaluable tool for the discovery and development of novel imidazo[1,5-a]pyridine derivatives as potential therapeutic agents. The data and protocols presented in this guide offer a comparative framework for researchers in the field. The visualization of the computational workflow and the targeted biological pathway provides a clear context for these studies. As research progresses, it is anticipated that more extensive comparative docking studies on a wider range of imidazo[1,5-a]pyridine derivatives against various biological targets will become available, further accelerating the drug discovery process.
References
Safety Operating Guide
Navigating the Disposal of Imidazo[1,5-a]pyridin-1-ylmethanol: A Guide for Laboratory Professionals
Core Safety and Disposal Recommendations
The disposal of Imidazo[1,5-a]pyridin-1-ylmethanol should be managed with the understanding that it is to be treated as hazardous waste. Adherence to local, regional, and national regulations is paramount. The following table summarizes the key procedural recommendations gleaned from related chemical safety documents.
| Parameter | Recommendation | Source Citation |
| Waste Classification | Classified as hazardous waste. | [1] |
| Containment | Sweep up solid material and place in a suitable, closed, and properly labeled container for disposal. | [1][2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection during handling and disposal. | [1][2][4] |
| Environmental Precautions | Do not allow the product to enter drains. | [3][4][5] |
| Disposal Route | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [1][2] |
| Contaminated Packaging | Dispose of contaminated packaging at a hazardous or special waste collection point. | [1] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Before beginning the disposal process, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., Nitrile rubber), safety goggles with side shields, a lab coat, and closed-toe shoes.[1][2][4][6]
-
Conduct all disposal procedures within a certified laboratory chemical fume hood to ensure adequate ventilation.[2][7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
2. Waste Collection and Containment:
-
For solid waste, carefully sweep up the material to avoid dust formation.[3][4][5]
-
Place the collected waste into a clearly labeled, sealable, and compatible waste container.[3][7] The container should be airtight to prevent the release of vapors.
-
For solutions, absorb the liquid with an inert, dry material and place it in the designated waste container.[7]
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[7]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[2]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Complete all necessary waste disposal forms as required by your institution and local regulations.[7]
-
Never dispose of this compound down the drain or in regular trash.[3][4][5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Imidazo[1,5-a]pyridin-1-ylmethanol
This guide provides crucial safety and logistical information for handling Imidazo[1,5-a]pyridin-1-ylmethanol in a laboratory setting. The following procedures are based on best practices for handling structurally similar heterocyclic compounds, such as pyridine and other imidazopyridine derivatives, due to the absence of a specific Safety Data Sheet (SDS) for the target compound. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure. When handling this compound, the following PPE is mandatory:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tight-sealing, chemical splash goggles are required to protect against splashes.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1][2] Butyl rubber gloves may also be suitable.[4] Always inspect gloves for integrity before use and practice proper glove removal technique. |
| Body Protection | Laboratory Coat | A fully-buttoned lab coat should be worn to prevent skin contact.[1][4] For larger quantities or splash risks, a chemical-resistant apron may be necessary. |
| Respiratory Protection | Respirator | Use in a well-ventilated area or under a chemical fume hood is essential.[1][2][3] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter should be used.[5][6] |
Operational Plan: Safe Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1][2][3][7]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[5][7] Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][7]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1][7] Do not eat, drink, or smoke in the laboratory.[2][3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as related pyridine compounds can be flammable.[3][8]
Storage:
-
Container: Store in a tightly closed, properly labeled container.[2][5][7]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7]
-
Segregation: Store separately from incompatible substances.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a suitable, sealed, and clearly labeled container.[6]
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7][9] Do not dispose of down the drain or into the environment.[7][10]
-
Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with the chemical should also be disposed of as hazardous waste.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][11] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical advice.[7] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][5][7] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[1][5][7] If breathing is difficult, give oxygen.[5][7] If not breathing, give artificial respiration.[7] Seek medical attention if you feel unwell.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][6][12] Never give anything by mouth to an unconscious person.[6][12] Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE.[6] For small spills, absorb with an inert material (e.g., sand, earth) and place in a chemical waste container.[3] For large spills, contact your institution's EHS department. Prevent spills from entering sewers or waterways.[3][7] |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for using this compound, highlighting key safety checkpoints.
Caption: A flowchart outlining the key steps and safety considerations for a typical laboratory experiment involving this compound.
Logical Relationship of Safety Measures
This diagram illustrates the hierarchical and interconnected nature of safety measures when working with potentially hazardous chemicals.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. aksci.com [aksci.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.be [fishersci.be]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. angenechemical.com [angenechemical.com]
- 12. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
